"2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" properties and characteristics
For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and poten...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and potential biological activities of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. As a substituted phenylethanolamine, this compound holds significant interest as a potential modulator of adrenergic receptors and as a building block in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related analogs to provide a robust predictive profile and generalizable experimental protocols. All data presented herein should be considered illustrative and requires experimental validation.
Introduction
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of endogenous neurotransmitters and synthetic drugs that modulate the adrenergic system. The strategic substitution on the phenyl ring and the ethanolamine side chain allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, with its chloro and methoxy substituents on the aromatic ring, represents a rationally designed analog with the potential for unique biological activities. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group can significantly influence the compound's interaction with biological targets, such as G-protein coupled receptors (GPCRs).
This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its fundamental properties to potential applications and the experimental methodologies required for its study.
Physicochemical Properties
While specific experimental data for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is not extensively reported in the literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
Property
Predicted Value/Information
Source/Basis for Prediction
CAS Number
910443-28-6
Publicly available chemical databases.
Molecular Formula
C₉H₁₂ClNO₂
Calculated from the chemical structure.
Molecular Weight
201.65 g/mol
Calculated from the molecular formula.
Appearance
Expected to be a white to off-white solid.
Based on similar phenylethanolamine derivatives.
Melting Point
Not available. Expected to be in the range of 120-160 °C.
Analogy with substituted phenylethanolamines.
Boiling Point
Not available. Likely to decompose at higher temperatures.
General characteristic of amino alcohols.
Solubility
Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents.
Based on the presence of polar functional groups (amino, hydroxyl) and the aromatic ring.
pKa
The amino group is expected to have a pKa in the range of 9-10. The hydroxyl group is weakly acidic.
Typical pKa values for the amino group in phenylethanolamines.
Synthesis and Purification
The synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol can be approached through several established routes for the preparation of 2-amino-2-phenylethanol derivatives. A common and effective strategy involves the reduction of an α-amino ketone precursor, which can be synthesized from the corresponding substituted acetophenone.
General Synthetic Scheme
A plausible synthetic route starting from 3-chloro-4-methoxyacetophenone is outlined below. This multi-step synthesis involves bromination, amination, and subsequent reduction.
Exploratory
"2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of 2-Amino-2...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. This molecule belongs to the phenylethanolamine class, a scaffold of significant interest in medicinal chemistry due to its interaction with various biological targets.
The structure of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is characterized by a central ethanolamine core. The phenyl ring is substituted with a chloro group at the meta-position (C3) and a methoxy group at the para-position (C4) relative to the ethanolamine side chain. The presence of a chiral center at the carbon atom bearing the amino and hydroxyl groups indicates that this compound can exist as a pair of enantiomers.
Figure 1: Chemical structure of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Physicochemical Properties:
Property
Value
Source
Molecular Weight
201.65 g/mol
PubChem
CAS Number
910443-28-6
[Guidechem.com, cite: 5]
Plausible Synthesis Pathway
The proposed synthesis involves a two-step process starting from the commercially available 3-chloro-4-methoxybenzaldehyde.
Figure 2: Proposed synthetic workflow for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of (3-Chloro-4-methoxyphenyl)methanamine
This step is adapted from the general principles of reductive amination.
Reaction Setup: To a solution of 3-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (3-Chloro-4-methoxyphenyl)methanamine.
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Conversion to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
This step involves the formation of an intermediate imine with glyoxal followed by reduction.
Imine Formation: Dissolve the purified (3-Chloro-4-methoxyphenyl)methanamine (1 equivalent) in a suitable solvent such as dichloromethane. Add an aqueous solution of glyoxal (40%, 1.1 equivalents) dropwise at 0 °C.
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the formation of the imine intermediate by TLC.
Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
Reaction Progression: Stir the reaction at room temperature overnight.
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The final product, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, can be purified by crystallization or column chromatography.
Spectroscopic Characterization (Predicted)
While experimental data for this specific molecule is not publicly available, the expected spectroscopic features can be predicted based on its structure.
Spectroscopic Data (Predicted)
¹H NMR
Aromatic protons would appear as multiplets in the range of δ 6.8-7.5 ppm. The methoxy group protons would be a singlet around δ 3.9 ppm. The protons of the ethanolamine moiety would show complex multiplets in the upfield region.
¹³C NMR
Aromatic carbons would resonate in the δ 110-160 ppm region. The methoxy carbon would be around δ 56 ppm. The carbons of the ethanolamine side chain would appear in the δ 45-75 ppm range.
IR Spectroscopy
Characteristic peaks would include O-H and N-H stretching vibrations (broad, ~3300-3400 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹), C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹).
Mass Spectrometry
The molecular ion peak (M⁺) would be expected at m/z 201.05 (for the ³⁵Cl isotope) and 203.05 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. Fragmentation would likely involve the loss of water, the amino group, and cleavage of the ethanolamine side chain.
Potential Biological Activity and Applications
The 2-amino-2-phenylethanol scaffold is a well-established pharmacophore, particularly for adrenergic receptor ligands. Numerous studies have explored derivatives of this scaffold for their potential as β2-adrenoceptor agonists.
The β2-adrenergic receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in the relaxation of smooth muscle, particularly in the bronchioles. Consequently, β2-adrenoceptor agonists are a cornerstone in the treatment of bronchospastic diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Given the structural similarity of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol to known β2-adrenoceptor agonists, it is plausible that this compound would exhibit similar activity. The specific substitution pattern on the phenyl ring (a 3-chloro and a 4-methoxy group) would modulate its potency, selectivity, and pharmacokinetic properties. Further research, including in vitro receptor binding assays and functional assays measuring cAMP production, would be necessary to confirm and quantify this predicted biological activity.
Conclusion
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a chiral molecule with a phenylethanolamine core that suggests potential as a β2-adrenoceptor agonist. While a definitive, published synthesis and full characterization are not yet available, this guide provides a robust, plausible synthetic strategy and predicted analytical data to aid researchers in its preparation and identification. The exploration of this and similar molecules could lead to the development of novel therapeutics for respiratory diseases.
References
Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. WO2015001567A1.
GSK1016790A: A Comprehensive Technical Guide for the Potent and Selective TRPV4 Agonist
A Note on Chemical Identification: This guide focuses on the well-characterized pharmacological tool GSK1016790A, a potent agonist of the TRPV4 ion channel. While the query referenced CAS number 910443-28-6, which is lin...
Author: BenchChem Technical Support Team. Date: January 2026
A Note on Chemical Identification: This guide focuses on the well-characterized pharmacological tool GSK1016790A, a potent agonist of the TRPV4 ion channel. While the query referenced CAS number 910443-28-6, which is linked in several chemical databases to the compound 2-amino-2-(3-chloro-4-methoxyphenyl)ethanol, the body of scientific literature detailing in-depth pharmacological activity, mechanism of action, and drug development relevance points overwhelmingly to GSK1016790A[1][2][3][4]. GSK1016790A is sometimes associated with CAS number 942206-85-1[5]. To provide the most valuable and relevant technical information for researchers, this document will detail the properties and applications of GSK1016790A.
Executive Summary
GSK1016790A has emerged as an indispensable chemical probe for elucidating the multifaceted roles of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. As a potent and selective agonist, it provides a reliable method for activating TRPV4 in vitro and in vivo, driving research in areas ranging from vascular physiology to neurobiology[6][7][8]. This guide provides an in-depth exploration of GSK1016790A, detailing its core mechanism of action, the intricate downstream signaling cascades it initiates, validated experimental protocols for its use, and a summary of its quantitative pharmacological parameters.
Core Mechanism of Action: Direct and Selective TRPV4 Gating
GSK1016790A functions as a direct agonist of the TRPV4 channel[9]. TRPV4 is a non-selective cation channel, notable for its permeability to calcium (Ca²⁺)[10]. The binding of GSK1016790A to the channel protein induces a conformational change that opens the channel pore. This gating event permits the influx of cations, with the most significant signaling consequence being a rapid and substantial increase in the intracellular calcium concentration ([Ca²⁺]i)[6][9].
The specificity of GSK1016790A for TRPV4 is a key attribute that underpins its utility as a research tool. Its effects are absent in cells that do not express TRPV4 and can be abrogated by co-application of known TRPV4 antagonists, such as HC-067047 or the non-selective blocker Ruthenium Red[9]. This high degree of selectivity allows researchers to confidently attribute observed physiological effects to the activation of the TRPV4 pathway.
Quantitative Pharmacology: Potency and Efficacy
GSK1016790A is distinguished by its high potency, with effective concentrations typically falling in the low nanomolar range. This makes it significantly more potent than older, less selective TRPV4 agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD)[11]. The precise half-maximal effective concentration (EC₅₀) can vary depending on the cell type, species, and expression system used.
The initial influx of Ca²⁺ through the GSK1016790A-activated TRPV4 channel is the primary trigger for a cascade of downstream signaling events. These pathways are cell-type specific but share common themes of kinase activation and regulation of cellular function and channel expression itself.
Endothelial Nitric Oxide Synthase (eNOS) Activation and Vasodilation
In vascular endothelial cells, GSK1016790A-mediated TRPV4 activation is a key mechanism in promoting vasodilation[8][9]. The process is initiated by the Ca²⁺ influx, which activates Ca²⁺-dependent kinases like Akt and AMP-activated protein kinase (AMPK). These kinases subsequently phosphorylate and activate endothelial nitric oxide synthase (eNOS). Activated eNOS catalyzes the conversion of L-arginine to nitric oxide (NO), a potent vasodilator that relaxes surrounding smooth muscle cells, leading to an increase in blood vessel diameter[9].
Caption: GSK1016790A-induced eNOS activation pathway in endothelial cells.
Channel Trafficking and Desensitization
Prolonged exposure to GSK1016790A can lead to a desensitization of the TRPV4 response. This is, in part, a result of a complex regulatory pathway that controls the number of TRPV4 channels present on the plasma membrane[7][11]. GSK1016790A-induced Ca²⁺ influx, along with the potential release of Ca²⁺ from intracellular stores, activates a signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA[7]. This pathway ultimately promotes the internalization of TRPV4 channels from the cell surface into recycling endosomes, reducing the number of available channels and dampening the cellular response over time[7][11].
Key Experimental Protocols & Workflows
The study of GSK1016790A and its effects on TRPV4 relies on a set of core experimental techniques. Below are simplified, step-by-step methodologies for common assays.
Calcium Imaging
This is the most direct method to observe the functional consequence of TRPV4 activation by GSK1016790A.
Cell Preparation: Culture cells expressing TRPV4 on glass-bottom dishes suitable for microscopy.
Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
Baseline Measurement: Place the dish on an inverted fluorescence microscope. Acquire baseline fluorescence intensity readings for a period of 1-2 minutes to establish a stable signal.
Agonist Application: Add GSK1016790A (typically at a final concentration of 1-100 nM) to the imaging buffer.
Data Acquisition: Continuously record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular Ca²⁺.
Data Analysis: Quantify the change in fluorescence (e.g., ΔF/F₀) to determine the magnitude and kinetics of the Ca²⁺ response.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a high-resolution measurement of the ion currents flowing through the TRPV4 channels.
Cell Preparation: Isolate single cells expressing TRPV4 in a recording chamber on an inverted microscope.
Giga-seal Formation: Using a glass micropipette filled with an appropriate internal solution, form a high-resistance (>1 GΩ) seal with the plasma membrane of a target cell.
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, achieving electrical and chemical access to the cell's interior.
Baseline Current Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV or -90 mV) and record the baseline current[11].
Agonist Perfusion: Rapidly perfuse the cell with an extracellular solution containing GSK1016790A.
Evoked Current Measurement: Record the inward and/or outward current evoked by the agonist. Current-voltage (I-V) relationships can be determined using voltage ramp protocols (e.g., -100 mV to +100 mV)[11].
Data Analysis: Analyze the amplitude, kinetics, and I-V characteristics of the GSK1016790A-evoked current.
Caption: Simplified workflows for key experimental protocols.
Applications in Drug Development and Disease Modeling
GSK1016790A is not only a tool for basic research but also for preclinical studies. Its ability to selectively activate TRPV4 allows researchers to probe the channel's role in various pathophysiological states.
Vascular Disease: By inducing vasodilation, GSK1016790A is used to study endothelial function and dysfunction in models of hypertension and atherosclerosis[5][8].
Neurology: Studies have investigated the effects of GSK1016790A in models of intracerebral hemorrhage, where it was shown to attenuate neurological and motor deficits[12]. It has also been used to explore the role of TRPV4 in modulating adult hippocampal neurogenesis[13].
Gastrointestinal Motility: GSK1016790A produces a dose-dependent inhibitory effect on gut transit time in mice, suggesting a role for TRPV4 in regulating colonic function[6].
Conclusion
GSK1016790A is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of TRPV4 channel biology[9]. Its high potency and specificity permit the precise activation of TRPV4, triggering a primary influx of Ca²⁺ that initiates diverse downstream signaling pathways[6][9]. These pathways, involving key regulators like eNOS and the PI3K/PKC/RhoA axis, ultimately dictate physiological responses ranging from vasodilation to the dynamic regulation of the channel's own membrane expression[7][9]. The experimental methodologies detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of TRPV4 in health and disease, paving the way for the potential development of novel therapeutics targeting this important ion channel.
Patsnap Synapse. (n.d.). GSK1016790A - Drug Targets, Indications, Patents. Retrieved from [Link]
Irie, K., et al. (2020). Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Effect of the TRPV4 agonist GSK1016790A on the proliferation of stem.... Retrieved from [Link]
Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE. Retrieved from [Link]
Mercado, J., et al. (2016). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology. Retrieved from [Link]
Karkouri, K. E., et al. (2015). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
American Physiological Society Journal. (n.d.). Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. Retrieved from [Link]
Arctom. (n.d.). CAS NO. 910443-28-6 | 2-amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]
An In-Depth Technical Guide to the Potential Biological Activity of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-Amino-2-(3-chloro-4-m...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. While this specific molecule is not extensively characterized in current literature, its structural features, particularly the phenylethanolamine core and the 3-chloro-4-methoxyphenyl substituent, suggest a high probability of interaction with several key pharmacological targets. This document will dissect the molecule's structure, propose a synthetic route, and, most critically, delineate a series of robust in vitro and in vivo experimental protocols to systematically investigate its potential as a modulator of adrenergic receptors, monoamine oxidases (MAOs), phosphodiesterase-5 (PDE-5), and serotonin and dopamine transporters. The overarching goal is to equip researchers with the foundational knowledge and detailed methodologies required to unlock the therapeutic potential of this promising compound.
Introduction: Unveiling the Potential of a Substituted Phenylethanolamine
The phenylethanolamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters and synthetic drugs.[1][2] These molecules are pivotal in regulating a multitude of physiological processes, making them attractive starting points for drug discovery. The subject of this guide, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, is a structurally intriguing derivative within this class. The presence of a chlorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring is of particular interest. This substitution pattern is found in bioactive molecules, including key intermediates for the synthesis of approved pharmaceuticals, hinting at the potential for this compound to exhibit significant biological effects.[3][4]
This guide will adopt a hypothesis-driven approach. By analyzing the structure-activity relationships (SAR) of related compounds, we will propose a series of plausible biological targets. For each proposed target, we will provide detailed, state-of-the-art experimental protocols to enable a thorough and efficient investigation of the compound's pharmacological profile.
Physicochemical Properties and Synthesis
A comprehensive understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity.
Table 1: Physicochemical Properties of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
Property
Value
Source
CAS Number
910443-28-6
Generic Supplier Data
Molecular Formula
C₉H₁₂ClNO₂
Generic Supplier Data
Molecular Weight
201.65 g/mol
Calculated
Appearance
White to off-white solid
Predicted
Solubility
Soluble in DMSO, Methanol
Predicted
Proposed Synthesis Pathway
The synthesis of chiral phenylethanolamines is a well-established area of organic chemistry.[5][6] A plausible and efficient route to enantiomerically pure 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol would likely involve the asymmetric reduction of a corresponding α-amino ketone or the resolution of a racemic mixture. A proposed synthetic scheme, starting from the readily available 3-chloro-4-methoxyacetophenone, is outlined below.
Figure 1: Proposed synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Potential Pharmacological Targets and Rationale
Based on a thorough analysis of the structure-activity relationships of analogous compounds, we have identified four primary classes of potential biological targets for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Adrenergic Receptors (α and β)
The phenylethanolamine core is the archetypal pharmacophore for adrenergic receptor ligands.[7] The nature of the substituents on the phenyl ring and the amine nitrogen dictates the affinity and selectivity for α and β subtypes, as well as whether the compound acts as an agonist or antagonist.[8][9]
Rationale: The unsubstituted amino group and the β-hydroxyl group are key features for adrenergic receptor interaction. The 3-chloro and 4-methoxy substitutions will modulate the electronic and steric properties of the phenyl ring, which is a critical determinant of receptor affinity and subtype selectivity.[10]
Monoamine Oxidases (MAO-A and MAO-B)
Phenylethylamine and its derivatives are endogenous substrates for monoamine oxidases and can also act as inhibitors.[11][12] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[13]
Rationale: The phenylethylamine backbone is a known structural motif for MAO inhibitors. The substitution pattern on the phenyl ring can confer selectivity for either MAO-A or MAO-B.[14] For instance, methoxy substitutions have been shown to favor MAO-B inhibition in some chemical series.
Phosphodiesterase-5 (PDE-5)
PDE-5 is a key enzyme in the cGMP signaling pathway and is the target of drugs used to treat erectile dysfunction and pulmonary hypertension.
Rationale: The 3-chloro-4-methoxyphenyl moiety is a key structural component of Avanafil, a potent and selective PDE-5 inhibitor.[3][4][15][16][17] This suggests that this substitution pattern is well-accommodated within the active site of PDE-5 and may contribute to binding affinity.
Serotonin and Dopamine Transporters (SERT and DAT)
The serotonin and dopamine transporters are responsible for the reuptake of these neurotransmitters from the synaptic cleft and are major targets for antidepressants and psychostimulants.
Rationale: Substituted phenethylamines are a broad class of compounds known to interact with monoamine transporters.[18][19] Halogen substitutions, such as the chloro group in the target molecule, have been shown to enhance activity at the serotonin transporter.[20] Methoxy groups are also common in phenethylamines with activity at both SERT and DAT.[21]
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step protocols for in vitro and in vivo assays to investigate the potential biological activities of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol at the proposed targets.
Adrenergic Receptor Activity
This assay will determine the binding affinity of the test compound for various adrenergic receptor subtypes.[14][22]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound at α₁, α₂, β₁, and β₂ adrenergic receptors.
Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand for binding to receptors in a cell membrane preparation.
Materials:
Cell membranes expressing the human adrenergic receptor subtype of interest (commercially available).
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and the test compound or vehicle.
For non-specific binding wells, add an excess of the appropriate non-labeled antagonist.
Initiate the binding reaction by adding the cell membrane preparation.
Incubate at room temperature for 60-90 minutes to reach equilibrium.
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold assay buffer.
Measure the radioactivity on the filters using a scintillation counter.
Calculate the IC₅₀ and Kᵢ values using appropriate software.
This assay will determine if the test compound acts as an agonist or antagonist at β-adrenergic receptors.[23][24]
Objective: To measure the effect of the test compound on cyclic AMP (cAMP) production in cells expressing β-adrenergic receptors.
Principle: Gs-coupled receptors, such as β-adrenergic receptors, stimulate adenylyl cyclase to produce cAMP. This assay quantifies changes in intracellular cAMP levels.
Materials:
HEK293 cells stably expressing human β₁ or β₂ adrenergic receptors.
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Isoproterenol (a non-selective β-agonist).
Propranolol (a non-selective β-antagonist).
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
Plate the cells in a 96-well plate and allow them to adhere overnight.
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
To determine agonist activity, add serial dilutions of the test compound and incubate.
To determine antagonist activity, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of isoproterenol.
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
For agonist activity, calculate the EC₅₀. For antagonist activity, calculate the IC₅₀.
Figure 2: β-Adrenergic receptor signaling pathway leading to cAMP production.
Blood Pressure and Heart Rate in Rodents: Anesthetized rats or mice can be instrumented to measure blood pressure and heart rate. The test compound can be administered intravenously to assess its effects on these cardiovascular parameters, which are heavily influenced by adrenergic tone.[25][26]
Isolated Tissue Preparations: Tissues such as guinea pig trachea (for β₂ activity) or rat atria (for β₁ activity) can be mounted in an organ bath to measure contraction and relaxation in response to the test compound.
Monoamine Oxidase Inhibition
This assay will determine the inhibitory potency of the test compound against MAO-A and MAO-B.[1][2][10][16][19][27][28][29]
Objective: To determine the IC₅₀ values of the test compound for human recombinant MAO-A and MAO-B.
Principle: MAO activity is measured by the production of hydrogen peroxide, which is detected using a fluorogenic probe in the presence of horseradish peroxidase (HRP).
Materials:
Human recombinant MAO-A and MAO-B enzymes.
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
MAO substrates: Kynuramine (for MAO-A) or Benzylamine (for MAO-B).
Fluorogenic probe (e.g., Amplex Red).
Horseradish peroxidase (HRP).
Selective inhibitors for controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
Procedure:
In a black 96-well plate, add the assay buffer, HRP, and the fluorogenic probe.
Add serial dilutions of the test compound or a control inhibitor.
Add the MAO-A or MAO-B enzyme and pre-incubate for 15 minutes at 37°C.
Initiate the reaction by adding the appropriate substrate.
Measure the increase in fluorescence over time in a kinetic plate reader.
Calculate the rate of reaction and determine the IC₅₀ values.
Figure 3: Principle of the fluorometric monoamine oxidase inhibition assay.
Forced Swim Test and Tail Suspension Test in Rodents: These are common behavioral models used to screen for antidepressant activity, which is a hallmark of MAO inhibitors.[13][30][31][32][33] A reduction in immobility time is indicative of an antidepressant-like effect.
Neurotransmitter Level Measurement: Following administration of the test compound, neurotransmitter levels (e.g., serotonin, dopamine, norepinephrine) in different brain regions of rodents can be measured using techniques like microdialysis coupled with HPLC.
Phosphodiesterase-5 Inhibition
This assay will determine the direct inhibitory effect of the test compound on PDE-5 activity.[11][20][34][35][36]
Objective: To determine the IC₅₀ value of the test compound for human recombinant PDE-5.
Principle: A fluorescence polarization (FP) assay is commonly used. A fluorescently labeled cGMP derivative is hydrolyzed by PDE-5, leading to a decrease in fluorescence polarization.
Sildenafil (a known PDE-5 inhibitor) as a positive control.
Procedure:
In a black 96-well plate, add serial dilutions of the test compound or a control inhibitor.
Add the PDE-5 enzyme and incubate to allow for inhibitor binding.
Initiate the reaction by adding the FAM-cGMP substrate.
Incubate at 37°C.
Stop the reaction and measure fluorescence polarization.
Calculate the percent inhibition and determine the IC₅₀ value.
Serotonin and Dopamine Transporter Inhibition
This assay will measure the ability of the test compound to inhibit the uptake of serotonin and dopamine by their respective transporters.[3][8][9][12][15][17][18][21][37]
Objective: To determine the IC₅₀ values of the test compound for inhibiting the uptake of [³H]-serotonin and [³H]-dopamine.
Principle: Cells expressing SERT or DAT are incubated with a radiolabeled substrate in the presence of the test compound. Inhibition of uptake is measured by a decrease in intracellular radioactivity.
Materials:
HEK293 cells stably expressing human SERT or DAT.
[³H]-Serotonin and [³H]-Dopamine.
Uptake buffer.
Selective inhibitors for controls: Fluoxetine (for SERT) and Nomifensine (for DAT).
Procedure:
Plate the cells in a 96-well plate.
Wash the cells with uptake buffer.
Add uptake buffer containing serial dilutions of the test compound or a control inhibitor.
Initiate uptake by adding the radiolabeled substrate.
Incubate for a short period at 37°C.
Terminate uptake by rapid washing with ice-cold buffer.
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Calculate the percent inhibition and determine the IC₅₀ values.
Data Interpretation and Future Directions
The results from these assays will provide a comprehensive pharmacological profile of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Potency and Selectivity: The IC₅₀, Kᵢ, and EC₅₀ values will quantify the compound's potency at each target. Comparing these values across different targets will reveal its selectivity profile.
Mechanism of Action: The functional assays will elucidate whether the compound acts as an agonist or antagonist at adrenergic receptors.
Therapeutic Potential: Based on its pharmacological profile, potential therapeutic applications can be hypothesized. For example, selective MAO-B inhibition would suggest potential for treating Parkinson's disease, while β₂-adrenergic agonism would indicate potential as a bronchodilator.
Future studies should focus on lead optimization to improve potency and selectivity, as well as more extensive in vivo studies to evaluate efficacy and safety in relevant disease models.
Conclusion
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol represents a promising, yet underexplored, chemical entity with a high likelihood of possessing significant biological activity. Its structural similarity to known pharmacophores for adrenergic receptors, monoamine oxidases, and the presence of a key substituent found in a PDE-5 inhibitor, provides a strong rationale for a thorough investigation. The detailed experimental protocols provided in this guide offer a clear and systematic roadmap for researchers to elucidate the pharmacological profile of this compound and to unlock its potential as a novel therapeutic agent.
References
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
TaiwanChemMate. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
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Obata, T., & Yamanaka, Y. (1997). A screening system of prodrugs selective for MAO-A or MAO-B. Journal of neural transmission (Vienna, Austria : 1996), 104(8-9), 927–935. [Link]
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules (Basel, Switzerland), 25(21), 4907. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules (Basel, Switzerland), 25(21), 4907. [Link]
Van den Stock, E., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 95(31), 11669–11677. [Link]
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
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Wierońska, J. M., et al. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International journal of molecular sciences, 25(5), 2965. [Link]
Lepor, H., & Shapiro, E. (1984). An in vivo evaluation of alpha adrenergic receptors in canine prostate. The Journal of urology, 132(6), 1226–1229. [Link]
Poon, K., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]
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Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol in Biological Systems
This document provides a comprehensive framework for the characterization of the novel compound 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. Given the absence of existing literature on its biological activity, this guide...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive framework for the characterization of the novel compound 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. Given the absence of existing literature on its biological activity, this guide proposes a scientifically rigorous, hypothesis-driven approach to determine its mechanism of action. Based on a detailed structural analysis and established principles of medicinal chemistry, we postulate that this compound functions as a modulator of the adrenergic receptor system. This guide will therefore focus on a systematic experimental plan to investigate this hypothesis, providing the theoretical background, detailed protocols, and expected outcomes for a comprehensive research and development program.
Scientific Rationale: A Hypothesis Rooted in Structural Analogy
The chemical structure of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol belongs to the phenylethanolamine class of compounds. This class is well-known to interact with the adrenergic system, which comprises alpha (α) and beta (β) adrenergic receptors, the targets of the endogenous catecholamines epinephrine and norepinephrine.[1][2] The core phenylethanolamine scaffold, consisting of a phenyl ring, an ethanolamine side chain, and a hydroxyl group, is a critical pharmacophore for binding to these receptors.[3]
The specific substitutions on the phenyl ring of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol—a chloro group at the 3-position and a methoxy group at the 4-position—are anticipated to significantly influence its receptor binding affinity and intrinsic activity. Structure-activity relationship (SAR) studies of adrenergic ligands have demonstrated that substitutions at these positions are key determinants of receptor selectivity (e.g., β1 vs. β2) and whether the compound acts as an agonist (receptor activator) or an antagonist (receptor blocker).[4][5][6] For instance, the nature of the substituent on the phenyl ring can influence the redox properties of the molecule, which has been proposed to be related to its intrinsic activity at β-adrenergic receptors.[4]
Therefore, the central hypothesis of this investigative plan is that 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is an adrenergic receptor modulator. The subsequent experimental strategy is designed to test this hypothesis by systematically evaluating the compound's binding to, and functional modulation of, adrenergic receptor subtypes.
A Phased Experimental Approach to Mechanism of Action Elucidation
The following sections outline a multi-phased experimental plan. Each phase is designed to provide specific insights into the compound's pharmacological profile, with self-validating systems and clear decision points for progression.
Phase 1: Receptor Binding Affinity and Selectivity Profile
The initial and most critical step is to determine if, and how strongly, the compound binds to adrenergic receptors. The gold-standard method for this is the competitive radioligand binding assay.[7][8][9]
Objective: To quantify the binding affinity (Ki) of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol for a panel of human adrenergic receptor subtypes (α1, α2, β1, β2, β3).
Utilize commercially available cell lines stably expressing individual human adrenergic receptor subtypes (e.g., HEK293 or CHO cells).
Harvest cells and prepare crude membrane fractions by homogenization followed by differential centrifugation.[7][10]
Determine the protein concentration of the membrane preparations using a Bradford or BCA assay.
Competitive Binding Assay:
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [125I]-Iodocyanopindolol for β receptors) with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol).[7][8]
Incubate to allow the binding to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Expected Outcomes & Interpretation:
The Ki values will reveal the compound's binding affinity for each receptor subtype. A lower Ki value indicates a higher binding affinity. The selectivity profile can be determined by comparing the Ki values across the different receptor subtypes. For example, a significantly lower Ki for β2 receptors compared to β1 receptors would indicate β2-selectivity.
Phase 2: Functional Activity Assessment
Once binding is confirmed, the next step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonism) or block the action of a known agonist (antagonism)? For Gs-coupled receptors like the β-adrenergic receptors, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11][12]
Objective: To determine if the compound acts as an agonist or antagonist at the identified target receptors and to quantify its potency (EC50) and efficacy (Emax).
Experimental Protocol: cAMP Accumulation Assay
Cell Culture:
Use the same cell lines expressing the specific adrenergic receptor subtypes as in the binding assays.
Plate the cells in 96-well plates and grow to confluence.
cAMP Assay (Agonist Mode):
Treat the cells with increasing concentrations of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Include a known full agonist (e.g., isoproterenol for β-receptors) as a positive control.
After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][14]
cAMP Assay (Antagonist Mode):
Pre-incubate the cells with increasing concentrations of the test compound.
Then, stimulate the cells with a fixed concentration (typically the EC80) of a known agonist.
Measure the resulting cAMP levels.
Data Analysis:
For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to the full agonist.
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50, from which the antagonist potency (Kb) can be calculated.
Expected Outcomes & Interpretation:
The results of the cAMP assay will classify the compound as a full agonist, partial agonist, antagonist, or inverse agonist. This will provide a comprehensive understanding of its functional activity at the molecular level.
Phase 3: In Vitro Physiological Assays
To translate the molecular findings into a physiological context, in vitro assays using relevant tissues or engineered systems are essential. Based on the receptor selectivity profile from Phase 1 and 2, appropriate assays should be selected. For example, if the compound is a potent β2-agonist, its bronchodilatory effects should be investigated. If it shows significant β1 activity, its effects on cardiac contractility should be assessed.
Example Protocol: In Vitro Bronchodilation Assay
Objective: To evaluate the ability of the compound to relax pre-constricted airway smooth muscle.
Tissue Preparation:
Isolate tracheal rings or bronchial strips from guinea pigs or use human airway smooth muscle cells in an in vitro model.[15][16]
Assay Procedure:
Mount the tissues in an organ bath under tension.
Induce contraction with a bronchoconstrictor agent like histamine or acetylcholine.[17]
Once a stable contraction is achieved, add cumulative concentrations of the test compound.
Record the changes in muscle tension.
Data Analysis:
Calculate the percentage of relaxation at each concentration relative to the induced contraction.
Determine the EC50 for the relaxant effect.
Example Protocol: In Vitro Cardiac Contractility Assay
Objective: To assess the compound's effect on the force of contraction of cardiac muscle.
Tissue Preparation:
Isolate papillary muscles or atrial strips from rat or rabbit hearts.
Assay Procedure:
Mount the tissues in an organ bath and stimulate electrically.
Record the isometric contractile force.
Add increasing concentrations of the test compound and record changes in contractile force.[18][19]
Data Analysis:
Quantify the change in contractile force at each concentration to determine the inotropic effect.
Expected Outcomes & Interpretation:
These physiological assays will provide crucial data on the compound's functional effects in a tissue context, which is a critical step in predicting its potential therapeutic applications and side-effect profile. A potent bronchodilatory effect with minimal cardiac stimulation would suggest a promising candidate for asthma therapy.
Data Synthesis and Conclusion
Quantitative Data Summary Table:
Parameter
Receptor Subtype
Value
Binding Affinity (Ki)
α1
TBD
α2
TBD
β1
TBD
β2
TBD
β3
TBD
Functional Potency (EC50/Kb)
Target Receptor(s)
TBD
Functional Efficacy (Emax)
Target Receptor(s)
TBD
Physiological Effect (EC50)
e.g., Bronchodilation
TBD
e.g., Cardiac Contractility
TBD
This structured approach, moving from molecular target identification to physiological function, ensures a thorough and scientifically sound elucidation of the mechanism of action for this novel compound, paving the way for its further development.
References
Malinski, T., & Pilorz, S. (1987). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. PubMed. [Link]
Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension. [Link]
Labrid, C., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. [Link]
Kaya, A. I., et al. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology. [Link]
Sesin, A. A., et al. (2020). Human Airway Musculature on a Chip: An In Vitro Model of Allergic Asthmatic Bronchoconstriction and Bronchodilation. Lab on a Chip. [Link]
Brewer, R. A., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]
Leclerc, G., et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry. [Link]
Warne, T., et al. (2011). The structural basis for agonist and partial agonist action on a β(1)-adrenergic receptor. Nature. [Link]
Perry, B. D., et al. (1985). Chronic effects of phenylethanolamine N-methyltransferase inhibitors and alpha adrenergic receptor antagonists on brain norepinephrine metabolism. The Journal of Pharmacology and Experimental Therapeutics. [Link]
Selvita. (2025). In Vitro Phenotypic Models for Asthma, COPD, and IPF. Selvita. [Link]
Van der Loo, B., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences. [Link]
Deshpande, D. A., et al. (2014). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes in whole lung... ResearchGate. [Link]
Sharma, P., & Singh, S. (2013). IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW. Journal of Applied Pharmaceutical Science. [Link]
Sesin, A. A., et al. (2020). Human airway musculature on a chip: an in vitro model of allergic asthmatic bronchoconstriction and bronchodilation. Lab on a Chip. [Link]
Chisholm, J. W., et al. (2012). β1-Adrenergic receptors stimulate cardiac contractility and CaMKII activation in vivo and enhance cardiac dysfunction following myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
Galperti, G., et al. (2022). In vitro models to study viral-induced asthma exacerbation: a short review for a key issue. Frontiers in Allergy. [Link]
Brixius, K., et al. (2001). Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. British Journal of Pharmacology. [Link]
Chisholm, J. W., et al. (2012). Beta1-adrenergic receptors stimulate cardiac contractility and CaMKII activation in vivo and enhance cardiac dysfunction following myocardial infarction. Scholars@Duke. [Link]
Klabunde, R. E. (2024). Beta-Adrenoceptor Agonists (β-agonists). CV Pharmacology. [Link]
The Strategic Application of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologically active mol...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologically active molecules. This technical guide delves into the specific yet broadly applicable compound, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. While this molecule is primarily recognized as a research chemical and building block, its structural features suggest significant potential in the discovery and development of novel therapeutics, particularly in the realms of neurology and pharmacology targeting adrenergic systems. This document serves as an in-depth resource, elucidating the synthetic pathways, characterization methodologies, and, through reasoned analogy, the prospective drug discovery applications of this compound. By providing a comprehensive overview, we aim to empower researchers to unlock the full therapeutic potential of this and related chemical entities.
Introduction: Unveiling the Potential of a Versatile Scaffold
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol belongs to the phenylethanolamine class of compounds, which are structurally related to endogenous catecholamines like epinephrine and norepinephrine. This structural similarity is a strong indicator of potential biological activity, as many synthetic drugs in this class exhibit potent cardiovascular and neurological effects[1]. The core structure consists of a phenyl ring, an ethanolamine side chain, and specific substitutions on the aromatic ring—in this case, a chloro group at the 3-position and a methoxy group at the 4-position. These substitutions are not arbitrary; they are strategically placed to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influence its pharmacokinetic and pharmacodynamic profile.
The chloro and methoxy substituents on the phenyl ring are of particular interest. The chloro group, being an electron-withdrawing group, can influence the acidity of the phenolic hydroxyl (if present) and affect the overall electron density of the aromatic system. The methoxy group, an electron-donating group, can impact receptor binding and metabolic stability. This specific substitution pattern suggests a nuanced interaction with biological targets, potentially offering selectivity and a favorable therapeutic window.
While direct and extensive research on the specific biological activities of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is not widely published, its classification as a "useful research chemical" by suppliers indicates its role as a key intermediate in the synthesis of more complex molecules[2]. This guide will, therefore, not only explore the known aspects of this compound but also extrapolate its potential applications based on the well-established pharmacology of its structural analogs.
Section 1: Synthesis and Characterization
The synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol can be approached through several established routes for phenylethanolamine derivatives. A common and effective strategy involves the reduction of an α-amino ketone precursor. The chirality at the carbon bearing the hydroxyl group is often crucial for biological activity, necessitating an enantioselective synthesis or resolution of the racemic mixture.
Retrosynthetic Analysis
A logical retrosynthetic approach to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol starts from the corresponding α-amino ketone, which can be derived from the appropriately substituted acetophenone.
Caption: Retrosynthetic analysis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Proposed Synthetic Protocol: A Step-by-Step Guide
The following protocol is a plausible and detailed method for the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, constructed from established methodologies for analogous compounds.
Step 1: Synthesis of 1-(3-Chloro-4-methoxyphenyl)ethanone
This starting material can be synthesized via a Friedel-Crafts acylation of 2-chloroanisole.
Solvent: Dichloromethane (DCM) or another suitable inert solvent.
Procedure:
To a cooled (0 °C) suspension of anhydrous AlCl₃ in DCM, add acetyl chloride dropwise.
Slowly add 2-chloroanisole to the reaction mixture, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for several hours, monitoring by Thin Layer Chromatography (TLC).
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield 1-(3-chloro-4-methoxyphenyl)ethanone.
Step 2: α-Bromination to 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethanone
Reactants: 1-(3-Chloro-4-methoxyphenyl)ethanone, Bromine (Br₂) or N-Bromosuccinimide (NBS).
Solvent: Acetic acid or a chlorinated solvent.
Procedure:
Dissolve the acetophenone from Step 1 in the chosen solvent.
Add a catalytic amount of hydrobromic acid if using Br₂.
Slowly add a solution of Br₂ in the same solvent, keeping the temperature controlled.
Stir at room temperature until the reaction is complete (monitored by TLC).
Pour the reaction mixture into water and extract with a suitable organic solvent.
Wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate to give the crude α-bromo ketone. This intermediate is often used in the next step without further purification.
Step 3: Amination to 2-Amino-1-(3-chloro-4-methoxyphenyl)ethanone
Reactants: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethanone, a source of ammonia (e.g., ammonium hydroxide, or a protected amine followed by deprotection).
Solvent: A polar solvent like ethanol or acetonitrile.
Procedure:
Dissolve the crude bromo ketone from Step 2 in the chosen solvent.
Add an excess of the aminating agent.
Stir the reaction at room temperature or with gentle heating until completion.
Remove the solvent under reduced pressure.
Take up the residue in a mixture of water and an organic solvent and adjust the pH to basic to liberate the free amine.
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the α-amino ketone.
Step 4: Reduction to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
This is a critical step where the chirality of the final product can be established.
Reducing Agents:
For racemic synthesis: Sodium borohydride (NaBH₄) is a mild and effective reagent.
For enantioselective synthesis: Asymmetric transfer hydrogenation using a chiral ruthenium catalyst or a chiral oxazaborolidine-catalyzed borane reduction can be employed[3].
Solvent: Methanol or ethanol for NaBH₄; isopropanol for transfer hydrogenation.
Procedure (Racemic):
Dissolve the α-amino ketone from Step 3 in methanol at 0 °C.
Slowly add NaBH₄ in portions.
Stir the reaction at 0 °C and then allow it to warm to room temperature.
Quench the reaction with water and remove the methanol under reduced pressure.
Extract the aqueous residue with an organic solvent.
Dry the combined organic layers and concentrate to obtain the crude amino alcohol.
Purify by column chromatography or recrystallization.
Caption: A plausible synthetic workflow for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Technique
Purpose
Expected Observations
¹H and ¹³C NMR
Structural elucidation and purity assessment.
The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the methoxy group, and the ethanolamine side chain.
Mass Spectrometry
Determination of molecular weight and elemental composition.
A high-resolution mass spectrum should confirm the exact mass of the molecule[4].
Infrared (IR) Spectroscopy
Identification of functional groups.
Characteristic absorption bands for O-H, N-H, C-O, and aromatic C-H bonds are expected.
Chiral HPLC
Determination of enantiomeric purity.
For enantioselective syntheses, this technique is crucial to quantify the enantiomeric excess (ee).
Section 2: Potential Applications in Drug Discovery
The structural motifs within 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol suggest its potential utility in several therapeutic areas. By examining the structure-activity relationships (SAR) of related phenylethanolamines, we can infer its likely biological targets and therapeutic applications.
Adrenergic Receptor Modulation
Phenylethanolamines are classic scaffolds for adrenergic receptor agonists and antagonists[1]. The substitution pattern on the phenyl ring and the nature of the substituent on the amino group are key determinants of activity and selectivity.
β-Adrenergic Agonism: The core phenylethanolamine structure is a well-established pharmacophore for β-adrenergic receptor agonists. The 4-methoxy group can be considered a "phenol equivalent," which is often found in β-agonists[5]. The 3-chloro substitution can modulate receptor affinity and selectivity. Depending on the N-substituent (in this case, an unsubstituted amine), the compound could exhibit activity at β₁, β₂, or β₃ adrenergic receptors. β₂-agonists are mainstays in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects[6]. β₃-agonists are being explored for the treatment of overactive bladder and metabolic disorders.
Ethanolamine derivatives have been investigated for their neuroprotective effects and their ability to modulate cholinergic neurotransmission[7]. The phenylethylamine backbone is also present in many centrally acting stimulants and psychoactive compounds.
Neuroprotective Agent: Some ethanolamine derivatives have shown promise in attenuating neurological deficits after brain trauma[8]. The mechanism may involve the modulation of cholinergic systems and the provision of precursors for membrane phospholipid synthesis.
Monoamine Reuptake Inhibition: The phenylethylamine scaffold is a common feature of monoamine reuptake inhibitors. Depending on the substitution pattern, derivatives could selectively or non-selectively inhibit the reuptake of dopamine, norepinephrine, and/or serotonin, suggesting potential applications in the treatment of depression, ADHD, and other psychiatric disorders.
Section 3: Experimental Protocols for Biological Evaluation
To explore the therapeutic potential of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol and its derivatives, a series of in vitro and in vivo assays are necessary.
In Vitro Assays
Receptor Binding Assays:
Objective: To determine the affinity of the compound for various adrenergic and other G-protein coupled receptors.
Methodology:
Prepare cell membranes expressing the receptor of interest (e.g., β₁, β₂, β₃, α₁, α₂ adrenergic receptors).
Incubate the membranes with a radiolabeled ligand of known affinity in the presence of varying concentrations of the test compound.
After incubation, separate the bound and free radioligand by filtration.
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
Calculate the Ki (inhibition constant) of the test compound from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Functional Assays (cAMP Assay for β-Adrenergic Agonism):
Objective: To determine the functional activity (agonist or antagonist) of the compound at β-adrenergic receptors.
Methodology:
Culture cells expressing the β-adrenergic receptor of interest.
Treat the cells with varying concentrations of the test compound.
After a specified incubation time, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or other immunoassay kit.
For antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist (e.g., isoproterenol) and measure the inhibition of cAMP production.
In Vivo Models
Bronchodilator Activity (for β₂-Agonism):
Animal Model: Guinea pigs are commonly used to assess bronchoconstriction.
Methodology:
Anesthetize the guinea pig and measure airway resistance.
Induce bronchoconstriction using an agent like histamine or methacholine.
Administer the test compound (e.g., by inhalation or intravenously) and measure the reversal of the induced bronchoconstriction.
Models of Neurological Disorders:
Animal Models: Various animal models exist for different neurological conditions, such as rodent models of Parkinson's disease, depression, or traumatic brain injury[9][10].
Methodology: The specific methodology will depend on the chosen model and the therapeutic hypothesis being tested. Behavioral tests (e.g., forced swim test for depression, rotarod test for motor coordination) and neurochemical analyses (e.g., measuring neurotransmitter levels in specific brain regions) are common outcome measures.
Conclusion: A Building Block with Untapped Potential
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol represents more than just a chemical intermediate. Its carefully substituted phenylethanolamine scaffold positions it as a promising starting point for the development of novel therapeutics. The insights from structurally related compounds strongly suggest potential applications in modulating adrenergic signaling and in the treatment of neurological disorders. This technical guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives. It is our hope that by providing this detailed information, we will inspire further research into this and other "simple" building blocks, which may hold the key to the next generation of innovative medicines. The path from a research chemical to a life-saving drug is long and challenging, but it begins with a thorough understanding of the fundamental properties and potential of molecules like 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
References
U.S. Patent US6399781B1, "Process for making 3-amino-2-chloro-4-methylpyridine," published June 4, 2002.
Mathur, D., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]
Wikipedia contributors. (2023). Phenylethanolamine. Wikipedia. [Link]
Frontiers in Neurology. (2020). Experimental Models of Neuroimmunological Disorders: A Review. [Link]
Nguyen, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. [Link]
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]
Mathre, D. J., et al. (1991). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. The Journal of Organic Chemistry. [Link]
Tashkin, D. P. (2023). Beta2-Agonists. StatPearls. [Link]
Grunewald, G. L., et al. (2002). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry. [Link]
Lemoine, H., et al. (2020). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives. [Link]
Wang, J., et al. (2020). Enzymatic asymmetric synthesis of chiral amino acids. Green Synthesis & Catalysis. [Link]
JoVE. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. [Link]
Barisione, G., et al. (2010). Beta-Adrenergic Agonists. Pharmaceuticals. [Link]
JPND Research. (2012). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. [Link]
Labrid, C., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension. [Link]
Baker, J. G. (2005). Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. Journal of Medicinal Chemistry. [Link]
Bland, D. C., et al. (2012). Toxin-Induced and Genetic Animal Models of Parkinson's Disease. BioMed Research International. [Link]
Md Isa, A. F., et al. (2022). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites. [Link]
Shaw, T. W., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. [Link]
ResearchGate. Synthesis and Structure−Activity Relationships of Long-acting β 2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups. [Link]
Grunewald, G. L., & Ye, Q. H. (1988). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry. [Link]
Grunewald, G. L., et al. (1988). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry. [Link]
ResearchGate. Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. [Link]
MDPI. (2024). Experimental Cell Models for Investigating Neurodegenerative Diseases. [Link]
European Patent Office. (1981). Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
Planas-Iglesias, J., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. [Link]
Sysoev, Y. I., et al. (2019). Attenuation of neurological deficit by a novel ethanolamine derivative in rats after brain trauma. Journal of Experimental Pharmacology. [Link]
Stankala, E. J., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PLoS ONE. [Link]
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Lazar, C., et al. (2022). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eLife. [Link]
The Enigmatic Intermediate: A Technical Guide to the Role of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol in Synthetic Chemistry
A Note to the Researcher: The subject of this technical guide, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (CAS No. 910443-28-6), presents a unique challenge.
Author: BenchChem Technical Support Team. Date: January 2026
A Note to the Researcher: The subject of this technical guide, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (CAS No. 910443-28-6), presents a unique challenge. While commercially available from specialty chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant absence of detailed information regarding its specific synthesis, applications, and analytical characterization. This suggests that its use may be confined to proprietary drug discovery and development programs, with the associated data remaining confidential.
Therefore, this guide will take a two-pronged approach. Firstly, it will present the known information about the target molecule. Secondly, it will provide a broader, in-depth exploration of the synthesis and utility of structurally similar 2-amino-2-arylethanol derivatives as synthetic intermediates in pharmaceutical science. This will offer a strong foundational understanding of the probable role and significance of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, grounded in established chemical principles and documented examples from analogous compounds.
Part 1: The Target Molecule - What We Know
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a chiral amino alcohol. Its structure, featuring a substituted phenyl ring, an amino group, and a hydroxyl group, positions it as a valuable building block in organic synthesis.
Chemical Identity:
Property
Value
CAS Number
910443-28-6
Molecular Formula
C₉H₁₂ClNO₂
Molecular Weight
201.65 g/mol
While specific reaction data is unavailable, the presence of chloro and methoxy substituents on the phenyl ring likely influences its reactivity and potential applications by modulating electronic effects and providing steric bulk.
Part 2: The Archetype - Substituted 2-Amino-2-phenylethanols in Drug Discovery
The 2-amino-2-phenylethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). These compounds are particularly prominent in the development of adrenergic receptor agonists and antagonists, among other therapeutic classes. The general structure allows for diverse substitutions on the phenyl ring and the amine, enabling fine-tuning of pharmacological activity.
General Synthetic Strategies
The synthesis of substituted 2-amino-2-phenylethanol derivatives typically involves a few key strategic approaches. The choice of route often depends on the desired stereochemistry and the nature of the substituents.
1. Reduction of α-Amino Ketones:
A common and versatile method involves the reduction of an α-amino ketone precursor. This precursor can be synthesized from the corresponding α-halo ketone via nucleophilic substitution with an amine. The subsequent reduction of the ketone to the alcohol can be achieved using various reducing agents. For asymmetric synthesis, chiral reducing agents or catalytic asymmetric hydrogenation are employed to yield enantiomerically pure amino alcohols.
Workflow for α-Amino Ketone Reduction
2. From α-Amino Acids:
Chiral α-amino acids can serve as starting materials for the enantioselective synthesis of 2-amino-2-phenylethanol derivatives. The carboxylic acid functionality can be reduced to the corresponding alcohol, typically after protection of the amino group.
Experimental Protocol: A Generalized Approach to the Synthesis of a 2-Amino-2-arylethanol via α-Amino Ketone Reduction
This protocol is a generalized representation and has not been validated for the specific synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Step 1: Synthesis of the α-Amino Ketone Precursor
Reaction Setup: To a solution of the corresponding α-bromoacetophenone derivative (1.0 eq) in a suitable solvent such as acetonitrile or THF, add an excess of the desired amine (e.g., aqueous ammonia, ~10 eq).
Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, filter the reaction mixture to remove any solid byproducts. The filtrate can be concentrated under reduced pressure. The crude product may be purified by recrystallization or column chromatography to yield the α-amino ketone.
Step 2: Reduction to the 2-Amino-2-arylethanol
Reaction Setup: Dissolve the α-amino ketone (1.0 eq) in a suitable protic solvent, such as methanol or ethanol.
Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise.
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-amino-2-arylethanol. Further purification can be achieved by recrystallization or column chromatography.
Role as a Key Synthetic Intermediate
2-Amino-2-arylethanol derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Their bifunctional nature (amine and alcohol) allows for sequential or orthogonal reactions to build more complex molecular architectures.
Example Application: Synthesis of a Hypothetical β-Adrenergic Receptor Agonist
The primary amine of the 2-amino-2-arylethanol can undergo N-alkylation to introduce various substituents, which is a common strategy for modulating pharmacological activity. The hydroxyl group can be a key pharmacophoric feature for receptor binding or can be further functionalized.
Synthetic Utility of the Intermediate
The chloro and methoxy groups on the phenyl ring of the target molecule are common substituents in medicinal chemistry. The chloro group can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence the compound's pharmacokinetic profile.
Analytical Characterization
The characterization of 2-amino-2-arylethanol intermediates is crucial to ensure their purity and identity before proceeding to the next synthetic steps. A combination of spectroscopic and chromatographic techniques is typically employed.
Common Analytical Methods:
Technique
Information Provided
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms and the presence of functional groups.
Mass Spectrometry (MS)
Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.
High-Performance Liquid Chromatography (HPLC)
Assesses the purity of the compound and can be used for chiral separation to determine enantiomeric excess.
Infrared (IR) Spectroscopy
Confirms the presence of key functional groups, such as the -OH, -NH₂, and aromatic C-H bonds.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is not widely available, general precautions for handling amino alcohols should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.
General Handling Precautions:
Use in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Avoid inhalation of dust or vapors.
In case of contact, wash the affected area with copious amounts of water.
Conclusion
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol represents a class of highly valuable yet under-documented synthetic intermediates. While specific data remains elusive, a thorough understanding of the chemistry of analogous 2-amino-2-arylethanol derivatives provides a robust framework for appreciating its potential role in the synthesis of novel therapeutic agents. The strategic placement of the chloro and methoxy substituents suggests a deliberate design for influencing the pharmacological and pharmacokinetic properties of the final active pharmaceutical ingredient. As with many such intermediates, its full story likely resides within the confidential archives of pharmaceutical research and development, a testament to the competitive and innovative nature of the field.
References
Due to the lack of specific literature for the target compound, this list comprises references to the synthesis and application of analogous 2-amino-2-phenylethanol derivatives and related synthetic methodologies.
General Synthesis of Phenylethanolamines: For a historical and chemical context on the synthesis of phenylethanolamines, a review of foundational organic chemistry literature is recommended.
Role in Medicinal Chemistry: A comprehensive review on the role of 2-phenethylamines in medicinal chemistry can be found in: Molecules2023 , 28(2), 855; [Link]. This article provides extensive background on the importance of the phenethylamine scaffold in drug design.
Patents on Related Structures: A search of patent databases such as Google Patents or the USPTO database for "amino phenylethanol derivatives" will reveal numerous examples of their synthesis and application in a pharmaceutical context.
Biocatalytic Synthesis: For an overview of enzymatic methods for producing chiral alcohols and amino acids, which are relevant to the synthesis of chiral amino alcohols, refer to: Biomolecules2013 , 3(4), 741-768; [Link].
Exploratory
Comprehensive literature review on "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol"
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the novel chemical entity, 2-Amino-2-(3-chloro-4-methox...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the novel chemical entity, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. While specific literature on this exact molecule is emerging, this document synthesizes information from analogous compounds to propose its synthesis, characterization, and potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related substituted phenylethanolamines.
Table of Contents
Introduction: The Significance of Substituted Phenylethanolamines
Physicochemical Properties and Structural Features
Proposed Synthesis Pathway
3.1. Synthesis of the Key Intermediate: 1-(3-chloro-4-methoxyphenyl)ethanone
3.2. α-Bromination of the Ketone
3.3. Amination and Subsequent Reduction to the Final Compound
Analytical Characterization Workflow
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Potential Pharmacological Activity: An Analog-Based Discussion
5.1. Adrenergic Receptor Agonism
5.2. Structure-Activity Relationships
Future Directions and Research Opportunities
References
Introduction: The Significance of Substituted Phenylethanolamines
The substituted phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. These compounds, which include endogenous neurotransmitters like norepinephrine and epinephrine, are known to interact with various receptors, most notably adrenergic receptors.[1][2][3] Modifications to the aromatic ring, the ethanolamine side chain, and the amino group can profoundly influence their pharmacological properties, leading to drugs with diverse therapeutic applications, including bronchodilators, vasopressors, and antidepressants.[1][4] The title compound, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, represents a novel variation within this chemical class, and its unique substitution pattern warrants investigation into its potential biological activities.
Physicochemical Properties and Structural Features
Based on its chemical structure, the following physicochemical properties can be predicted for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
The presence of a chiral center at the carbon bearing the hydroxyl and amino groups means that this compound can exist as a pair of enantiomers. The stereochemistry is often critical for biological activity in phenylethanolamines.
Proposed Synthesis Pathway
A proposed synthetic pathway for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Synthesis of the Key Intermediate: 1-(3-chloro-4-methoxyphenyl)ethanone
The synthesis of the ketone intermediate can be achieved via a Friedel-Crafts acylation of 2-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[11]
Experimental Protocol:
To a stirred solution of 2-chloroanisole and acetyl chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add anhydrous aluminum chloride.
Allow the reaction mixture to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield 1-(3-chloro-4-methoxyphenyl)ethanone.[11][12][13]
α-Bromination of the Ketone
The synthesized ketone can then be selectively brominated at the α-position. N-Bromosuccinimide (NBS) is a common reagent for this transformation.[10]
Experimental Protocol:
Dissolve 1-(3-chloro-4-methoxyphenyl)ethanone in a suitable solvent such as carbon tetrachloride or chloroform.
Add N-Bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide).
Reflux the mixture until the reaction is complete (monitored by TLC).
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with a solution of sodium thiosulfate and brine.
Dry the organic layer and concentrate to obtain the crude 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone, which can be used in the next step without further purification.
Amination and Subsequent Reduction to the Final Compound
The α-bromo ketone can be converted to the corresponding α-amino ketone by reaction with ammonia, followed by reduction of the ketone to the alcohol.
Experimental Protocol:
Amination: Dissolve the crude 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone in a suitable solvent and treat with an excess of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia). Stir at room temperature until the reaction is complete.
Reduction: Without isolating the intermediate α-amino ketone, add a reducing agent such as sodium borohydride in portions at 0 °C.[8][14]
Allow the reaction to warm to room temperature and stir until the reduction is complete.
Quench the reaction with water and extract the product with a suitable organic solvent.
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Analytical Characterization Workflow
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
A typical workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[15] For 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, the following can be expected:
¹H NMR: Will show characteristic signals for the aromatic protons, the methoxy group, and the protons on the ethanolamine side chain. The coupling patterns of the side-chain protons can help to confirm the structure.[16][17]
¹³C NMR: Will provide information on the number of unique carbon atoms in the molecule.
2D NMR (COSY, HSQC): Can be used to establish the connectivity between protons and carbons, confirming the overall structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can be used. The purity is determined by the area percentage of the main peak in the chromatogram.[15]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
Potential Pharmacological Activity: An Analog-Based Discussion
Given its structural similarity to known adrenergic agonists, it is hypothesized that 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol may exhibit activity at adrenergic receptors.
Adrenergic Receptor Agonism
Phenylethanolamines are known to act as agonists at β-adrenergic receptors.[2][3] The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. The 4-methoxy group in the target molecule is a common feature in some adrenergic agents, and the 3-chloro substituent may modulate its activity and selectivity.
Structure-Activity Relationships
The structure-activity relationships (SAR) for phenylethanolamines are well-established.[4][18] Key structural features that influence activity include:
The nature and position of substituents on the phenyl ring: These affect receptor binding and metabolic stability.
The stereochemistry of the ethanolamine side chain: The (R)-enantiomer is typically more active at adrenergic receptors.
The substituent on the amino group: In this case, an unsubstituted amino group is present.
Further research, including in vitro receptor binding assays and functional assays, is necessary to determine the specific pharmacological profile of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Future Directions and Research Opportunities
The technical information presented in this guide provides a solid foundation for further investigation of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. Key areas for future research include:
Development of an enantioselective synthesis: To isolate and study the individual enantiomers, as they are likely to have different biological activities. Asymmetric reduction of the intermediate α-amino ketone is a promising approach.[9][19][20][21][22][23]
Comprehensive pharmacological profiling: To determine the affinity and efficacy of the compound at a range of adrenergic and other receptors.
In vivo studies: To evaluate the physiological effects and potential therapeutic applications of the compound.
Exploration of derivatives: To synthesize and test related compounds to establish a clear structure-activity relationship.
Molinoff, P. B., et al. "Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype." Pharmacology 62.2 (2001): 113-8. [Link]
Letts, L. G., et al. "The Beta-Adrenergic Activity of Some Monosubstituted Phenethanolamines." Archives Internationales de Pharmacodynamie et de Thérapie 230.1 (1977): 42-52. [Link]
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Kim, K. M., et al. "Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship." Biomolecules & Therapeutics 25.5 (2017): 536-543. [Link]
Gao, X., and D. G. Hall. "Asymmetric Synthesis of anti-1,2-Amino Alcohols via the Borono-Mannich Reaction: A Formal Synthesis of (−)-Swainsonine." The Journal of Organic Chemistry 70.21 (2005): 8513-8516. [Link]
D'hooghe, M., and N. De Kimpe. "Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids." Catalysts 8.11 (2018): 505. [Link]
Reddy, P. V., et al. "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals." The Journal of Organic Chemistry 83.15 (2018): 8257-8265. [Link]
Wang, Q., et al. "Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines." Chemical Science 13.23 (2022): 6906-6912. [Link]
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Organic Chemistry Portal. "Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds." [Link]
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A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for the systematic determination of...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for the systematic determination of the solubility profile of the novel compound, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. While specific experimental data for this compound is not widely published, this document outlines the theoretical principles, robust experimental protocols, and analytical methodologies required to generate a comprehensive and reliable solubility profile. We delve into the rationale behind solvent selection, the industry-standard shake-flask equilibrium solubility method, the critical influence of pH and temperature, and validated analytical techniques for quantification. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to thoroughly characterize this and other novel chemical entities.
Introduction: The Imperative of Solubility Profiling
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (CAS No: 910443-28-6, Molecular Formula: C₉H₁₂ClNO₂) is a substituted amino alcohol with structural features that suggest a complex solubility behavior. The presence of a basic amino group, a polar hydroxyl group, and a substituted aromatic ring imparts both hydrophilic and lipophilic characteristics. A comprehensive understanding of its solubility in various aqueous and organic media is paramount for its progression through the drug discovery and development pipeline. Poor solubility can lead to challenges in formulation, erratic absorption, and ultimately, clinical failure.
This guide, therefore, serves as a detailed roadmap for elucidating the solubility characteristics of this compound. We will not merely list procedures but explain the scientific rationale behind each step, ensuring a robust and reproducible outcome.
Foundational Physicochemical Characterization
Prior to initiating solubility studies, a thorough understanding of the compound's intrinsic physicochemical properties is essential. These properties govern its solubility behavior.
pKa (Acid Dissociation Constant): The primary amine in the structure of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol makes its ionization state, and thus its solubility, highly dependent on pH.[1][2][3] Determining the pKa of this basic group is the first critical step. Potentiometric titration is a standard method for this purpose. The expected basicity of the amine suggests that the compound will be more soluble in acidic conditions where it is protonated to form a more polar ammonium salt.[1][4]
LogP (Octanol-Water Partition Coefficient): This value provides a measure of the compound's lipophilicity. A high LogP would suggest greater solubility in non-polar, organic solvents, while a low LogP would indicate higher aqueous solubility. Given the substituted phenyl ring, a moderate to high lipophilicity can be anticipated.
Melting Point and Crystal Form: The melting point and crystalline structure (polymorphism) significantly impact the energy required to break the crystal lattice for dissolution.[5] Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify any polymorphic forms, each of which may exhibit a unique solubility profile.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the Saturation Shake-Flask Method .[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Rationale for Solvent Selection
The choice of solvents should be systematic and cover a wide range of polarities and functionalities to build a comprehensive profile.[7][8][9]
Aqueous Media (pH-Dependence): Due to the basic nature of the target compound, determining solubility across a physiological and formulation-relevant pH range is critical.[1][2][3] Recommended media include:
0.1 N HCl (pH ~1.2)
Acetate Buffer (pH 4.5)
Phosphate Buffer (pH 6.8 and 7.4)
Organic Solvents: A selection of pharmaceutically relevant organic solvents should be tested, categorized by their polarity and hydrogen bonding capability.
Biorelevant Media: To better predict in vivo behavior, solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) should be assessed.
Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring data integrity.
Preparation: Add an excess amount of solid 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol to a series of sealed, inert vials (e.g., glass). The presence of undissolved solid at the end of the experiment is crucial.
Solvent Addition: Add a precise volume of the pre-selected solvent or buffer to each vial.
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to sample at intermediate time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any undissolved particles. This step is critical to prevent artificially high results.[10]
Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the validated linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated analytical method (detailed in Section 4) to determine the concentration of the dissolved compound.
Investigating the Influence of Temperature
The solubility of most organic solids increases with temperature.[11][12][13][14][15] To characterize this, the shake-flask experiment should be repeated at different physiologically and process-relevant temperatures (e.g., 4°C, 25°C, 37°C). Plotting the natural logarithm of solubility against the inverse of temperature (Van't Hoff plot) can provide valuable thermodynamic data, such as the enthalpy of dissolution.
Analytical Methodologies for Quantification
The accuracy of any solubility measurement is contingent upon the analytical method used for quantification. The method must be validated to ensure it is fit for purpose.[16][17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and sensitivity, allowing for the separation of the analyte from any potential impurities or degradants.[19]
Column: A reversed-phase C18 column (e.g., 3.0 x 100 mm, 1.8 µm) is a suitable starting point for an aromatic amine.[20]
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
Detection: The phenyl group in the molecule makes it a strong chromophore.[21] UV detection at a wavelength corresponding to the absorbance maximum (λmax), likely around 258 nm for a phenyl group, should provide good sensitivity.[22]
Quantification: A calibration curve must be generated using certified reference standards of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol of known concentrations.
UV-Vis Spectroscopy
For high-throughput screening or as a secondary method, direct UV-Vis spectrophotometry can be employed.[23][24][25]
Procedure: A calibration curve is generated by measuring the absorbance of a series of standard solutions at the λmax. The absorbance of the filtered and diluted samples is then measured, and the concentration is calculated.
Limitations: This method is less specific than HPLC and is susceptible to interference from any other components in the sample that absorb at the same wavelength. Its use should be justified, and its limitations acknowledged.
Analytical Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure its reliability.[16][18] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a defined range.
Accuracy: The closeness of test results to the true value.
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).[10]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[20]
Data Presentation and Visualization
Clear and concise presentation of solubility data is crucial for interpretation and comparison.
Tabular Summary of Solubility Data
All quantitative data should be summarized in a structured table for easy comparison.
Solvent/Medium
pH
Temperature (°C)
Solubility (mg/mL) ± SD (n=3)
Solubility (µg/mL) ± SD (n=3)
Molar Solubility (mol/L)
0.1 N HCl
1.2
25
[Experimental Value]
[Experimental Value]
[Calculated Value]
Acetate Buffer
4.5
25
[Experimental Value]
[Experimental Value]
[Calculated Value]
Phosphate Buffer
6.8
25
[Experimental Value]
[Experimental Value]
[Calculated Value]
Phosphate Buffer
7.4
25
[Experimental Value]
[Experimental Value]
[Calculated Value]
Water
~7.0
25
[Experimental Value]
[Experimental Value]
[Calculated Value]
Methanol
N/A
25
[Experimental Value]
[Experimental Value]
[Calculated Value]
Ethanol
N/A
25
[Experimental Value]
[Experimental Value]
[Calculated Value]
Acetonitrile
N/A
25
[Experimental Value]
[Experimental Value]
[Calculated Value]
DMSO
N/A
25
[Experimental Value]
[Experimental Value]
[Calculated Value]
0.1 N HCl
1.2
37
[Experimental Value]
[Experimental Value]
[Calculated Value]
Phosphate Buffer
7.4
37
[Experimental Value]
[Experimental Value]
[Calculated Value]
Graphical Representations
Visual plots are essential for interpreting trends. Key plots include:
pH-Solubility Profile: A plot of Log(Solubility) vs. pH at a constant temperature.
Temperature-Solubility Profile: A plot of Solubility vs. Temperature for key solvents.
Visualized Workflows and Logic
Caption: High-level workflow for solubility profile determination.
Caption: Detailed steps of the Shake-Flask Method.
Caption: Decision logic for analytical method selection.
Conclusion
Determining the solubility profile of a novel compound like 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a foundational activity in pharmaceutical development. By following the systematic, scientifically-grounded approach detailed in this guide—from initial physicochemical characterization to robust experimental execution and validated analytical quantification—researchers can generate reliable and comprehensive data. This information is indispensable for guiding formulation strategies, predicting in vivo performance, and making informed decisions on the path to developing a safe and effective drug product.
References
Mitchell, J., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Available at: [Link]
Tárkányi, M., et al. (2015). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]
Anonymous. (n.d.). Solubility and pH of amines. [Source publication not specified]. Available at: [Link]
Crafts, P. (n.d.). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE. Available at: [Link]
Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies Application Note. Available at: [Link]
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Available at: [Link]
Solubility of Things. (n.d.). Validation of Analytical Methods. Available at: [Link]
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]
Wang, Y., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]
Mitchell, J., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Available at: [Link]
Elder, D.P., & Holm, R. (Eds.). (2013). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Semantic Scholar. Available at: [Link]
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]
ACS Green Chemistry Institute. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent? Available at: [Link]
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]
ChemGulf. (2025). How do amines and amides affect the pH of a solution? Available at: [Link]
Shahid, H., & Rehman, A. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Available at: [Link]
Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Source publication not specified]. Available at: [Link]
Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine. Available at: [Link]
[Source not found]
UV-Visible Determination of Synthetic Compound 1-Phenyl Naphthalene and Extracted Plant Lignans Derivatives. (2019). ResearchGate. Available at: [Link]
Sugano, K. (2012). Solubility and Dissolution Profile Assessment in Drug Discovery. ResearchGate. Available at: [Link]
UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. (2022). [Source publication not specified]. Available at: [Link]
Fuchs, A., et al. (2019). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]
Method development and validation for dissolution testings. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]
Sverdlov, S., et al. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. PubMed. Available at: [Link]
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). National Institutes of Health. Available at: [Link]
Dong, M.W. (2007). Analytical Method Selection for Drug Product Dissolution Testing. [Source publication not specified]. Available at: [Link]
PubChem. (n.d.). Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. Available at: [Link]
PubChem. (n.d.). 2-[Amino(methyl)amino]-1-(3-methoxyphenyl)ethanol. Available at: [Link]
PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. Available at: [Link]
Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide by Senior Application Scientist, Dr. Eva Rosalind
Authored for: Researchers, scientists, and drug development professionals.
Introduction: Compound Profile and Purification Rationale
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (CAS No. 910443-28-6) is a substituted aromatic amino alcohol.[1][2][3] Its structure, featuring a primary amine, a primary alcohol, a chlorinated methoxy-phenyl ring, and a chiral center, presents a unique purification challenge. These functional groups impart high polarity and the potential for strong intermolecular interactions, including hydrogen bonding.
The presence of both a basic amino group and a polar hydroxyl group means this compound is likely a solid at room temperature with high water solubility and solubility in polar organic solvents like methanol and ethanol. Its purification is critical in drug discovery and development, where it may serve as a key intermediate for active pharmaceutical ingredients (APIs).[4][5] Purity is paramount, as even trace impurities can affect downstream reactions, biological activity, and safety profiles.
This guide provides a comprehensive overview of effective purification techniques, from bulk-scale initial cleanup to high-purity final polishing, grounded in the physicochemical properties inferred from its structure.
Inferred Physicochemical Properties
While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its functional groups and analogous structures.[6][7][8][9][10]
Property
Inferred Characteristic & Justification
Impact on Purification Strategy
Physical State
Likely a crystalline solid at room temperature.
Enables the use of recrystallization as a primary purification method.
Polarity
High. Attributable to the -NH₂ and -OH groups capable of hydrogen bonding.
Requires polar solvents for dissolution. In chromatography, this dictates the choice of stationary and mobile phases. Normal-phase chromatography will show strong retention, while reversed-phase will require highly aqueous mobile phases.
Solubility
Expected to be soluble in polar protic solvents (water, methanol, ethanol) and potentially polar aprotic solvents (DMSO, DMF). Low solubility in non-polar solvents (hexane, toluene).
Guides solvent selection for recrystallization and chromatography. Poor solubility in the mobile phase is a key challenge to address.[11]
Acidity/Basicity
Amphoteric, but the primary amine group (pKa ~9-10) is the most significant feature.
The basic nature allows for purification via salt formation and crystallization. It can also cause peak tailing on silica gel; requiring mobile phase modifiers (e.g., ammonia, triethylamine).
Chirality
Contains one stereocenter at the carbon bearing the amino and hydroxyl groups.
Racemic mixtures will require chiral separation techniques (e.g., chiral HPLC) if a single enantiomer is desired.
Purification Strategy: A Multi-Tiered Approach
The optimal purification strategy depends on the initial purity of the crude material and the final purity required. A logical workflow involves moving from high-capacity, lower-resolution techniques for bulk impurities to low-capacity, high-resolution techniques for final polishing.
Caption: Decision workflow for purifying 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Protocol 1: Purification by Recrystallization
Recrystallization is the most effective method for removing moderate amounts of impurities from a solid compound, offering high capacity and cost-effectiveness.[12][13][14] For amino alcohols, direct crystallization or crystallization of a salt are both viable options.[15][16]
Causality Behind the Protocol
The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[14] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.[17] For basic compounds like our target molecule, converting it to a salt (e.g., hydrochloride) often enhances its crystallinity and can dramatically alter its solubility profile, providing an excellent purification opportunity.[18]
Step-by-Step Methodology: Acid-Base Salt Recrystallization
Salt Formation:
Dissolve the crude 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol in a minimal amount of a suitable solvent (e.g., isopropanol or methanol).
Slowly add a stoichiometric equivalent of an acid, such as hydrochloric acid (as a solution in isopropanol) or oxalic acid, while stirring.[15] Monitor the pH to ensure complete salt formation.
The salt may precipitate immediately. If so, gently heat the mixture to redissolve it.
Dissolution:
Add a minimal amount of the hot solvent (or a co-solvent like water) to the salt mixture until it fully dissolves.[12] Using excess solvent will significantly reduce the final yield.
Cooling and Crystallization:
Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.
If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[17]
Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of precipitated crystals.
Isolation and Washing:
Collect the crystals via vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
Drying:
Dry the purified salt crystals under vacuum.
Free-Basing (Optional):
If the free-base form is required, dissolve the purified salt in water and add a base (e.g., aqueous sodium bicarbonate or ammonia) until the solution is alkaline.
Extract the free base into an organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the purified free base.
Protocol 2: Flash Column Chromatography
For crude mixtures that are oily or contain impurities with similar polarity, flash column chromatography is the preferred method.[19] Given the high polarity of the target compound, special considerations are necessary.
Causality Behind the Protocol
The compound's polar -NH₂ and -OH groups will bind strongly to a polar stationary phase like silica gel.[11][20] Therefore, a highly polar mobile phase is required for elution. To prevent irreversible adsorption and peak tailing common with amines on acidic silica, the mobile phase is often modified with a small amount of a basic additive like triethylamine or ammonium hydroxide.[21] An alternative is using a less polar stationary phase like alumina or employing HILIC (Hydrophilic Interaction Liquid Chromatography) conditions.[20][22]
Step-by-Step Methodology: Normal-Phase Chromatography on Silica Gel
TLC Method Development:
Develop a suitable mobile phase using Thin Layer Chromatography (TLC).
Start with a system of 5% methanol in dichloromethane (DCM).[11][21]
Add 0.5-1% triethylamine or ammonium hydroxide to the solvent system to mitigate peak tailing.
Adjust the methanol concentration to achieve an Rf value of approximately 0.2-0.3 for the target compound.
Column Packing:
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Pack the column with the slurry, ensuring no air bubbles are trapped.
Equilibrate the packed column with the chosen mobile phase.
Sample Loading:
Dry Loading (Recommended): Dissolve the crude compound in a minimal amount of a volatile solvent (like methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique is ideal for compounds with limited solubility in the mobile phase.[11]
Liquid Loading: Dissolve the crude material in the smallest possible volume of the mobile phase or a strong solvent (e.g., DCM/MeOH) and inject it onto the column.
Elution and Fraction Collection:
Begin elution with the mobile phase, applying positive pressure (flash chromatography).
Collect fractions and monitor the elution of the compound using TLC.
Combine the pure fractions, identified by TLC analysis.
Solvent Removal:
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Caption: Workflow for Flash Column Chromatography purification.
For obtaining material with the highest possible purity (>99%) or for separating enantiomers, preparative HPLC is the gold standard.[4][5][23] It is an essential technique for purifying final API candidates and reference standards.[24][25]
Causality Behind the Protocol
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of material.[4] For a polar compound like this, reversed-phase HPLC (using a C18 column) is often effective. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for the amine by protonating it. For chiral separations, a specialized chiral stationary phase (CSP) is required.
Develop a separation method on an analytical scale HPLC system first to conserve material.
Column: Use a C18 analytical column.
Mobile Phase: Start with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA. A typical gradient might be 5% to 95% B over 15 minutes.
Detection: Use UV detection at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).
Optimize the gradient to achieve good separation between the target compound and its impurities.
Scale-Up to Preparative System:
Select a preparative C18 column with the same stationary phase as the analytical column.
Adjust the flow rate and gradient time based on the column dimensions to maintain the separation.
Calculate the sample loading capacity for the preparative column.
Sample Preparation and Injection:
Dissolve the sample (already partially purified by recrystallization or flash chromatography) in the mobile phase or a compatible solvent like DMSO.
Filter the sample solution through a 0.45 µm filter to prevent column clogging.
Inject the sample onto the preparative HPLC system.
Fraction Collection:
Collect fractions as the compound elutes from the column. Automated fraction collectors triggered by the UV signal are typically used.[5]
Analysis and Pooling:
Analyze the collected fractions using analytical HPLC to confirm purity.
Pool the fractions that meet the desired purity specification.
Product Isolation:
Remove the organic solvent (acetonitrile/methanol) from the pooled fractions using a rotary evaporator.
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid, often as its formate or TFA salt.
Purity Assessment
After each purification step, the purity of the material must be assessed. Standard analytical techniques include:
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and helps identify impurities.
References
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. [Link]
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
Gilson. (n.d.). Preparative HPLC Systems | VERITY® LC Solutions. [Link]
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. [Link]
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
High-performance liquid chromatography (HPLC) method for "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol Authored by: Senior Application Scientist, Gemini Laboratories Abstract This...
This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. This compound is a relevant intermediate in various synthetic processes, and its accurate quantification is critical for quality control and process monitoring. The method detailed herein utilizes reversed-phase chromatography with UV detection, a ubiquitous and reliable technique in the pharmaceutical and chemical industries. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. The protocol is structured to be self-validating, with procedures grounded in internationally recognized guidelines.
Introduction and Method Rationale
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a substituted aromatic amino alcohol. Its structure, featuring a primary amine, a hydroxyl group, and a substituted benzene ring, dictates its physicochemical properties and, consequently, the strategy for its chromatographic analysis. The presence of the amine and hydroxyl groups makes the molecule polar, while the chlorinated methoxyphenyl group provides a strong chromophore for UV detection.
The primary challenge in analyzing such a compound via reversed-phase HPLC is managing its polarity. Highly polar compounds can exhibit poor retention on traditional non-polar stationary phases (like C18), often eluting near the solvent front, which compromises resolution and quantification.[1][2] To overcome this, the selected method employs a C18 column specifically designed for enhanced performance in highly aqueous mobile phases, coupled with a buffered mobile phase to control the ionization state of the analyte and ensure symmetrical peak shapes.
The amino group is basic and will be protonated at acidic pH. By maintaining the mobile phase at a low pH (e.g., ~3.0), the analyte is converted to its cationic form. This consistent ionization state prevents peak tailing that can occur from mixed-mode interactions with residual silanols on the silica-based stationary phase. This approach provides a stable, reproducible chromatographic system suitable for routine analysis.
Experimental Protocol
This section details the necessary equipment, reagents, and step-by-step procedures for the analysis.
Equipment and Materials
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatography Column: A reversed-phase C18 column with polar-endcapping or a phase designed for aqueous stability.
Recommended Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
Data Acquisition Software: Chromatography data system (CDS) such as Empower or Chromeleon.
Analytical Balance: Capable of weighing to 0.01 mg.
Weigh and dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 10 mM solution.
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
Filter the solution through a 0.45 µm nylon filter.
Mobile Phase B (Organic):
Acetonitrile (100%).
Filter through a 0.45 µm PTFE filter if necessary.
Diluent:
Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
Standard Stock Solution (1.0 mg/mL):
Accurately weigh approximately 25 mg of the 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
Working Standard Solution (0.1 mg/mL):
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to volume with the diluent.
HPLC Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
Parameter
Setting
Column
Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase
A: 10 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Program
Time (min)
0.0
10.0
12.0
15.0
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
230 nm (or λmax determined by DAD scan)
Run Time
15 minutes
HPLC Analysis Workflow
The general workflow for performing the analysis is visualized below. This process ensures systematic execution from sample handling to final data interpretation.
Application Notes & Protocols: The Medicinal Chemistry Utility of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
Introduction: 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a substituted amino alcohol that represents a valuable chiral building block in medicinal chemistry. Its structural motif, a phenylethanolamine core, is preval...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction:
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a substituted amino alcohol that represents a valuable chiral building block in medicinal chemistry. Its structural motif, a phenylethanolamine core, is prevalent in a variety of biologically active molecules, most notably as agonists for adrenergic receptors. The presence of a chlorine atom and a methoxy group on the phenyl ring offers opportunities for modulating pharmacokinetic and pharmacodynamic properties, such as receptor selectivity, metabolic stability, and potency.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. We will explore its potential as a key intermediate in the synthesis of novel therapeutic agents, with a particular focus on the development of β2-adrenergic receptor agonists for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The protocols detailed herein are designed to be self-validating and are grounded in established principles of medicinal chemistry and pharmacology.
Part 1: Synthesis of a Novel β2-Adrenergic Receptor Agonist
The primary application of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol in medicinal chemistry is as a precursor for the synthesis of more complex molecules with therapeutic potential. Its structural similarity to known β2-agonists, such as salbutamol and formoterol, makes it an ideal starting material for the development of new chemical entities targeting the β2-adrenergic receptor.
Retrosynthetic Analysis:
A logical synthetic route towards a novel β2-agonist involves the N-alkylation of the primary amine of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol with a suitable alkyl halide. The choice of the alkyl group is critical for achieving high affinity and selectivity for the β2-adrenergic receptor. For this example, we will use a bulky t-butyl group, a common feature in many potent β2-agonists that is known to enhance selectivity for the β2 receptor over the β1 receptor, thus minimizing cardiac side effects.
Application
Derivatization of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" for mass spectrometry
Application Note: MS-08B4 Topic: Strategies for the Derivatization of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Abstract This application note provides...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note: MS-08B4
Topic: Strategies for the Derivatization of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This application note provides a detailed technical guide for the chemical derivatization of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, a structural analog of the β2-agonist Clenbuterol. Due to the presence of polar primary amine and secondary alcohol functional groups, this compound exhibits poor chromatographic behavior and low volatility, making direct GC-MS analysis challenging. Derivatization is an essential step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS. We present two robust and field-proven protocols: Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Acylation using pentafluoropropionic anhydride (PFPA). This guide explains the underlying chemical principles, provides detailed step-by-step experimental protocols, and discusses the expected mass spectral characteristics of the resulting derivatives to aid in identification and quantification.
Introduction and Rationale
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a compound of interest in pharmaceutical research and toxicology screening due to its structural similarity to Clenbuterol, a substance monitored in both clinical and anti-doping contexts[1]. The molecule's primary amine (-NH₂) and secondary alcohol (-OH) groups render it highly polar. Direct injection onto a GC column typically results in poor peak shape, significant tailing, and low sensitivity due to interactions with active sites in the injection port and column, as well as poor thermal stability[2].
Chemical derivatization overcomes these limitations by replacing the active hydrogen atoms on the amine and alcohol groups with non-polar, thermally stable moieties[3][4]. This modification accomplishes three primary objectives for GC-MS analysis:
Increases Volatility: Reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte.
Improves Thermal Stability: Protects the functional groups from thermal degradation in the hot injector.
Enhances Mass Spectral Characteristics: Produces derivatives with predictable and often structurally significant fragmentation patterns, aiding in confident identification.
This note details two effective derivatization strategies, providing researchers with methods applicable for both routine screening and high-sensitivity quantitative analysis.
General Experimental Workflow
Prior to derivatization, the analyte must be extracted from its matrix (e.g., urine, plasma, tissue) and isolated in an anhydrous organic solvent. The presence of water is detrimental to most derivatization reactions, as it will preferentially react with the reagents, reducing yield and potentially damaging the GC column[2].
Application Notes and Protocols: In Vitro Profiling of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
Abstract This document provides a comprehensive guide for the in vitro experimental design and execution for characterizing the pharmacological activity of the novel compound, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the in vitro experimental design and execution for characterizing the pharmacological activity of the novel compound, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (CAS No. 910443-28-6)[1]. The structural features of this molecule, specifically the phenylethanolamine scaffold, suggest a potential interaction with adrenergic receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. We present a logical, tiered approach, beginning with fundamental cytotoxicity assessment, followed by a suite of binding and functional assays to elucidate the compound's affinity, potency, and efficacy at alpha (α) and beta (β) adrenergic receptor subtypes. The protocols herein are designed to be self-validating, incorporating appropriate controls and quality checks to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
The compound 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol belongs to the phenylethanolamine class of compounds. This structural class is well-established to interact with adrenergic receptors, which are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine and epinephrine. Adrenergic receptors are broadly classified into two main types, α and β, each with several subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). These receptors are crucial regulators of cardiovascular, respiratory, and metabolic functions, making them important targets for therapeutic intervention.
Given the structural similarity of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol to known adrenergic ligands, a systematic in vitro evaluation is warranted to determine its pharmacological profile. The following application note outlines a strategic workflow to:
Establish a safe concentration range for in vitro studies by assessing cytotoxicity.
Determine the binding affinity of the compound for various adrenergic receptor subtypes.
Characterize the functional activity (agonist or antagonist) and potency of the compound at these receptors.
This structured approach will provide a robust initial dataset to guide further preclinical development of this compound.
Experimental Workflow Overview
A tiered approach is recommended to efficiently characterize the in vitro pharmacology of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. This workflow ensures that each subsequent experiment is built upon a solid foundation of data from the previous step.
Caption: Tiered experimental workflow for in vitro characterization.
Phase 1: Foundational Assays
Compound Preparation and Quality Control
Prior to initiating any biological assays, it is critical to ensure the purity and stability of the test compound.
Purity Assessment: The purity of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol should be determined by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS). A purity of >95% is recommended.
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Solubility: Determine the solubility of the compound in the assay buffer to avoid precipitation at the tested concentrations.
Cell Line Selection and Culture
The choice of cell lines is critical for obtaining relevant and reproducible data. Commercially available recombinant cell lines overexpressing specific human adrenergic receptor subtypes are recommended.
Cell Line
Receptor Subtype
Coupling
Supplier (Example)
HEK293-ADRA1A
α1A
Gq
ATCC, Millipore
CHO-K1-ADRA2A
α2A
Gi
ATCC, PerkinElmer
HEK293-ADRB1
β1
Gs
ATCC, DiscoveRx
CHO-K1-ADRB2
β2
Gs
ATCC, Eurofins
Protocol 3.2.1: General Cell Culture
Culture cells in the recommended medium supplemented with the appropriate antibiotics and serum.
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Passage cells regularly to maintain them in the exponential growth phase.
Perform mycoplasma testing periodically to ensure cultures are free from contamination.
Cytotoxicity Assessment
A cytotoxicity assay is essential to determine the concentration range of the test compound that does not compromise cell viability, thereby ensuring that any observed effects in subsequent functional assays are due to specific receptor interactions and not cellular toxicity.
Protocol 3.3.1: MTT Assay for Cytotoxicity
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
Prepare serial dilutions of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol in the assay medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
Incubate the plate for 24-48 hours at 37°C.
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration). Subsequent functional assays should be performed at concentrations well below the CC50 value.
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[2] These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Protocol 4.1: General Radioligand Displacement Assay
Membrane Preparation: Prepare cell membranes from the selected cell lines overexpressing the adrenergic receptor subtypes.
Assay Setup: In a 96-well plate, add the following in order:
Assay buffer
Test compound (2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol) at various concentrations.
Radioligand at a concentration close to its Kd.
Cell membranes.
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Receptor
Radioligand
Non-specific Ligand
α1
[3H]-Prazosin
Phentolamine
α2
[3H]-Rauwolscine
Phentolamine
β
[3H]-Dihydroalprenolol
Propranolol
Phase 3: Functional Characterization
Functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
cAMP Accumulation Assays (for Gs and Gi coupled receptors)
β-adrenergic receptors are typically coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[3]
Protocol 5.1.1: cAMP Assay
Seed cells in a 96-well plate and allow them to attach.
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
For Agonist Mode: Add serial dilutions of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol and incubate.
For Antagonist Mode (for Gs): Add a fixed concentration of a known agonist (e.g., isoproterenol for β receptors) in the presence of serial dilutions of the test compound.
For Antagonist Mode (for Gi): Add a fixed concentration of forskolin (to stimulate cAMP production) and a known agonist (e.g., UK 14,304 for α2 receptors) in the presence of serial dilutions of the test compound.
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
Data Analysis:
Agonist: Plot cAMP levels against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy).
Antagonist: Plot the response against the log of the compound concentration to determine the IC50.
α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels.
Protocol 5.2.1: Calcium Flux Assay
Seed cells in a black, clear-bottom 96-well plate.
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
For Agonist Mode: Add serial dilutions of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol and measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).
For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of a known agonist (e.g., phenylephrine for α1 receptors) and measure the fluorescence.
Data Analysis:
Agonist: Plot the peak fluorescence response against the log of the compound concentration to determine the EC50 and Emax.
Antagonist: Plot the response against the log of the compound concentration to determine the IC50.
Protein Kinase A (PKA) Redistribution Assay
This is a more specific assay for α2A-adrenergic receptor activation, which leads to the inhibition of the PKA signaling pathway.[3]
Caption: Simplified α2A-AR signaling pathway leading to PKA modulation.
Protocol 5.3.1: PKA Redistribution Assay
Use a cell line that co-expresses the α2A-adrenergic receptor and a fluorescently-tagged PKA catalytic subunit (e.g., CHO-α2A-PKAcatEGFP).[3]
Seed the cells in a 96-well imaging plate.
Pre-treat the cells with forskolin to stimulate cAMP production and induce PKA redistribution.
Add the test compound (in agonist mode) or a known agonist plus the test compound (in antagonist mode).
Acquire images using a high-content imaging system.
Quantify the redistribution of the fluorescently-tagged PKA from the cytoplasm to the nucleus.
Analyze the data to determine the EC50 or IC50 of the compound.
Data Analysis and Interpretation
A summary of the key parameters to be determined from the proposed assays is provided below.
Parameter
Assay Type
Description
CC50
Cytotoxicity
Concentration for 50% reduction in cell viability.
Ki
Radioligand Binding
Inhibition constant, a measure of binding affinity.
EC50
Functional (Agonist)
Concentration for 50% of the maximal response.
IC50
Functional (Antagonist)
Concentration for 50% inhibition of the agonist response.
Emax
Functional (Agonist)
Maximum efficacy of the compound.
By comparing the Ki, EC50, and IC50 values across the different adrenergic receptor subtypes, a selectivity profile for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol can be established. This information is crucial for predicting the potential therapeutic applications and off-target effects of the compound.
Conclusion
The experimental framework detailed in this application note provides a robust and efficient strategy for the initial in vitro pharmacological characterization of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. By systematically assessing its cytotoxicity, binding affinity, and functional activity at adrenergic receptors, researchers can generate a comprehensive data package to support informed decisions regarding the future development of this compound. Adherence to the principles of sound experimental design, including appropriate controls and rigorous data analysis, is paramount for ensuring the scientific integrity of the findings.
References
Graham, R. M., et al. (1996). α-Adrenoceptor Assays. Current Protocols in Pharmacology, 5(1), 5.3.1-5.3.29. [Link]
Lahav, M., et al. (1979). In vitro determination of the ability of drugs to bind to adrenergic receptors. Investigative Ophthalmology & Visual Science, 18(4), 353-359. [Link]
Knepper, S. M., et al. (2008). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. Journal of Receptor Research, 8(1-4), 299-317. [Link]
Chen, Y., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. International Journal of Molecular Sciences, 25(5), 2785. [Link]
Goral, A., et al. (2013). IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. Journal of Physiology and Pharmacology, 64(5), 629-636. [Link]
Application Note: A Scalable and Efficient Synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol for Bulk Requirements
Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, a key intermediate in pharmaceutical development. The described three-step s...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, a key intermediate in pharmaceutical development. The described three-step synthetic route starts from the readily available 3'-chloro-4'-methoxyacetophenone and is designed for efficiency, scalability, and high purity of the final product. The protocol details the α-bromination of the starting ketone, subsequent conversion to an α-azido ketone, and a final diastereoselective reduction to the target amino alcohol. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction
Chiral amino alcohols are crucial building blocks in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs). The specific stereochemistry of these compounds is often critical for their pharmacological activity. 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a valuable intermediate whose structural motif is found in several developmental drug candidates. The increasing demand for this compound necessitates a robust, scalable, and cost-effective synthetic process.
This application note outlines a reliable three-step synthesis suitable for bulk production. The chosen pathway is designed to minimize side-product formation and facilitate straightforward purification of the intermediates and the final product.
Overall Synthetic Scheme
The synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is accomplished via the following three-step sequence, starting from 3'-chloro-4'-methoxyacetophenone:
Figure 1: Overall synthetic workflow for the preparation of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Part 1: Synthesis of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethanone (Intermediate 1)
Principle: The synthesis of the α-bromo ketone intermediate is achieved through the electrophilic substitution of the enol or enolate of 3'-chloro-4'-methoxyacetophenone with bromine. Acetic acid serves as a suitable solvent and catalyst for this reaction. This method is advantageous for its simplicity and scalability.
Materials and Equipment:
Reagent/Equipment
Grade/Specification
3'-Chloro-4'-methoxyacetophenone
98% purity
Bromine
Reagent grade
Glacial Acetic Acid
ACS grade
Sodium Bicarbonate
Reagent grade
Dichloromethane (DCM)
ACS grade
Anhydrous Sodium Sulfate
Reagent grade
5 L Jacketed Glass Reactor
Equipped with mechanical stirrer, dropping funnel, and temperature probe
Rotary Evaporator
Filtration apparatus
Protocol:
Reaction Setup: In a 5 L jacketed glass reactor, charge 3'-chloro-4'-methoxyacetophenone (500 g, 2.71 mol) and glacial acetic acid (2.5 L). Stir the mixture at room temperature until the starting material is completely dissolved.
Bromination: In a dropping funnel, carefully add bromine (454 g, 2.84 mol, 1.05 eq.) to 500 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred solution of the acetophenone derivative over 2-3 hours. Maintain the reaction temperature between 25-30°C using a cooling bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching: After the addition is complete, continue stirring for an additional hour. Slowly and carefully pour the reaction mixture into ice-cold water (10 L).
Work-up: The precipitated product is collected by filtration and washed with copious amounts of water until the filtrate is neutral. Subsequently, wash the solid with a cold, saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.
Drying: The crude product is dried under vacuum at 40-45°C to a constant weight. The typical yield of 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone is 85-90%.
Part 2: Synthesis of 2-Azido-1-(3-chloro-4-methoxyphenyl)ethanone (Intermediate 2)
Principle: The α-azido ketone is synthesized by the nucleophilic substitution of the bromide in 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone with sodium azide. This reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF). The azide displacement is generally a clean and high-yielding reaction, making it suitable for large-scale production.
Materials and Equipment:
Reagent/Equipment
Grade/Specification
2-Bromo-1-(3-chloro-4-methoxyphenyl)ethanone
From Step 1
Sodium Azide
99% purity
Acetone
ACS grade
Deionized Water
5 L Jacketed Glass Reactor
Equipped with mechanical stirrer, condenser, and temperature probe
Filtration apparatus
Protocol:
Reaction Setup: In a 5 L jacketed glass reactor, dissolve 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone (600 g, 2.28 mol) in acetone (3 L).
Azide Addition: In a separate container, dissolve sodium azide (163 g, 2.51 mol, 1.1 eq.) in deionized water (600 mL). Add the sodium azide solution to the stirred solution of the bromo-ketone at room temperature.
Reaction: Heat the reaction mixture to a gentle reflux (around 50-55°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator. Add deionized water (3 L) to the residue to precipitate the product.
Isolation and Drying: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum at 40°C to a constant weight. The expected yield of 2-azido-1-(3-chloro-4-methoxyphenyl)ethanone is typically in the range of 90-95%.
Part 3: Synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (Final Product)
Principle: The final step involves the reduction of both the azide and the ketone functionalities. Sodium borohydride is a cost-effective and selective reducing agent that can reduce the ketone to a secondary alcohol. The azide group is simultaneously reduced to a primary amine under these conditions. The use of methanol as a co-solvent enhances the reducing power of sodium borohydride.[1]
Materials and Equipment:
Reagent/Equipment
Grade/Specification
2-Azido-1-(3-chloro-4-methoxyphenyl)ethanone
From Step 2
Sodium Borohydride
98% purity
Methanol
ACS grade
Deionized Water
Dichloromethane (DCM)
ACS grade
Anhydrous Sodium Sulfate
Reagent grade
5 L Jacketed Glass Reactor
Equipped with mechanical stirrer, dropping funnel, and temperature probe
Rotary Evaporator
Separation Funnel
Protocol:
Reaction Setup: In a 5 L jacketed glass reactor, suspend 2-azido-1-(3-chloro-4-methoxyphenyl)ethanone (500 g, 2.22 mol) in methanol (2.5 L). Cool the suspension to 0-5°C using an ice bath.
Reduction: Slowly add sodium borohydride (126 g, 3.33 mol, 1.5 eq.) portion-wise to the stirred suspension, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water (1 L) at 0-5°C.
Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 1 L). Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification: The crude 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol can be purified by crystallization from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization. Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. The expected yield of the purified product is 75-85%.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.
Purity > 98% (Reverse-phase C18 column, mobile phase: Acetonitrile/Water with 0.1% TFA)
Safety Considerations
Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals. Handle in a well-ventilated fume hood with appropriate PPE.
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to protic solvents slowly and in a controlled manner.
All reactions should be carried out in a well-ventilated area or fume hood. Appropriate PPE should be worn at all times.
Conclusion
This application note provides a detailed, scalable, and efficient three-step synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. The described protocol is suitable for the production of this key pharmaceutical intermediate in bulk quantities, with a focus on high yield and purity. The use of readily available starting materials and cost-effective reagents makes this process economically viable for industrial applications.
References
Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]
Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351. [Link]
Periasamy, M., & Thirumalaikumar, M. (2000). Reductions in organic synthesis by sodium borohydride. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]
Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]
King, F. D. (Ed.). (2003). Bioisosteres in Medicinal Chemistry. Wiley-VCH. [Link]
Safe handling, storage, and disposal of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol"
Abstract This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (CAS No. 910443-28-6).
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (CAS No. 910443-28-6). As a substituted phenylethanolamine, this compound is of interest to researchers in drug development and organic synthesis. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) at the time of publication, this guide has been developed by extrapolating data from structurally similar compounds, including other halogenated aromatic amines and amino alcohols. The protocols herein are designed to establish a robust framework for minimizing risk and ensuring the integrity of research involving this compound.
Introduction and Scope
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a chiral amino alcohol containing a chlorinated and methoxylated phenyl ring. Its structural motifs suggest potential applications as a synthetic intermediate or a pharmacologically active agent. The presence of a halogenated aromatic ring and an amino alcohol functional group necessitates stringent safety protocols. This guide is intended for laboratory personnel, including researchers, chemists, and technicians, who will be handling this compound. The causality behind each procedural recommendation is explained to foster a deeper understanding of the associated risks.
Hazard Assessment and Toxidicology Profile
A definitive toxicological profile for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is not yet established. However, based on the known hazards of analogous compounds, a precautionary approach is mandatory.
Inferred Hazards:
Corrosivity: Similar amino alcohols and phenylethylamines are known to be corrosive. Direct contact is likely to cause severe skin burns and serious eye damage.[1][2][3]
Irritation: May cause irritation to the respiratory tract upon inhalation.[2]
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2] Systemic effects following absorption cannot be ruled out.
Exposure Routes and Symptoms:
Dermal Contact: Redness, pain, and chemical burns.
Ocular Exposure: Severe irritation, pain, and potential for permanent eye damage.
Inhalation: Coughing, shortness of breath, and irritation of the nasal passages and throat.
Ingestion: Burns to the mouth, throat, and stomach; potential for systemic toxicity.
Hazard Classification (Inferred)
GHS Pictograms (Anticipated)
Signal Word (Anticipated)
Skin Corrosion/Irritation
Corrosion
Danger
Serious Eye Damage/Irritation
Corrosion
Danger
Acute Toxicity (Oral, Dermal, Inhalation)
Health Hazard, Exclamation Mark
Warning
Safe Handling Protocols
Adherence to these protocols is critical to mitigate the risks associated with handling 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Engineering Controls
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure.
PPE Item
Specification
Rationale
Gloves
Nitrile or neoprene gloves, double-gloved.
Provides a barrier against dermal absorption. Double-gloving is recommended for extended handling.
Eye Protection
Chemical splash goggles and a face shield.
Protects against splashes to the eyes and face.[6]
Lab Coat
Flame-resistant lab coat with tight-fitting cuffs.
Protects skin and personal clothing from contamination.
Respiratory Protection
Not generally required if handled in a fume hood.
In the event of a spill outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.
Experimental Workflow for Safe Handling
The following workflow is designed to ensure a self-validating system of safety at each step.
Caption: Experimental workflow for handling 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Storage Procedures
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
Storage Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place, preferably below 30°C.[7]
Minimizes degradation and potential volatilization.
Container
Tightly sealed, opaque glass or compatible plastic container.[7][8]
Protects from moisture, air, and light, which can degrade amino compounds.[7][8]
Location
In a designated, well-ventilated cabinet for corrosive and toxic materials.
Segregates from incompatible materials and limits access.
Incompatibilities
Strong oxidizing agents, strong acids, and bases.
To prevent vigorous or exothermic reactions.
Spill and Emergency Procedures
Spill Response
Caption: Step-by-step spill response protocol.
First Aid
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Disposal Protocols
As a halogenated aromatic compound, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol must be disposed of as hazardous waste.
Waste Segregation: Collect all waste containing this compound (including contaminated PPE and absorbent materials) in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste."[9][10] Do not mix with non-halogenated waste streams.[9][10]
Disposal Method: The designated waste must be disposed of through a licensed hazardous waste disposal company, likely via high-temperature incineration.[11]
Decontamination of Glassware: All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., ethanol or acetone), and the rinsate collected as halogenated organic waste. The glassware should then be washed thoroughly with soap and water.
References
Sciencemadness Wiki. (2025-08-20). Proper disposal of chemicals. [Link]
Nippon Nyukazai Co., Ltd. (2018-06-12).
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
U.S. Environmental Protection Agency. (n.d.).
Unknown. (n.d.).
Nipissing University. (2019-06-12).
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
Major Chemicals. (n.d.).
Chapman University. (n.d.). Guidelines for Chemical Storage.
Strategies to improve the yield of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" synthesis
Welcome to the technical support center for the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Overview of Synthetic Strategies
The synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, a substituted phenylethanolamine, can be approached through several reliable synthetic routes. The most common and practical methods involve either the reduction of an α-amino ketone or the ring-opening of a corresponding epoxide. The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and scalability.
Below, we will delve into a detailed protocol based on the reduction of an α-amino ketone, as it offers a straightforward and controllable pathway. We will also address potential challenges and provide solutions for each critical step of the process.
Visualizing the Synthetic Workflow
Caption: A typical workflow for the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Detailed Experimental Protocol: Reduction of α-Amino Ketone
This protocol outlines the synthesis starting from 3-chloro-4-methoxyacetophenone.
Step 1: α-Bromination of 3-Chloro-4-methoxyacetophenone
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a gas outlet to a trap, dissolve 3-chloro-4-methoxyacetophenone (1 equivalent) in glacial acetic acid.
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel. A small amount of HBr can be used as a catalyst. Maintain the reaction temperature below 20°C during the addition.
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Workup: Pour the reaction mixture into ice-water. The solid product, 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone, will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Amination of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethanone
Reaction Setup: In a sealed pressure vessel, dissolve the crude 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as THF or methanol.
Ammonia Addition: Add a large excess of aqueous or alcoholic ammonia solution (at least 10 equivalents).[1]
Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.
Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and solvent. Dissolve the residue in dichloromethane (DCM) and wash with water to remove ammonium bromide. Dry the organic layer over anhydrous sodium sulfate.
Step 3: Reduction of 2-Amino-1-(3-chloro-4-methoxyphenyl)ethanone
Reaction Setup: Dissolve the crude α-amino ketone from the previous step in methanol or ethanol and cool the solution to 0-5°C in an ice bath.
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 4: Purification
Column Chromatography: The crude product can be purified by column chromatography on silica gel. Due to the polar nature of amino alcohols, a polar eluent system is required. A gradient of methanol in dichloromethane (e.g., 2-10% MeOH in DCM) with a small amount of triethylamine (0.1-1%) to prevent tailing is often effective.[2]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) can be performed to achieve high purity.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Q1: My yield of the α-bromo ketone in Step 1 is low, and I see multiple spots on the TLC.
Possible Causes & Solutions:
Dibromination: Over-bromination can occur if an excess of bromine is used or if the reaction temperature is too high.
Solution: Use a stoichiometric amount of bromine and add it slowly while maintaining a low temperature. Monitor the reaction closely with TLC to avoid prolonged reaction times after the starting material is consumed.
Incomplete Reaction: Insufficient bromine or reaction time can lead to unreacted starting material.
Solution: Ensure 1 full equivalent of bromine is added. If the reaction stalls, a slight extension of the reaction time may be necessary.
Side Reactions with Solvent: Using a protic solvent other than acetic acid can lead to side products.
Solution: Glacial acetic acid is the recommended solvent. Ensure it is anhydrous.
Q2: The amination reaction (Step 2) is slow and gives a mixture of products.
Possible Causes & Solutions:
Over-alkylation: The primary amine product can react with another molecule of the bromo ketone, leading to secondary and tertiary amine byproducts.[1]
Solution: Use a large excess of ammonia (at least 10-fold molar excess) to favor the formation of the primary amine.[1] Running the reaction at a lower temperature can also help to minimize this side reaction.
Low Reactivity: The bromo ketone may be sterically hindered, or the ammonia solution may not be sufficiently concentrated.
Solution: Consider using a more concentrated ammonia solution or conducting the reaction under moderate pressure to increase the effective concentration of ammonia.
Q3: The reduction with NaBH₄ (Step 3) is incomplete or gives byproducts.
Possible Causes & Solutions:
Decomposition of NaBH₄: Sodium borohydride can decompose in acidic conditions or in the presence of water.
Solution: Ensure the solvent (methanol or ethanol) is dry. The crude α-amino ketone should be free of any acidic residues from the previous steps.
Side Reactions: The amino group can potentially form borane complexes, which might affect the reduction.
Solution: While NaBH₄ is generally compatible with amines, if issues persist, consider protecting the amine with a Boc group before reduction and deprotecting it afterward. However, this adds two extra steps to the synthesis.[3]
Q4: I'm having difficulty purifying the final product. It streaks badly on the silica gel column.
Possible Causes & Solutions:
High Polarity and Basicity: Amino alcohols are polar and basic, leading to strong interactions with the acidic silica gel, which causes streaking.[2]
Solution 1 (Modify Eluent): Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent. This deactivates the acidic sites on the silica gel.[2]
Solution 2 (Alternative Stationary Phase): Use a different stationary phase such as neutral or basic alumina, or reverse-phase (C18) silica gel.[2]
Solution 3 (Acid-Base Extraction): Perform an acid-base extraction before chromatography. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous phase. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.[1]
Frequently Asked Questions (FAQs)
Q: Can I use a different reducing agent for the ketone reduction?
A: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less chemoselective and requires strictly anhydrous conditions and a more cautious workup.[2] Catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) is another option, which can be advantageous for stereoselective reductions if a chiral catalyst is used.
Q: How can I achieve an enantioselective synthesis of this molecule?
A: For an enantioselective synthesis, you could employ a chiral reducing agent or a chiral catalyst during the reduction of the α-amino ketone. For example, using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) with borane can provide high enantioselectivity.[4] Alternatively, asymmetric transfer hydrogenation using a chiral ruthenium catalyst is also a highly effective method for producing chiral 1,2-amino alcohols.[5]
Q: What is the purpose of the protecting group, and is it always necessary?
A: A protecting group is a temporary modification of a functional group to prevent it from reacting in a subsequent step.[6] In the context of amino alcohol synthesis, protecting the amine (e.g., as a carbamate like Boc or Cbz) can prevent side reactions such as over-alkylation or interference with certain reagents.[3][7] It is not always necessary, as demonstrated in the protocol above, but it can be a valuable strategy to improve yield and purity in more complex syntheses or when using highly reactive reagents.[8]
Q: What analytical techniques are best for characterizing the final product?
A: A combination of techniques is recommended for full characterization:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the number and connectivity of protons and carbons.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches of the alcohol and amine, and the aromatic C-H and C=C bands.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and, with a chiral column, for determining enantiomeric excess.
Quantitative Data Summary
Parameter
Recommended Value/Range
Rationale
Bromination (Step 1)
Reactant Ratio (Acetophenone:Br₂)
1:1
Minimizes dibromination.
Temperature
0-20°C
Controls reaction rate and reduces side products.
Amination (Step 2)
Reactant Ratio (Bromo ketone:NH₃)
1: ≥10
A large excess of ammonia minimizes over-alkylation.[1]
Temperature
Room Temperature
Balances reaction rate with minimizing side reactions.
Reduction (Step 3)
Reactant Ratio (Amino ketone:NaBH₄)
1: 1.5-2
Ensures complete reduction.
Temperature
0-10°C
Controls the exothermic reaction.
Purification (Step 4)
Eluent Modifier (Triethylamine)
0.1-1% (v/v)
Deactivates acidic silica gel to prevent streaking.[2]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low reaction yields.
References
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
Boddeti, G., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chem IJ, 2(3).
BenchChem. (2025). Technical Support Center: Synthesis of Phenylethanolamine Derivatives.
College of Saint Benedict and Saint John's University Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohols.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis. RSC Publishing.
Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions.
Open Access Journals. (n.d.). EXTENDED ABSTRACT - A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
Sciencemadness.org. (2011).
Seijas, J. A., et al. (1998). Synthesis of B-Phenylethylamines from Styrene Derivatives. Tetrahedron Letters, 39, 5073-5076.
YouTube. (2024).
Kocienski, P. (n.d.). Protecting Groups.
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
The Journal of Organic Chemistry. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
Technical Support Center: Stability and Degradation of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. It provides in-depth troubleshooting advice and frequentl...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experimental work. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction: Understanding the Molecule
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a substituted phenylethanolamine. Its structure, featuring a chiral center, a primary amine, a benzylic alcohol, and a chlorinated and methoxylated phenyl ring, presents several potential sites for chemical transformation. Understanding these liabilities is critical for maintaining the compound's integrity during storage, formulation, and analysis.
A supplier of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol recommends storage at 0-8 °C, which indicates a potential for degradation at ambient temperatures.[1] This guide will delve into the likely degradation pathways and provide strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol?
A1: Based on its chemical structure, the primary factors contributing to degradation are:
Oxidation: The amino and benzylic alcohol groups are susceptible to oxidation. The electron-donating methoxy group on the phenyl ring can further activate the molecule towards oxidative processes.
Photodegradation: Aromatic compounds and molecules with heteroatoms can be sensitive to light, leading to photolytic cleavage or rearrangement.
pH Extremes: Both acidic and alkaline conditions can promote hydrolysis or other degradation reactions.
Temperature: As indicated by the recommended storage conditions, elevated temperatures can accelerate degradation kinetics.
Q2: I'm observing a new, unexpected peak in my chromatogram after storing my sample in solution. What could it be?
A2: A new peak likely represents a degradation product. Depending on the storage conditions, it could be an oxidation product, a photolytic degradant, or a product of hydrolysis. The most common analytical technique for monitoring these degradation experiments is HPLC with UV and/or MS detection. It is crucial to perform a forced degradation study to systematically identify potential degradants.
Q3: How can I prevent the degradation of my compound during experimental work?
A3: To minimize degradation, consider the following precautions:
Storage: Always store the solid compound and its solutions at the recommended temperature of 0-8 °C.[1] Protect from light by using amber vials or storing in the dark.
Solvent Selection: Use high-purity solvents and consider degassing them to remove dissolved oxygen. If possible, prepare solutions fresh daily.
pH Control: Buffer your solutions to a pH where the compound is most stable, which should be determined through stability studies.
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical approach to problem-solving.
Problem 1: Loss of Purity or Potency Over Time
Symptom: You observe a decrease in the peak area of the parent compound in your HPLC analysis of a sample that has been stored for a period.
Potential Causes & Investigation Workflow:
Inadequate Storage:
Question: Was the compound stored at the recommended 0-8 °C and protected from light?
Action: Review your storage conditions. If not stored properly, obtain a fresh sample and store it under the correct conditions.
Oxidative Degradation:
Question: Was the sample stored in a solution exposed to air?
Action: Prepare a fresh solution in a degassed solvent and/or under an inert atmosphere. Analyze immediately and compare the results with the aged sample.
Hydrolytic Degradation:
Question: What is the pH of the solution? Was it stored in an unbuffered aqueous solution?
Action: Measure the pH of the solution. Conduct a pH stability study by preparing solutions in buffers of varying pH (e.g., pH 3, 7, 9) and monitoring the purity over time.
Caption: Troubleshooting workflow for loss of compound purity.
Problem 2: Appearance of Multiple Degradation Peaks
Symptom: Your chromatogram shows several new peaks, suggesting multiple degradation pathways are occurring.
Potential Causes & Investigation Workflow:
Forced Degradation Conditions Too Harsh:
Question: Are you performing a forced degradation study? The conditions might be too aggressive, leading to secondary degradation.
Action: Reduce the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidant). The goal is to achieve 5-20% degradation.
Photodegradation:
Question: Has the sample been exposed to light, especially UV light?
Action: Conduct a photostability study by exposing a solution to a controlled light source (as per ICH Q1B guidelines) and comparing it to a dark control.
Complex Degradation Pathway:
Question: Could there be an interaction between different degradation mechanisms (e.g., photo-oxidation)?
Action: Design a systematic forced degradation study to isolate the effect of each stressor (acid, base, oxidation, heat, light) before testing combinations.
Understanding Potential Degradation Pathways
While specific degradation products for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol have not been extensively published, we can infer likely pathways based on its functional groups. Forced degradation studies are essential to confirm these pathways.[2]
Oxidation: The primary amine can be oxidized to an imine or further to a ketone. The benzylic alcohol can also be oxidized to a ketone. The presence of the electron-rich methoxy-substituted ring may also lead to the formation of quinone-like structures.
Deamination/Dehydration: The amino alcohol moiety could undergo elimination reactions, particularly under acidic or thermal stress, to form an enamine or an aldehyde/ketone.
Cleavage of Methoxy Group: Under harsh acidic conditions, the ether linkage of the methoxy group could be cleaved to form a phenolic derivative.
Reactions involving the Chloro Group: While generally stable, under certain nucleophilic conditions or high-energy photolytic stress, the chloro group could be displaced.
Technical Support Center: Identification and Characterization of Impurities in 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
Welcome to the technical support center for "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifyin...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this key pharmaceutical intermediate. Our goal is to provide practical, in-depth solutions to common challenges encountered during synthesis and analysis, ensuring the quality, safety, and efficacy of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol," providing concise and actionable answers.
FAQ 1: What are the most probable process-related impurities in the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol?
The synthesis of β-amino alcohols like 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol often involves the ring-opening of an epoxide with an amine or the reduction of an α-amino ketone.[1][2] Potential impurities can arise from starting materials, by-products, intermediates, and reagents.[3]
Common Process-Related Impurities Include:
Unreacted Starting Materials: Residual amounts of the precursor ketone or epoxide.
Over-alkylation Products: The primary or secondary amine product can react further, leading to the formation of tertiary amines or even quaternary ammonium salts.[4]
Diol Impurities: Formed from the hydrolysis of the epoxide starting material.
Isomeric Impurities: Incomplete regioselectivity during epoxide ring-opening can result in the formation of the corresponding regioisomer.
By-products from Reducing Agents: Impurities originating from the reducing agent used (e.g., borohydride complexes).
FAQ 2: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify these unknown impurities?
The appearance of unknown peaks in an HPLC chromatogram is a common challenge in impurity profiling.[5] A systematic approach is crucial for efficient identification.
Initial Steps for Identification:
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS).[6] This will provide the molecular weight of the unknown impurities, which is a critical first step in elucidation.[7] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[8]
Forced Degradation Studies: Subject a sample of your pure compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[9][10] Comparing the chromatograms of the stressed samples with your original sample can help determine if the unknown peaks are degradants.
Review the Synthetic Route: Carefully examine each step of your synthesis. Consider potential side reactions, incomplete reactions, and the purity of your starting materials and reagents. This can provide clues about the possible structures of the impurities.[11]
FAQ 3: What are the best analytical techniques for separating and characterizing these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling.[12]
Identification of unknown impurities by providing molecular weight and fragmentation data.[8]
High sensitivity and specificity for structural elucidation.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of volatile impurities, such as residual solvents.[13]
Excellent for volatile and semi-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Definitive structure elucidation of isolated impurities.[6]
Provides detailed information about the molecular structure.[6]
Preparative HPLC
Isolation of unknown impurities in sufficient quantities for NMR and other characterization techniques.[5]
Enables the collection of pure impurity fractions.
FAQ 4: How can I prevent or minimize the formation of impurities during synthesis?
Controlling impurity formation is a critical aspect of process development.[5]
Strategies for Minimizing Impurities:
Optimize Reaction Conditions: Carefully control parameters such as temperature, reaction time, and stoichiometry to favor the desired reaction pathway and minimize side reactions.
Purify Starting Materials and Reagents: Ensure the purity of all materials used in the synthesis to avoid introducing impurities.
Use of Protective Groups: In some cases, using protecting groups can prevent unwanted side reactions.
Catalyst Selection: For reactions like epoxide ring-opening, the choice of catalyst can significantly influence regioselectivity and reduce the formation of isomeric impurities.[2]
In-process Controls: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction endpoint and prevent the formation of degradation products due to prolonged reaction times.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.
Troubleshooting Guide 1: Poor Resolution of Impurity Peaks in HPLC
Problem: Co-eluting or poorly resolved peaks in your HPLC chromatogram make accurate quantification and identification difficult.
Workflow for Improving HPLC Resolution
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Step-by-Step Protocol:
Evaluate Mobile Phase Composition:
Rationale: The choice of organic solvent and aqueous buffer, as well as the pH of the mobile phase, significantly impacts the retention and selectivity of ionizable compounds like amino alcohols.[14]
Action:
If using a buffered mobile phase, adjust the pH to be at least 2 pH units away from the pKa of the analyte and impurities to ensure they are in a single ionic form.
Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.
Adjust the Gradient Profile (for gradient elution):
Rationale: A shallow gradient can improve the separation of closely eluting peaks.
Action: Decrease the rate of change of the organic solvent concentration over time. For example, if your gradient runs from 10% to 90% organic in 20 minutes, try extending the gradient time to 30 or 40 minutes.
Modify the Stationary Phase:
Rationale: Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) provide different retention mechanisms and selectivities.
Action: If optimization of the mobile phase is insufficient, switch to a column with a different stationary phase chemistry. For complex mixtures, a column with a different selectivity will likely provide better resolution.
Optimize Flow Rate and Temperature:
Rationale: Lower flow rates can increase column efficiency, while temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
Action:
Decrease the flow rate to see if resolution improves.
Vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to observe its effect on selectivity and peak shape.
Troubleshooting Guide 2: Identifying the Source of a Newly Appeared Impurity
Problem: A new, significant impurity has appeared in a recent batch that was not present in previous syntheses.
Workflow for Source Identification of a New Impurity
Caption: Workflow for identifying the source of a new impurity.
Step-by-Step Protocol:
Characterize the Impurity:
Action: Use LC-MS to determine the molecular weight of the new impurity.[8] If possible, obtain HRMS data to determine its elemental composition. This information is crucial for proposing a potential structure.
Review Raw Material Documentation:
Action: Scrutinize the Certificates of Analysis (CoAs) for all starting materials, reagents, and solvents used in the batch. Compare them to the CoAs from previous, successful batches. Look for any differences in specified impurities or overall purity.
Analyze Retained Raw Material Samples:
Action: If a change in a raw material is suspected, analyze the retained sample of that material using an appropriate analytical technique (e.g., HPLC, GC) to see if the new impurity is present.
Investigate for Process Deviations:
Action: Thoroughly review the batch manufacturing record. Look for any deviations from the established process, such as temperature excursions, incorrect charging of reagents, or extended reaction times.
Hypothesize Formation Pathway:
Action: Based on the structure of the new impurity (if determined) and any process deviations, propose a plausible chemical pathway for its formation. This may involve a known side reaction that was favored by the process deviation.
Section 3: Experimental Protocols
This section provides detailed protocols for key experiments in impurity identification and characterization.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.[15]
Materials:
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H₂O₂), 3%
High-purity water
HPLC system with UV or PDA detector
pH meter
Procedure:
Sample Preparation: Prepare a stock solution of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis:
Mix equal volumes of the stock solution and 0.1 N HCl.
Keep the solution at 60°C for 24 hours.
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to the working concentration.
Analyze by HPLC.
Base Hydrolysis:
Mix equal volumes of the stock solution and 0.1 N NaOH.
Keep the solution at 60°C for 24 hours.
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute to the working concentration.
Analyze by HPLC.
Oxidative Degradation:
Mix equal volumes of the stock solution and 3% H₂O₂.
Keep the solution at room temperature for 24 hours.
At appropriate time points, withdraw an aliquot, dilute to the working concentration, and analyze by HPLC.
Thermal Degradation:
Transfer a portion of the solid sample to a petri dish and expose it to 105°C in a hot air oven for 24 hours.[16]
Also, prepare a solution of the sample and expose it to 60°C for 24 hours.
Analyze the stressed samples by HPLC.
Photolytic Degradation:
Expose a solution of the sample and the solid sample to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
A control sample should be kept in the dark.
Analyze both samples by HPLC.
Data Analysis:
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Calculate the percentage of degradation. An ideal level of degradation is typically in the range of 5-20%.[9]
Ensure that the main peak is spectrally pure using a PDA detector and that there is adequate resolution between the parent peak and all degradation product peaks.
Protocol 2: HPLC Method for Impurity Profiling
Objective: To develop a robust HPLC method for the separation and quantification of impurities.
Typical Starting HPLC Conditions:
Parameter
Condition
Column
C18, 150 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
5% B to 95% B in 30 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
225 nm and 275 nm
Injection Volume
10 µL
Method Development and Validation:
Optimization: Systematically adjust the parameters listed above to achieve optimal separation of all known and potential impurities.[17]
Validation: Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
References
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from SynThink Research Chemicals website.
Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
International Journal of Pharmaceutical Erudition. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from International Journal of Pharmaceutical Erudition website.
Pharmaceutical Technology. (2021, October 6). Advancing Detection of Unknown Impurities.
News-Medical.Net. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
Pharmaffiliates. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
ResolveMass Laboratories Inc. (2025, September 29). Unknown Impurity Identification.
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from International Journal of Pharmaceutical Sciences Review and Research website.
Restek. (2012, December 4). HPLC Method Development.
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
SIELC Technologies. (2018, February 16). Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-.
SciSpace. (2016, December 14). Forced Degradation Studies.
Journal of Pharmaceutical and Biomedical Analysis. (2022, November 30). Forced Degradation – A Review. Retrieved from Journal of Pharmaceutical and Biomedical Analysis website.
SciELO. (2021, August 5). Forced Degradation Study and Development and Validation of a Stability-Indicating Method for Amoxicillin 500 mg Capsules.
Journal of Chemical and Pharmaceutical Research. (n.d.). A process of method development: A chromatographic approach. Retrieved from Journal of Chemical and Pharmaceutical Research website.
Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from Scientific Research Publishing website.
American Pharmaceutical Review. (2013, July 5). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Retrieved from American Pharmaceutical Review website.
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
ResearchGate. (n.d.). (PDF) Study of OH-initiated degradation of 2-aminoethanol.
MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation).
Sigma-Aldrich. (2025, July 15). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO.
OMICS International. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
Troubleshooting common issues in HPLC analysis of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol"
Technical Support Center: HPLC Analysis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the High-Performance Liquid Ch...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: HPLC Analysis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. As a molecule possessing both a basic amino group and a substituted aromatic ring, this compound presents unique chromatographic challenges that require a nuanced and systematic approach to method development and troubleshooting.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the common issues encountered by researchers in the field. My objective is not merely to provide solutions, but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory. We will delve into the causality behind chromatographic phenomena and equip you with robust, self-validating protocols to ensure the integrity and reproducibility of your results.
Q1: My chromatogram for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol shows significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing is the most common issue for basic compounds like this analyte. The primary cause is the secondary interaction between the protonated (positively charged) amino group of your molecule and ionized residual silanol groups (Si-O⁻) on the surface of standard silica-based reversed-phase columns.[1][2] These acidic silanol sites create strong, non-specific binding, which delays the elution of a portion of the analyte molecules, resulting in a "tail." Other potential causes include column contamination, sample overload, or extra-column dead volume.[1]
A systematic approach is crucial for diagnosing and resolving this issue.
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Optimize Mobile Phase pH: The most effective way to prevent silanol interactions is to control the ionization state of both the analyte and the silanol groups.
Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).
Causality: At a low pH, the residual silanol groups on the silica surface are protonated (Si-OH) and thus neutral, minimizing their ability to interact with the positively charged analyte.[2] Operating at a pH at least 2 units away from the analyte's pKa ensures it is in a single, fully ionized form, preventing peak splitting or broadening.[3]
Introduce a Sacrificial Base (Amine Modifier): If pH adjustment alone is insufficient, a competing base can be used.
Action: Add a small concentration (0.05-0.1%) of triethylamine (TEA) to the mobile phase.
Causality: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte.[2] This allows the analyte to undergo more uniform partitioning with the C18 stationary phase, resulting in a symmetrical peak.
Select a Modern, High-Performance Column: Not all C18 columns are created equal.
Action: Use a column packed with high-purity, Type B silica that has been thoroughly end-capped. Alternatively, select a column with a polar-embedded stationary phase.
Causality: High-purity silica has a lower concentration of acidic silanol groups and trace metals, which can also cause tailing via chelation.[2] End-capping chemically converts most residual silanols into less interactive groups. Polar-embedded phases create a water-enriched layer near the silica surface that shields the analyte from residual silanols.[1]
Additive
Typical Concentration
Mechanism of Action
Considerations
Trifluoroacetic Acid (TFA)
0.05 - 0.1%
Ion-pairing agent and pH modifier. Masks silanols.
Can suppress MS signal. High UV absorbance below 220 nm.
Formic Acid
0.1%
pH modifier.
Good for MS compatibility. Less effective at masking silanols than TFA.
Triethylamine (TEA)
0.05 - 0.1%
Sacrificial base. Competes for active silanol sites.
Can shorten column life. Not MS-friendly.
Ammonium Formate/Acetate
10-20 mM
Provides buffering capacity and can reduce silanol interactions.
Excellent for MS compatibility.
Q2: I'm struggling to separate 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol from a closely eluting impurity. What parameters can I adjust to improve resolution?
A: Achieving resolution between structurally similar compounds is a challenge of selectivity. The resolution (Rs) in chromatography is governed by three factors: efficiency (N), retention factor (k'), and selectivity (α). For closely related molecules, altering the selectivity (α) is the most powerful and effective strategy.[4] This involves changing the fundamental interactions between the analytes, the stationary phase, and the mobile phase.[5]
Caption: Decision tree for optimizing chromatographic selectivity.
Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different solvent properties that influence selectivity.
Action: If your current mobile phase uses ACN, prepare an equivalent mobile phase with MeOH and vice-versa.
Causality: Your analyte contains an aromatic ring. ACN, with its π-electron system, can engage in π-π interactions, while MeOH is a stronger hydrogen-bond donor. Switching between them alters these specific interactions with your analyte and any impurities, often changing their relative retention times.[5]
Fine-Tune Mobile Phase pH: Small changes in pH can have a significant impact on the retention of ionizable compounds.
Action: Adjust the mobile phase pH in small increments (e.g., ± 0.2 pH units) around your current setpoint.
Causality: Even if both your analyte and impurity are basic, they likely have slightly different pKa values. A subtle pH shift can alter their degree of ionization differently, leading to a change in hydrophobicity and, consequently, a change in selectivity.[5]
Switch Stationary Phase Chemistry: If mobile phase adjustments are insufficient, a different column chemistry is the next logical step.
Action: Switch from a standard C18 column to one with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column.
Causality: A Phenyl-Hexyl column provides unique π-π interactions with the aromatic ring of your analyte, offering a completely different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.[5] This is often highly effective for separating aromatic positional isomers or related substances.
Optimize Column Temperature: Temperature can influence selectivity, though its effects can be less predictable.
Action: Evaluate the separation at different column temperatures (e.g., 30°C, 40°C, 50°C).
Causality: Changing the temperature alters the mobile phase viscosity and the kinetics of mass transfer.[6] More importantly, it can subtly change the conformation of the stationary phase ligands and the analyte, which may lead to changes in selectivity.[6]
Q3: The retention time for my analyte is drifting between injections. What should I investigate?
A: Retention time (RT) instability is a common problem that undermines method reliability. It's essential to first determine if the shifts are sudden and drastic or a gradual drift over a sequence.[7] Sudden jumps often point to a setup error, while gradual drifts suggest a change in the system or mobile phase over time.[7][8]
Improper Mobile Phase Preparation: Incorrect solvent ratios or pH can cause drastic RT shifts.[7] Evaporation of the more volatile organic component from a pre-mixed mobile phase can cause a gradual increase in retention times.[8]
Solution: Prepare aqueous and organic phases in separate reservoirs and use an online mixer. Always use a buffer with a pH at least one unit away from its pKa for robust pH control. Ensure mobile phase bottles are loosely capped to prevent evaporation.[7][9]
Insufficient Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before injection, RT will drift, especially in the first few injections of a sequence.[10]
Solution: For reversed-phase columns, ensure a flush of at least 5-10 column volumes with the initial mobile phase.[10] This is particularly critical when switching from a high-organic wash to a high-aqueous mobile phase.
Temperature Fluctuations: The ambient temperature of the laboratory can affect RT if a column oven is not used.
Solution: Always use a thermostatted column compartment.[7][11] Even minor temperature changes can alter mobile phase viscosity and retention.
System Leaks: A small, often invisible leak in the system can lead to a lower-than-expected flow rate, causing retention times to increase.[8]
Solution: Systematically check all fittings from the pump to the detector for any signs of salt residue (from buffers) or moisture. Pay close attention to the pump seals and injector valve.
Q4: The peak for my analyte is very small and the baseline is noisy. How can I improve my method's sensitivity?
A: Improving sensitivity involves two distinct strategies: increasing the analyte signal and decreasing the background noise.[12] A high signal-to-noise ratio (S/N) is the ultimate goal for achieving low limits of detection (LOD) and quantification (LOQ).[3]
Strategy
Action
Rationale
Increase Signal
Optimize detection wavelength.
Set the UV detector to the absorbance maximum (λmax) of the analyte to maximize the signal.
Increase injection volume.
Injects more analyte mass onto the column. Be cautious not to overload, which can cause peak distortion.[13]
Use a smaller ID column (e.g., 4.6 mm to 2.1 mm).
Decreases peak volume, leading to a taller, more concentrated peak for the same mass, thus increasing the signal.[3][14]
Use a high-efficiency column.
Columns with smaller particles or core-shell technology produce sharper, narrower peaks, which are taller and easier to detect against the baseline.[3]
Decrease Noise
Use high-purity, HPLC- or MS-grade solvents.
Lower-grade solvents contain impurities that can increase baseline noise, especially at low UV wavelengths.[12][14]
Ensure proper mobile phase degassing.
Dissolved gases can outgas in the detector, creating noise and spikes in the baseline.
Clean the system and detector flow cell.
Contaminants in the system can slowly leach out, causing a noisy or drifting baseline.
Use a mobile phase with low UV absorbance.
Additives like TFA have high absorbance at low wavelengths (<220 nm), which can contribute to noise.[3]
Prepare a Standard: Prepare a reasonably concentrated solution of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol in your mobile phase.
Use a Diode Array Detector (DAD/PDA): If your HPLC is equipped with a DAD, inject the standard.
Extract UV Spectrum: Once the peak has eluted, use the software to extract the full UV spectrum from the peak apex.
Identify Maximum: The wavelength corresponding to the highest absorbance value is the λmax. Set your detector to this wavelength for all subsequent analyses to ensure maximum sensitivity.
RECENT HPLC STRATEGIES TO IMPROVE SENSITIVITY AND SELECTIVITY FOR THE ANALYSIS OF COMPLEX MATRICES - Taylor & Francis Online. [Link]
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
What are the main causes of retention time instability in reversed-phase analysis by HPLC?. [Link]
What are common causes for less than expected retention times on a reversed-phase LC column? - Waters Knowledge Base. [Link]
Causes of Retention Time Drift in HPLC - Element Lab Solutions. [Link]
Simple Tips to Increase Sensitivity in U/HPLC Analysis - LCGC International. [Link]
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. [Link]
How to Improve Sensitivity - How to use analytical columns | Technical Information | GL Sciences. [Link]
How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. [Link]
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
Factors Impacting Chromatography Retention Time - Separation Science. [Link]
Factors that affect sensitivity in HPLC - Tech Information - MicroSolv. [Link]
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF - ResearchGate. [Link]
Improved resolution in high performance liquid chromatography analysis of polynuclear aromatic hydrocarbons using ternary solvent systems. - CDC Stacks. [Link]
Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc.. [Link]
Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. [Link]
Technical Support Center: Solubility Enhancement for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
Welcome to the technical support guide for enhancing the solubility of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. This document provides researchers, scientists, and drug development professionals with a comprehensive...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for enhancing the solubility of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides, FAQs, and detailed protocols to address solubility challenges encountered during assay development. Our goal is to provide not just methods, but the underlying scientific principles to empower you to make informed decisions for your specific experimental context.
Initial Solubility Assessment & Quick Guide
The structure of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol—possessing a hydrophobic chloro-substituted phenyl ring and a basic amino group—predicts poor solubility in neutral aqueous buffers but suggests that solubility is highly dependent on pH.
First Step: Attempt to dissolve a small amount of the compound in your final aqueous assay buffer (e.g., PBS, pH 7.4). If it is insoluble, proceed to the next steps.
For Stock Solutions: The recommended starting solvent is Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[1][2][3]
For Aqueous Working Solutions: If the compound precipitates upon dilution from a DMSO stock, the primary method to enhance solubility is pH adjustment. Acidifying the aqueous buffer will protonate the amino group, significantly increasing aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4)?
Answer: The insolubility arises from the molecule's chemical structure. It contains a large, nonpolar (hydrophobic) 3-chloro-4-methoxyphenyl group. At neutral pH, the basic amino group is largely uncharged (not protonated). Without a charge, the polar water molecules cannot effectively solvate the compound, leading to insolubility. The molecule's behavior is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the charged (protonated) to uncharged (unprotonated) forms of the amino group.[4][5][6][7] To improve solubility, you must increase the proportion of the charged, water-soluble form.
Q2: What is the best starting solvent for creating a high-concentration stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for poorly soluble compounds in biological assays.[1][2][3][8] It can typically dissolve this compound at high concentrations (e.g., 10-100 mM). Ethanol can be an alternative, but it is generally less effective for highly hydrophobic compounds and can be more cytotoxic.[9][10] Always prepare stock solutions at a concentration high enough that the final concentration of the organic solvent in your assay is minimal (ideally ≤0.1% v/v) to avoid solvent-induced artifacts.[8][9][11]
Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?
Answer: This is a common phenomenon known as "crashing out." It occurs because the compound is soluble in the organic solvent but not in the final aqueous environment.
Primary Solution: pH Adjustment. The most effective strategy is to lower the pH of your aqueous buffer before adding the compound stock. The amino group on your molecule is basic. By lowering the pH of the buffer to at least 1-2 units below the compound's pKa (estimated to be ~9.0 for the amino group), you ensure it becomes protonated (R-NH3+). This positive charge dramatically increases its aqueous solubility.[12][13][14] A buffer pH between 4.0 and 6.5 is a good starting point.
Secondary Solution: Use of Excipients. If pH adjustment is not compatible with your assay, consider using solubilizing excipients.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15][16] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that is water-soluble.[17][][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15]
Co-solvents: In some cases, small amounts of water-miscible co-solvents like polyethylene glycol (PEG) or glycerol can be included in the final assay buffer to increase the solubility of hydrophobic compounds.[2][3]
Q4: Are there alternatives to organic solvents for sensitive assays (e.g., cell-based)?
Answer: Yes. While low concentrations of DMSO (e.g., <0.5%) are tolerated by many cell lines, some are highly sensitive.[8][9][10] In these cases, cyclodextrin-based formulations are an excellent alternative.[15][20] By creating a cyclodextrin inclusion complex, you can often create an aqueous stock solution directly, completely avoiding organic solvents.[17][] This minimizes solvent-induced toxicity and off-target effects.[9]
Q5: How can I confirm my compound is fully dissolved and not a fine suspension?
Answer: Visual inspection is the first step. A true solution will be clear and free of any visible particles, haze, or Tyndall effect (light scattering) when viewed against a bright light. For critical applications, filtering the final working solution through a 0.22 µm syringe filter can remove any insoluble micro-precipitates that could lead to inconsistent assay results.
Troubleshooting & Methodologies
Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to achieving a stable, soluble working solution for your compound.
Caption: Effect of pH on the compound's ionization and solubility.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the standard procedure for creating a concentrated stock solution, which is the first step for most assays.
[21][22][23][24]
Accurate Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. For high accuracy, weigh a mass close to your target, record the exact weight, and calculate the precise concentration later.
[23]2. Solvent Addition: Transfer the compound to an appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap). Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.
Verification: Visually inspect the solution against a bright light to ensure it is a clear, homogenous solution with no particulate matter.
[21]5. Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: pH-Modification Method for Aqueous Working Solutions
This is the primary method for overcoming precipitation upon dilution into aqueous buffers.
Buffer Preparation: Prepare your desired assay buffer (e.g., a phosphate or citrate buffer) but adjust the pH to an acidic value, for example, pH 6.0, using dilute HCl. Do not use your final neutral buffer and try to acidify it with the compound, as this is less effective.
Stock Addition: While vortexing the acidic buffer, slowly add the required volume of the DMSO stock solution (from Protocol 1) drop-by-drop to achieve the final desired assay concentration. The slow addition to a vortexing solution helps prevent localized high concentrations that can cause precipitation.
Final Check: After addition, continue vortexing for another 30 seconds. Visually inspect the final working solution for clarity.
pH Control: It is critical to run a vehicle control in your assay that contains the same final concentration of DMSO and the same pH-adjusted buffer to account for any effects of the solvent or pH on the assay outcome.
Table 1: Comparison of Solubilization Strategies
Method
Mechanism
Typical Concentration
Pros
Cons & Assay Considerations
DMSO Stock
Organic co-solvent
10-100 mM (Stock)
Dissolves a wide range of compounds; miscible with water. [2]
Can be toxic to cells at >0.5-1% v/v;[8][9][10] may have off-target biological effects.
pH Adjustment
Increases ionization (protonation of the amine)
Final Assay Conc.
Highly effective for basic compounds; uses simple buffers.
Not suitable for assays sensitive to acidic pH; requires careful pH control.
Cyclodextrins
Encapsulation of the hydrophobic moiety into a soluble complex. [15][17][]
1-10% (w/v) in buffer
Excellent for sensitive (e.g., cell-based) assays; low toxicity. [20]
Can sometimes interact with cell membranes or other assay components; may not work for all compounds.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate.
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
Is the solubility of amino acids affected by their pH levels?. Quora.
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
Considerations regarding use of solvents in in vitro cell based assays. SUND.
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ACS Publications.
Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
Best Practices For Stock Solutions. FasterCapital.
Preparing Stock Solutions. PhytoTech Labs.
pH dependence of amino acid solubility. The solubility of an amino acid.... ResearchGate.
How to Make Accurate Stock Solutions. Bitesize Bio.
Considerations regarding use of solvents in in vitro cell based assays - PMC. NIH.
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
Stock Solutions 101: Everything You Need to Know. G-Biosciences.
Solubility Guidelines for Peptides. Sigma-Aldrich.
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
Optimization of reaction parameters for "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" synthesis
Welcome to the technical support center for the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route. Our focus is on the common challenges encountered during the reduction of the precursor, 2-amino-1-(3-chloro-4-methoxyphenyl)ethanone, a critical step in obtaining a high yield and purity of the target amino alcohol.
I. Reaction Overview and Mechanism
The primary synthetic route to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol involves the reduction of the corresponding α-amino ketone precursor. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones.[1][2] The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the desired alcohol.[3]
Caption: General reaction mechanism for the reduction of the α-amino ketone.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. 2. Incomplete Reaction: Insufficient reaction time or low temperature can lead to incomplete conversion. 3. Side Reactions: The solvent (e.g., methanol) can react with NaBH₄, consuming the reagent.[4]
1. Use a fresh bottle of NaBH₄ or test the activity of the current batch on a simple ketone like acetone. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently warming the mixture.[5] 3. Add the NaBH₄ portion-wise to a cooled solution of the ketone to minimize reaction with the solvent.
Formation of Impurities
1. Over-reduction: While less common with NaBH₄, prolonged reaction times or excessive reagent can lead to side products. 2. Unreacted Starting Material: Incomplete reaction will leave the ketone in the final product mixture. 3. Borate Esters: Formation of borate esters during the reaction can complicate work-up.
1. Strictly adhere to the stoichiometry of the reducing agent. 2. Ensure complete conversion by monitoring with TLC. 3. A proper acidic work-up is crucial to hydrolyze any borate esters formed.
Difficult Product Isolation
1. High Polarity of the Product: Amino alcohols are often highly polar and can be soluble in both aqueous and organic phases, leading to poor extraction efficiency. 2. Emulsion Formation: The presence of the amine functionality can lead to the formation of emulsions during aqueous work-up.
1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction into the organic layer. 2. Use a minimal amount of a suitable organic solvent for extraction and perform multiple extractions. 3. If emulsions persist, try adding a small amount of a different organic solvent or filtering the mixture through a pad of celite.
Product is an Oil Instead of a Solid
1. Presence of Impurities: Residual solvent or byproducts can prevent crystallization. 2. Product is Naturally an Oil: Some amino alcohols exist as oils at room temperature.
1. Ensure the product is thoroughly dried under high vacuum to remove all solvent. If it remains an oil, attempt purification by column chromatography. 2. If the pure product is an oil, it can be stored as such. For easier handling, consider converting it to a hydrochloride salt by treating a solution of the free base with HCl in a suitable solvent (e.g., ether or isopropanol).
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reduction of 2-amino-1-(3-chloro-4-methoxyphenyl)ethanone with NaBH₄?
A1: Protic solvents such as methanol or ethanol are generally the solvents of choice for sodium borohydride reductions of ketones.[2] They help to solubilize the NaBH₄ and the starting material, and also participate in the reaction mechanism by activating the carbonyl group through hydrogen bonding.
Q2: What is the ideal temperature for this reaction?
A2: The reaction is typically carried out at a controlled temperature, often starting at 0 °C during the addition of NaBH₄ to manage the initial exotherm. The reaction can then be allowed to warm to room temperature. Gentle heating may be applied to drive the reaction to completion if TLC analysis indicates the presence of starting material after a reasonable time.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[5] A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent streaking of the amine) should be used to clearly separate the starting ketone from the product alcohol. The spots can be visualized under UV light and/or by staining with a suitable agent like ninhydrin, which is specific for primary amines.
Q4: What is the purpose of the acidic work-up?
A4: The acidic work-up serves two main purposes. Firstly, it quenches any unreacted sodium borohydride. Secondly, it protonates the intermediate alkoxide to form the final alcohol product and hydrolyzes any borate esters that may have formed.[3] A dilute acid such as 1 M HCl is typically used.
Q5: My final product is difficult to purify by column chromatography due to its high polarity. What are my options?
A5: If standard silica gel chromatography is challenging, consider the following:
Use a more polar eluent system: A gradient elution starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of methanol in dichloromethane) can be effective. Adding a small amount of a base like triethylamine (0.5-1%) to the eluent can help to prevent streaking.
Reverse-phase chromatography: If the compound is still difficult to purify, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol may provide better separation.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for purification. Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
Q6: Can I synthesize a single enantiomer of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol?
A6: Yes, asymmetric reduction of the prochiral ketone precursor can yield a single enantiomer. This is typically achieved using a chiral reducing agent or a catalyst. For example, a borane reduction catalyzed by a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction) is a well-established method for the enantioselective synthesis of amino alcohols.[6] Alternatively, enzymatic reductions using ketoreductases can also provide high enantioselectivity.[7]
Caption: A simplified decision-making flowchart for troubleshooting low reaction yield.
IV. Experimental Protocol: A General Guideline
The following is a representative protocol for the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. It is essential to adapt this procedure based on your specific laboratory conditions and safety protocols.
Materials:
2-Amino-1-(3-chloro-4-methoxyphenyl)ethanone
Sodium borohydride (NaBH₄)
Methanol (MeOH)
1 M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(3-chloro-4-methoxyphenyl)ethanone (1.0 eq) in methanol (10-15 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
Work-up: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~2. Stir for 15-20 minutes.
Basification and Extraction: Adjust the pH of the solution to ~9-10 with a suitable base (e.g., 2 M NaOH or saturated NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
V. References
Azizi, N., & Saidi, M. R. (2005). Highly Chemoselective Addition of Amines to Epoxides in Water. Organic Letters, 7(17), 3649–3651.
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
ResearchGate. (2013). Why is sodium borohydride used in protic solvent?. Retrieved from [Link]
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777.
PrepChem. (2023). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
Investigating potential side reactions during the formation of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. It provides in-depth troubleshooting advic...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential side reactions and purification challenges encountered during its formation. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: Navigating the Synthetic Landscape
The synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, a valuable building block in pharmaceutical development, typically proceeds through one of two primary routes:
Route A: α-Amination of a Ketone Precursor: This common pathway involves the reaction of an α-halo ketone (e.g., 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one) with an amine source, followed by the reduction of the resulting α-amino ketone.
Route B: Reductive Amination: This approach involves the direct reaction of a ketone precursor with an amine in the presence of a reducing agent.
Both pathways, while effective, are susceptible to a variety of side reactions that can impact yield, purity, and downstream applications. This guide will dissect these potential issues and provide actionable solutions.
FAQ 1: I am observing a significant amount of a higher molecular weight impurity in my crude product. What could it be?
Answer: This is a common issue and most likely points to N-alkylation , the formation of a tertiary amine.
Causality: The primary amine product, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, is itself a nucleophile. It can react with the electrophilic starting material (the α-halo ketone) to form a di-alkylated product. This is particularly prevalent if there is a localized excess of the α-halo ketone or if the primary amine product is not promptly removed or protected.
Troubleshooting & Mitigation:
Control Stoichiometry: Use a significant excess of the amine source (e.g., ammonia or a protected amine) to favor the formation of the primary amine.
Slow Addition: Add the α-halo ketone slowly to the reaction mixture containing the amine source. This minimizes the concentration of the electrophile at any given time, reducing the likelihood of over-alkylation.[1]
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the secondary N-alkylation reaction.
FAQ 2: My final product shows an unexpected peak in the 1H NMR spectrum, suggesting modification of the hydroxyl group. What side reaction could be occurring?
Answer: This observation is indicative of O-alkylation , where the hydroxyl group of the amino alcohol product reacts with the electrophilic starting material.
Causality: The hydroxyl group in the product is also nucleophilic and can compete with the amine in reacting with the α-halo ketone starting material. This is more likely to occur under basic conditions where the alkoxide is formed.[2]
Troubleshooting & Mitigation:
pH Control: Maintain a careful control of the reaction pH. Strongly basic conditions can deprotonate the hydroxyl group, increasing its nucleophilicity.
Protecting Groups: In some cases, it may be necessary to protect the hydroxyl group of a precursor if O-alkylation is a persistent issue. However, this adds extra steps to the synthesis.
Choice of Base: If a base is required, consider using a weaker, non-nucleophilic base to minimize deprotonation of the hydroxyl group.
FAQ 3: During the reduction of the intermediate α-amino ketone, I am getting a complex mixture of products. What are the potential pitfalls in this step?
Answer: The reduction of α-amino ketones can be challenging. The presence of both a carbonyl and an amino group in close proximity can lead to several side reactions.
Causality & Potential Side Products:
Incomplete Reduction: Insufficient reducing agent or reaction time will leave unreacted α-amino ketone.
Over-reduction: Harsh reducing agents might lead to the reduction of the aromatic ring or cleavage of the chloro- or methoxy- substituents.
Dimerization: Under certain conditions, intermolecular reactions can lead to the formation of dimers.[3]
Racemization: If the stereochemistry of the α-carbon is important, some reduction conditions can lead to racemization.[4]
Troubleshooting & Mitigation:
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium borohydride (NaBH₄).
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C) to improve selectivity and minimize side reactions.
Work-up Procedure: A careful aqueous work-up is necessary to quench the reaction and remove inorganic byproducts.
FAQ 4: My product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
Answer: The polar nature of amino alcohols, due to the presence of both amino and hydroxyl groups, often leads to streaking and poor separation on silica gel.[5][6]
Troubleshooting & Purification Strategies:
Modified Silica Gel Chromatography:
Amine-treated silica: Using silica gel that has been treated with a small amount of triethylamine or ammonia in the eluent can help to reduce tailing by deactivating acidic sites on the silica.[5]
Reverse-phase chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be a more effective purification method.[5]
Recrystallization as a Salt:
Convert the amino alcohol into a salt (e.g., hydrochloride or hydrobromide) by treating it with an acid like HCl in an organic solvent. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.
Ion-Exchange Chromatography: This technique can be very effective for separating amino acids and their derivatives based on their charge.[7]
Visualizing Potential Reaction Pathways
The following diagram illustrates the intended synthetic pathway and potential side reactions during the formation of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Caption: Synthetic pathway and potential side reactions.
Summary of Key Parameters and Troubleshooting
Issue
Potential Cause(s)
Suggested Solutions
Low Yield
Incomplete reaction, significant side reactions.
Optimize reaction time and temperature. Use an excess of the amine source. Ensure efficient reduction.
Formation of Tertiary Amine
N-alkylation of the product.
Slow addition of the α-halo ketone. Use a large excess of the amine source.
Formation of O-Alkylated Product
Reaction of the hydroxyl group.
Control pH. Consider a milder base if necessary.
Complex Mixture after Reduction
Non-selective reduction, side reactions.
Use a mild reducing agent (e.g., NaBH₄). Control the reaction temperature (e.g., 0 °C).
Purification Difficulties
High polarity of the product.
Use amine-treated silica gel. Attempt recrystallization as a salt. Consider reverse-phase or ion-exchange chromatography.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (Route A)
Formation of the α-Amino Ketone:
Dissolve the α-halo ketone precursor (e.g., 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one) in a suitable solvent (e.g., THF, acetonitrile).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution containing a large excess of the amine source (e.g., aqueous ammonia or a solution of ammonia in methanol) to the cooled ketone solution with vigorous stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, remove the solvent under reduced pressure. Extract the crude α-amino ketone with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude α-amino ketone.
Reduction to the Amino Alcohol:
Dissolve the crude α-amino ketone in a protic solvent (e.g., methanol, ethanol).
Cool the solution to 0 °C in an ice bath.
Slowly add a mild reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
Carefully quench the reaction by the slow addition of water or dilute acid at 0 °C.
Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Protocol 2: Purification by Salt Formation and Recrystallization
Dissolve the crude amino alcohol in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
The hydrochloride salt should precipitate out of the solution. If not, cooling the solution may induce crystallization.
Collect the solid by filtration and wash with cold solvent.
Recrystallize the salt from a suitable solvent system (e.g., methanol/ether, ethanol/hexane).
To regenerate the free base, dissolve the purified salt in water and add a mild base (e.g., sodium bicarbonate solution) until the pH is basic.
Extract the free base with an organic solvent, dry, and concentrate.
Analytical Characterization Workflow
To effectively troubleshoot and ensure the purity of the final product, a robust analytical workflow is essential.
Caption: Analytical workflow for product characterization.
References
Al-Zoubi, R. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(9), 10773–10836. [Link]
Belskaya, N. P., et al. (2010). Synthesis of α-amino ketones. Russian Chemical Reviews, 79(4), 337–362. [Link]
Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884–2888. [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Mayer, S. C., et al. (1961). O-Alkylated Cyclic Aminoalcohols. Journal of Medicinal and Pharmaceutical Chemistry, 3(2), 409–415. [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Stevens, C. L., et al. The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. [Link]
Choi, I., et al. (2001). Dimerization reactions of amino acids by pyrolysis. Journal of Analytical and Applied Pyrolysis, 58-59, 451-464. [Link]
A thread on Reddit discussing the purification of polar and basic compounds. [Link]
A ResearchGate discussion on the purification of unnatural amino acids. [Link]
Technical Support Center: Degradation Pathways of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for understanding the degradation of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol." This document is designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for understanding the degradation of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol." This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into establishing degradation pathways through a practical question-and-answer format, troubleshooting guides, and detailed experimental protocols. Our goal is to equip you with the knowledge to anticipate challenges, interpret results, and ensure the stability and quality of your drug substance.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to study the degradation pathways of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol?
Understanding the degradation pathways is a cornerstone of drug development and is mandated by regulatory bodies worldwide.[1][2] The primary objectives are:
Identification of Degradation Products: To identify the likely impurities that could arise during manufacturing, storage, and administration.[3] This is crucial as degradation products can impact the safety and efficacy of the final drug product.
Stability-Indicating Method Development: Forced degradation studies are essential for developing and validating analytical methods, such as HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][3] This ensures that the method is "stability-indicating."
Elucidation of Degradation Mechanisms: These studies help establish the intrinsic stability of the molecule and reveal its susceptibility to various environmental factors like acid, base, light, heat, and oxidation.[1][4]
Informed Formulation and Packaging Development: Knowledge of how the molecule degrades informs the selection of appropriate excipients, manufacturing processes, and container closure systems to ensure a stable and effective drug product.[3]
Q2: What are the expected degradation pathways for this specific molecule?
Based on the functional groups present in 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (a primary amine, a secondary benzylic alcohol, a chloro-substituted aromatic ring, and a methoxy ether), several degradation pathways can be hypothesized:
Oxidation: The primary amine and the secondary alcohol are susceptible to oxidation. The benzylic alcohol could oxidize to the corresponding ketone. The amine group could undergo complex oxidative degradation.
Dehydration: Alcohols can undergo dehydration, especially under acidic and/or thermal stress, to form an alkene.[5][6] In this molecule, elimination of water could occur.
Photodegradation: The presence of a substituted aromatic ring with a chlorine atom suggests potential sensitivity to light, which could lead to complex degradation pathways, including dehalogenation or reactions involving the aromatic ring.[3]
Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, the methoxy group (an ether linkage) could potentially be cleaved under harsh acidic conditions to yield a phenol.
Below is a diagram illustrating these potential pathways.
Caption: Hypothesized degradation pathways for the target molecule.
Troubleshooting Guides for Experimental Analysis
HPLC Method Development & Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the parent compound from its degradants.[7] Given the polar nature of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, you may encounter specific challenges.
Problem
Probable Cause(s)
Recommended Solution(s)
Poor Retention / Analyte Elutes at Void Volume
The analyte is too polar for a standard C18 reversed-phase column. The mobile phase may have insufficient aqueous content.
1. Use a Polar-Compatible Column: Employ a column designed for polar analytes (e.g., polar-embedded or polar-endcapped phases).[8][9]2. Adjust Mobile Phase pH: The primary amine is basic. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the amine, increasing its polarity and potentially improving retention on some columns.3. Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for highly polar compounds.
Poor Peak Shape (Tailing)
Secondary interactions between the basic amine group and residual acidic silanols on the silica column packing.
1. Use a Low-pH Mobile Phase: As above, protonating the amine can reduce these interactions.2. Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase to occupy the active silanol sites.3. Use a High-Purity, End-Capped Column: Modern columns are designed to minimize exposed silanols.
Drifting Retention Times
Improper column equilibration; mobile phase composition changing over time; temperature fluctuations.
1. Ensure Full Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before injection. This is critical for ion-pairing or buffered mobile phases.[8]2. Prepare Fresh Mobile Phase Daily: Volatile organic solvents can evaporate, changing the mobile phase ratio.[10][11]3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
Spurious or Ghost Peaks
Contamination in the mobile phase, injector, or sample carryover.
1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers.2. Implement a Needle Wash: Use a strong solvent in the injector's wash vial to clean the needle between injections.[12]3. Run Blank Gradients: Inject a blank (mobile phase) to confirm the system is clean.
Degradant Identification: LC-MS and NMR
Once separation is achieved, identifying the structure of unknown degradation products is the next critical step.
Q3: How do I identify the structures of the degradation products?
A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard approach.[13][14]
Step 1: LC-MS/MS Analysis: This technique provides the molecular weight of the degradants and their fragmentation patterns.[15] By comparing the fragmentation of a degradant to that of the parent compound, you can infer structural relationships (e.g., the loss of 18 Da suggests dehydration).[6][16] High-Resolution Mass Spectrometry (HRMS) can provide the exact elemental composition, further narrowing down possible structures.[15]
Step 2: Isolation of Degradants: If a degradant is present at a significant level (typically >0.1%), it may need to be isolated using preparative HPLC for definitive structural analysis.
Step 3: NMR Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[14][17] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated impurity can definitively map the molecular structure.[18][19]
Troubleshooting Degradant Identification:
Issue: A degradant is observed in HPLC-UV but not in LC-MS.
Cause: The degradant may be non-volatile or ionize poorly.
Solution: Try different ionization sources (e.g., switch between ESI and APCI) and polarities (positive and negative ion mode). Adjust the mobile phase to be more MS-friendly (e.g., use formic acid instead of phosphoric acid).[20]
Issue: Insufficient quantity of an impurity for NMR analysis.
Cause: The degradant is formed at a very low level.
Solution: Generate a larger quantity by scaling up the forced degradation experiment under the specific conditions that favor its formation. Modern NMR instruments with cryoprobes can often obtain excellent data on as little as 10-50 µg of material.[19]
Experimental Protocols & Workflows
Forced Degradation Study Workflow
The following diagram outlines a systematic approach to conducting forced degradation studies in line with ICH guidelines.[21][22][23]
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (CAS No. 910443-28-6). This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. The inherent amino alcohol structure of this compound presents unique purification hurdles, including high polarity, potential for strong interaction with stationary phases, and variable solubility.
This guide provides a structured approach to troubleshooting common issues, offering both quick-reference FAQs and in-depth protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice.
Q1: What is the recommended starting point for purifying the crude product?
A: For most solid organic compounds, recrystallization is the most efficient first-line purification method. It is scalable and can rapidly remove both baseline (highly non-polar) and polar impurities in a single step. If the crude material is an oil or fails to crystallize, column chromatography is the next logical step.
Q2: My compound is an oil and will not crystallize. What should I do?
A: Oiling out is common. First, ensure all non-polar solvents from the workup (e.g., hexanes, ether) are completely removed under high vacuum. If it remains an oil, try the following:
Trituration: Add a non-polar solvent like hexanes or diethyl ether and stir vigorously. This can wash away soluble, non-polar impurities and sometimes induce crystallization.
Convert to a Salt: The basic amino group can be protonated to form a salt (e.g., a hydrochloride salt), which is often a highly crystalline solid.[1] Dissolve the crude oil in a minimal amount of a solvent like isopropanol or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise.
Q3: What are suitable TLC conditions for monitoring the purification?
A: Due to the compound's polarity, a relatively polar mobile phase is required.
Starting System: A good starting point is a mixture of a non-polar and a polar solvent, such as Dichloromethane:Methanol (DCM:MeOH) in a 95:5 ratio .
Modification for Amines: If the spot streaks or "tails," it indicates a strong interaction with the acidic silica gel.[2] Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide , to the eluent system.[3][4] This will give sharper, more reliable spots.
Visualization: The phenyl ring allows for easy visualization under a UV lamp (254 nm). Stains like ninhydrin (for the primary amine) or permanganate can also be effective.[5]
Q4: How should I store the purified compound to ensure its stability?
A: Amino alcohols can be susceptible to slow air oxidation over time, which may lead to coloration (often yellow or brown). For long-term storage, it is best to:
Store the compound as a solid in a well-sealed container.
Keep it in a cool, dark place (refrigeration at 0-8°C is often recommended).[6]
For maximum stability, consider storing it as the hydrochloride salt, which is generally less prone to oxidation.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex purification issues.
Problem: Low Yield or Failure in Recrystallization
Recrystallization relies on the principle that the target compound is highly soluble in a hot solvent but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Potential Cause 1: Incorrect Solvent Choice. The solvent may be too good (compound remains dissolved when cool) or too poor (compound never fully dissolves when hot).
Solution: Conduct a systematic solvent screening (see Protocol 1). For a polar amino alcohol like this, good single solvents to test include isopropanol, ethanol, and acetonitrile.[7][8] Two-solvent systems are often very effective; common pairs include methanol/water, ethanol/water, or ethyl acetate/heptane.[9][10]
Potential Cause 2: Oiling Out. The compound comes out of solution as a liquid instead of a solid because the solution is too supersaturated or the cooling is too rapid.
Solution:
Re-heat the solution until the oil redissolves.
Add slightly more of the primary (solubilizing) solvent.
Allow the solution to cool very slowly (turn off the heat and let it stand at room temperature before moving to an ice bath).
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Add a seed crystal from a previous successful batch if available.
Problem: Persistent Impurities After Recrystallization
If impurities remain after one or two recrystallization attempts, it is likely that they have very similar solubility profiles to your product, or you are facing co-crystallization.
Solution: A change in purification strategy is needed. Column chromatography is the most effective method for separating compounds with similar properties.
Caption: Decision tree for selecting a purification method.
Problem: Streaking or Tailing During Silica Gel Chromatography
This is the most common issue when purifying basic compounds like amines on standard silica gel.
Cause: The basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via hydrogen bonding and acid-base interactions.[2] This prevents the compound from moving smoothly with the mobile phase, leading to a continuous "streak" or a "tailing" spot.
Solution 1: Modify the Mobile Phase. Add a competitive base to the eluent to saturate the acidic sites on the silica.
Add 0.5-2% triethylamine (TEA) to your chosen eluent (e.g., DCM/MeOH).[3][11]
Alternatively, use a pre-made mixture of DCM/MeOH/NH4OH . A common ratio is 90:9:1.[4] This is highly effective but requires good ventilation due to the ammonia.
Solution 2: Deactivate or Use a Different Stationary Phase.
Deactivate Silica: Prepare a slurry of silica gel in your mobile phase containing TEA and let it stand for an hour before packing the column. This pre-treats the silica.[11]
Use Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying amines, as it lacks the strong acidic character.[4]
Use Amine-Functionalized Silica: Commercially available amine-functionalized silica provides a basic surface that repels basic compounds, leading to excellent peak shapes without mobile phase modifiers.[3]
Caption: Workflow for troubleshooting tailing in amine purification.
Part 3: Experimental Protocols
Protocol 1: Methodical Solvent Screening for Recrystallization
Preparation: Place approximately 20-30 mg of crude material into several small test tubes.
Solvent Addition: To each tube, add a different test solvent (see Table 1) dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good; move to step 4. If it is insoluble, proceed to step 3.
Heating: Heat the insoluble mixtures in a hot water bath to the boiling point of the solvent. If the solid dissolves completely, it is a good candidate solvent. Let it cool slowly to see if crystals form.
Two-Solvent System: For solvents where the compound was very soluble at room temperature (e.g., Methanol, DCM), use this as "Solvent #1". Slowly add a miscible "anti-solvent" (e.g., Water, Hexane) in which the compound is insoluble, until persistent cloudiness appears. Heat to clarify and then cool slowly.[10]
Evaluation: The best solvent or solvent system is one that dissolves the compound completely when hot but provides a large amount of crystalline precipitate upon slow cooling.
Solvent Type
Good Candidates for Screening
Common Anti-Solvents
Comments
Polar Protic
Isopropanol, Ethanol, Methanol, Water
Water, Diethyl Ether
Alcohols are often a good starting point for amino alcohols.[7]
Polar Aprotic
Ethyl Acetate, Acetone, Acetonitrile
Heptane, Hexane, Toluene
Ethyl Acetate/Heptane is a very common and effective pair.[9]
Non-Polar
Toluene, Dichloromethane (DCM)
Heptane, Hexane
Less likely to be good single solvents, but useful in pairs.
Table 1: Recommended solvents for recrystallization screening of polar molecules.
Protocol 2: Optimized Flash Column Chromatography
Select Mobile Phase: Using TLC, identify a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound. Crucially, include 1% triethylamine (TEA) in the eluent to prevent tailing.[11] A typical system might be 97:2:1 Hexane:Ethyl Acetate:TEA, progressing to more polar mixtures.
Prepare the Column:
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude compound weight).
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Pour the slurry into the column and allow it to pack under gentle pressure.
Load the Sample:
Dissolve the crude compound in a minimal amount of DCM or the mobile phase.
For better resolution: Adsorb the crude compound onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM), adding silica, and removing the solvent by rotary evaporation. Carefully add this dry powder to the top of the packed column.[11]
Elution:
Carefully add the mobile phase to the column.
Begin elution, collecting fractions and monitoring them by TLC.
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure. The final traces of TEA can be removed by co-evaporation with a solvent like DCM or by a mild acidic wash if the free base is desired.
References
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Accessed January 17, 2026. Available from: [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Accessed January 17, 2026. Available from: [Link]
Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? YouTube. Accessed January 17, 2026. Available from: [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Accessed January 17, 2026. Available from: [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Accessed January 17, 2026. Available from: [Link]
PubChem. (n.d.). Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. National Center for Biotechnology Information. Accessed January 17, 2026. Available from: [Link]
PubChem. (n.d.). 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. National Center for Biotechnology Information. Accessed January 17, 2026. Available from: [Link]
Chandrashekhar, V. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701549. Available from: [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Accessed January 17, 2026. Available from: [Link]
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Accessed January 17, 2026. Available from: [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Accessed January 17, 2026. Available from: [Link]
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Accessed January 17, 2026. Available from: [Link]
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Accessed January 17, 2026. Available from: [Link]
ACS Publications. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres. Accessed January 17, 2026. Available from: [Link]
Google Patents. (n.d.). Crystalline form of phenylethanolamine, the preparation thereof and pharmaceutical compositions comprising the same. Accessed January 17, 2026.
ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Accessed January 17, 2026. Available from: [Link]
Technical Support Center: Enantioselective Separation of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enantioselective separation of the chiral amino alcohol, "2-Amino-2-(3-chloro-4-methoxyphenyl)ethano...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enantioselective separation of the chiral amino alcohol, "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" (CAS: 910443-28-6). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Introduction to the Analyte & Chiral Separation Strategy
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a chiral molecule containing both a basic amino group and a hydroxyl group.[1][2][3] The successful enantioselective separation of such compounds is critical for pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles.
The primary challenge in separating this analyte lies in its basicity, which can lead to strong, undesirable interactions with the stationary phase, resulting in poor peak shape and resolution. The most effective strategies typically involve High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based chiral stationary phases (CSPs) under normal phase or polar organic conditions.[4] The use of a basic additive in the mobile phase is almost always essential for achieving successful separation.[5][6]
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol?
A1: Polysaccharide-based CSPs are the most versatile and widely successful for this class of compounds.[4] Specifically, columns derived from amylose and cellulose phenylcarbamates, such as those in the Daicel CHIRALPAK® and Phenomenex Lux® series, are highly recommended.
Expertise & Experience: The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate groups of the chiral selector.[7][8] The helical structure of the polysaccharide backbone creates chiral grooves where these interactions occur in a stereospecific manner, allowing for the differentiation of the enantiomers.[9] We recommend screening a small, diverse set of these columns (e.g., one amylose-based and two different cellulose-based selectors) to quickly identify the optimal stationary phase. The chiral recognition capabilities of commercial columns are often in the order of Chiralpak IA > Chiralpak IB > Chiralpak IC, though they can be complementary.[10]
Q2: Why is a basic additive, like diethylamine (DEA), necessary in the mobile phase?
A2: The target analyte is a basic compound due to its primary amine group. When using silica-based CSPs, residual acidic silanol groups on the silica surface can interact strongly with the basic analyte via ionic interactions. This secondary interaction is non-enantioselective and leads to significant peak tailing, which severely compromises resolution.[6]
Causality: A basic additive like DEA acts as an ion-suppressing agent.[11] It is more basic than the analyte and effectively "masks" the active silanol sites on the stationary phase, preventing the analyte from interacting with them.[6] This ensures that the primary interaction mechanism is the desired chiral recognition with the polysaccharide selector, resulting in symmetrical, well-resolved peaks. Typically, a concentration of 0.1% to 0.5% DEA is sufficient.[5]
Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A3: Absolutely. SFC is an excellent and often superior alternative to normal phase HPLC for this type of analyte. The use of supercritical CO2 as the main mobile phase component results in low viscosity and high diffusivity, which allows for faster separations and higher efficiency without generating high backpressure.[12] Polysaccharide-based CSPs are highly effective in SFC, and the same principles of using alcohol modifiers (like methanol or ethanol) and basic additives apply.[13]
Q4: My analyte has poor UV absorbance. What are my options?
A4: If sensitivity is an issue, you have two primary options:
Mass Spectrometry (MS) Detection: Couple your HPLC or SFC system to a mass spectrometer. This provides high sensitivity and selectivity. Ensure your mobile phase is MS-compatible (e.g., use volatile additives like formic acid and ammonia if operating in a mode that requires them, though for this analyte, basic additives are standard).
Derivatization: React the primary amine of your analyte with a UV-active or fluorescent derivatizing agent. For instance, derivatization with 9-anthraldehyde introduces a strongly UV-absorbing moiety, which can significantly enhance detection.[14] However, this adds a sample preparation step and you must verify that the derivatization reaction does not cause racemization.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Poor or No Resolution (Co-elution)
Q: I am injecting my racemic standard, but I only see a single peak. What is the cause and how do I fix it?
A: This indicates a lack of enantioselectivity under the current conditions. The interactions between each enantiomer and the CSP are not sufficiently different.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting co-eluting peaks.
Detailed Steps & Explanations:
Verify CSP Choice: Confirm you are using a polysaccharide-based CSP, as these are most suitable for amino alcohols.[4]
Optimize Mobile Phase Composition:
Normal Phase (NP): The ratio of the non-polar alkane (e.g., hexane, heptane) to the polar alcohol modifier (e.g., isopropanol, ethanol) is the most critical parameter influencing selectivity.[4] Systematically vary the alcohol percentage (e.g., from 10% to 30% in 5% increments). A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.
Change Alcohol Modifier: The type of alcohol can have a dramatic effect on selectivity. If isopropanol (IPA) is not working, switch to ethanol (EtOH) or vice-versa.
Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition.[6] Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but increase analysis time and pressure.
Switch to SFC: If HPLC-NP fails, SFC often provides different and improved selectivity for this class of compounds. A good starting point is a screen with CO2/Methanol and CO2/Ethanol gradients.[13]
Problem 2: Poor Peak Shape (Tailing Peaks)
Q: My peaks are resolved, but they show significant tailing, making integration difficult and inaccurate. Why is this happening?
A: Peak tailing for a basic analyte like this is almost always caused by secondary interactions with acidic sites on the column packing material.[6]
Root Causes & Solutions:
Potential Cause
Explanation (Causality)
Recommended Solution
Insufficient Basic Additive
The primary amine on your analyte is interacting with residual acidic silanol groups on the silica support. This strong, non-specific binding delays a portion of the analyte molecules, causing a "tail".[6]
Add or increase the concentration of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase. Start with 0.1% (v/v) and increase up to 0.5% if necessary.[5]
Column Overload
Injecting too much mass onto the column can saturate the chiral selector sites, leading to a non-linear isotherm and peak distortion. On chiral columns, this often manifests as tailing.[15]
Reduce the sample concentration or the injection volume. Perform a loading study by injecting serial dilutions of your sample to find the optimal concentration.
Column Contamination
Strongly retained impurities from previous analyses can create active sites at the column inlet, leading to peak distortion for all subsequent peaks.[16]
Flush the column with a strong, compatible solvent. For immobilized polysaccharide columns, this can include solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Refer to the Column Regeneration Protocol below.
Additive Memory Effect
If the column was previously used with an acidic additive, residual acid molecules adsorbed to the stationary phase can interact with your basic analyte.[17][18]
Dedicate columns for use with either acidic or basic additives. If this is not possible, perform a thorough column regeneration/flushing procedure before switching additive types.[17]
Problem 3: Loss of Resolution or Change in Retention Time Over a Sequence
Q: My method worked perfectly at the start of my analytical run, but now the resolution is decreasing and retention times are shifting. What should I investigate?
A: This indicates a change in the chromatographic system, most likely related to the column or the mobile phase.
Troubleshooting Logic:
Caption: Logic for diagnosing inconsistent chromatographic performance.
Detailed Checks:
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 20 or more column volumes, especially when additives are used.[6]
Mobile Phase Stability: Alkanes and alcohols are volatile. Evaporation over time, especially of the more volatile alkane component, can change the mobile phase composition, altering its eluotropic strength and affecting retention and resolution. Prepare fresh mobile phase daily and keep solvent bottles capped.[6]
Column Contamination: As mentioned in Problem 2, accumulation of sample matrix components can degrade performance over time. A guard column is highly recommended to protect the analytical column.[19] If performance degrades, a column wash or regeneration is necessary.[16]
Temperature Fluctuation: Ensure the column compartment temperature is stable, as temperature has a significant impact on chiral separations.[6]
Experimental Protocols
Protocol 1: Generic Screening Method for HPLC
This protocol provides a starting point for method development.
Column Selection:
Column 1: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Column 2: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions: 250 x 4.6 mm, 5 µm particle size
Mobile Phase Preparation:
Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Mobile Phase B: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Temperature: 25°C
Injection Volume: 5 µL
Detection: UV at 230 nm (or wavelength of maximum absorbance)
Sample Concentration: 0.5 mg/mL dissolved in mobile phase
Procedure:
Equilibrate the column with the chosen mobile phase for at least 30 minutes.
Inject the racemic standard and evaluate the chromatogram for retention, resolution, and peak shape.
If separation is not optimal, adjust the alcohol percentage in 5% increments.
This protocol is for robust, immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC; Lux® i-Cellulose-5). Do not use on coated CSPs.
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
Salt Removal: If buffers or salts were used, flush the column with 20 column volumes of HPLC-grade water/Methanol (50:50).
Flushing Sequence: Flush the column in the direction of flow as indicated on the column label. A typical regeneration sequence is:
Step 1: 10 column volumes of Ethanol.
Step 2: 10 column volumes of Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[20]
Step 3: 10 column volumes of Ethanol to remove the strong solvent.
Re-equilibration: Equilibrate the column with the analytical mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[20]
Performance Check: Inject a standard to confirm that performance has been restored.
References
Daicel Chiral Technologies. (n.d.). Regeneration Procedures for CHIRALPAK® IA, IB, IB N, IC, ID, IE, IF, IG, IH. Retrieved from [Link]
Phenomenex. (n.d.). Care and Use Notes for Lux SFC. Retrieved from [Link]
Ali, I., Asim, M., & Khan, T. A. (2012). Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening, 15(5), 339-346.
Jicsinszky, L., et al. (2021).
Phenomenex. (n.d.). Lux HPLC Columns Tips for Care and Use. Retrieved from [Link]
Ikai, T., & Okamoto, Y. (2009). Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
Al-Othman, Z. A., Ali, I., Asim, M., & Khan, T. A. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Combinatorial chemistry & high throughput screening, 15(5), 339–346.
Yamamoto, C., et al. (2015). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Molecules, 20(5), 8382-8395.
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Retrieved from [Link]
Yu, L., Wang, S., & Zeng, S. (2019). Chiral mobile phase additives in HPLC enantioseparations. Methods in molecular biology (Clifton, N.J.), 2004, 71–85.
Phenomenex. (n.d.). Column Protection Guide. Retrieved from [Link]
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(3), 304-314.
Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR DAICEL DCpak® P4VP. Retrieved from [Link]
Chen, C. C., & Lin, C. E. (1996). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Methods in Molecular Biology, 2004, 71-85.
Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Retrieved from [Link]
Phenomenex. (2020, November 5). Lux HPLC Columns Tips for Care and Use. Retrieved from [Link]
Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
Wang, Y., et al. (2012). Impact of proportion of diethylamine on separation on Chiralcel OD-H.
Stringham, R. W. (2008). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
Yu, L., Wang, S., & Zeng, S. (2019).
Lee, W. (2010). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 31(8), 2267-2270.
Chromatography Forum. (2017, December 28). additives for chiral. Retrieved from [Link]
Ilodigwe, E. E., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
Lesellier, E. (2019). Best practices and instrumental troubleshooting for successful SFC methods.
PubChem. (n.d.). Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. Retrieved from [Link]
Gray, M. (2020, May 20). Trouble with chiral separations.
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
Advanced ChemBlocks Inc. (n.d.). 2-amino-2-(3-chloro-4-methoxyphenyl)ethanol 95% | CAS. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. Retrieved from [Link]
A Comparative Guide to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol and Other Substituted Amino Alcohols for Drug Discovery
Abstract: This guide provides a comparative analysis of the novel substituted amino alcohol, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. Given the scarcity of public data on this specific molecule, we present a framewor...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This guide provides a comparative analysis of the novel substituted amino alcohol, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. Given the scarcity of public data on this specific molecule, we present a framework for its characterization by comparing it to two relevant compounds: a key structural analog used in pharmaceutical manufacturing, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (a Venlafaxine intermediate), and a well-characterized functional analog, the selective β1-adrenergic agonist Denopamine. We provide detailed experimental protocols for synthesis, analytical characterization by HPLC-MS, and biological evaluation using adrenergic receptor binding assays. This document serves as a methodological guide for researchers aiming to elucidate the structure-activity relationships (SAR) of new phenylethanolamine derivatives in early-stage drug discovery.
Introduction to the Phenylethanolamine Scaffold
The phenylethanolamine structure is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., norepinephrine) and synthetic drugs.[1][2] These compounds are well-known for their interactions with adrenergic receptors, leading to a wide range of physiological effects.[2] The specific substituents on the phenyl ring and the amine group dictate the compound's potency, selectivity (α vs. β receptors, and β1 vs. β2 subtypes), and pharmacokinetic properties.[3]
This guide focuses on 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (hereafter Compound 1 ), a novel derivative available as a research chemical.[4][5] Its substitution pattern—a chlorine atom at position 3 and a methoxy group at position 4—suggests potential modulation of adrenergic activity compared to known compounds. The electron-withdrawing nature of the chlorine and the electron-donating, sterically influential methoxy group are critical determinants for receptor interaction.
Selection of Comparator Compounds
To contextualize the potential properties of Compound 1 , we have selected two comparators that represent structural and functional archetypes in the broader class of substituted amino alcohols.
Structural Comparator: Venlafaxine Intermediate
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (hereafter Comparator S ) is a key intermediate in the synthesis of the antidepressant drug Venlafaxine.[6][7] It shares the 2-amino-1-(4-methoxyphenyl) core with Compound 1 but lacks the 3-chloro substituent and features a cyclohexanol group instead of a simple primary alcohol. Its synthesis is well-documented, providing a valuable reference for developing a synthetic route for Compound 1 .[8]
Functional Comparator: Denopamine
Denopamine (hereafter Comparator F ) is an orally active, selective β1-adrenergic receptor agonist used clinically for heart failure.[9][10][11] Its structure, 4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol, also belongs to the substituted phenylethanolamine class.[12] It serves as an ideal functional benchmark for evaluating the potential cardiac activity and receptor selectivity of Compound 1 .[13]
A comparison of these three molecules allows for a comprehensive discussion of synthesis, analysis, and potential biological function.
Comparative Synthesis and Analytical Characterization
A robust and scalable synthesis followed by rigorous analytical validation is the foundation of any new chemical entity program.
General Synthetic Pathway: From Aldehyde to Amino Alcohol
A common and effective method for synthesizing β-amino alcohols is the reduction of an α-amino ketone, which can be derived from the corresponding α-haloketone. An alternative, more direct route involves the asymmetric transfer hydrogenation of unprotected α-ketoamines.[14] For Compound 1 , a plausible laboratory-scale synthesis would begin with 3-chloro-4-methoxybenzaldehyde.
Caption: General synthetic pathway for Compound 1.
[Protocol] Synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (Compound 1)
This protocol is a representative procedure adapted from general methods for β-amino alcohol synthesis.[14][15] It requires optimization and validation.
Step 1: Synthesis of α-Haloketone. To a solution of 3-chloro-4-methoxyacetophenone (1 eq) in a suitable solvent like diethyl ether or acetic acid, add a brominating agent (e.g., Br₂ or N-bromosuccinimide) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction, perform an aqueous workup, and purify the crude product (e.g., by recrystallization) to yield 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one.
Step 2: Synthesis of α-Aminoketone. Dissolve the α-haloketone (1 eq) in a solvent such as acetonitrile. Add an excess of an ammonia source (e.g., 28% aqueous ammonium hydroxide, ~10 eq) dropwise.[14] Stir the mixture at room temperature for 16-24 hours. The resulting product may precipitate and can be collected by filtration.[14]
Step 3: Reduction to Amino Alcohol. Suspend the α-aminoketone (1 eq) in methanol. Cool the suspension to 0°C in an ice bath. Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, controlling the temperature. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Acidify the mixture carefully with HCl to quench excess NaBH₄, then basify with NaOH to pH >10. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield Compound 1 .
Causality: The choice of NaBH₄ is critical; it is a mild reducing agent that selectively reduces the ketone without affecting the aromatic ring or the chloro-substituent, which more powerful hydrides like LiAlH₄ might do. The reaction sequence is designed to be straightforward, using commercially available starting materials.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of a novel compound must be unequivocally established before any biological testing. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.[16][17]
Caption: Standard workflow for HPLC-MS analysis.
[Protocol] Purity and Identity Analysis by HPLC-MS
This protocol is a general starting point and should be optimized for the specific analyte.[18][19]
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~10 µg/mL in the same solvent.
Chromatographic Conditions:
System: UHPLC system coupled to a tandem mass spectrometer.[17]
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[16]
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
UV Detection: 254 nm or a wavelength appropriate for the chromophore.
Scan Mode: Full scan to detect the protonated molecule [M+H]⁺ (expected m/z for Compound 1 = 202.06).
Fragmentation: Perform a product ion scan (MS/MS) on the parent ion to confirm its structure through characteristic fragmentation patterns.
Data Analysis:
Purity: Calculate the peak area percentage from the UV chromatogram. A pure compound should exhibit a single major peak (>95%).
Identity: Confirm the mass of the main peak corresponds to the expected [M+H]⁺ ion. The MS/MS fragmentation pattern provides further structural confirmation.
Trustworthiness: This protocol is self-validating. The combination of retention time (from HPLC), parent mass (from MS), and fragmentation pattern (from MS/MS) provides a three-tiered confirmation of the compound's identity and purity, which is essential for reliable biological data.
Comparative Biological Activity Assessment
Based on its phenylethanolamine scaffold, Compound 1 is hypothesized to interact with adrenergic receptors. A competitive radioligand binding assay is the standard method to determine a compound's affinity (Ki) for a specific receptor and its selectivity profile.[20][21]
Principle of the Competitive Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., Compound 1 ) to compete with a fixed concentration of a radiolabeled ligand for binding to a receptor. The amount of radioactivity bound to the receptor decreases as the concentration of the test compound increases. This allows for the calculation of the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), which can then be converted to the binding affinity constant (Ki).[22]
Caption: Principle of competitive radioligand binding.
This protocol is a standard pharmacological procedure. It requires specialized facilities for handling radioactivity.[20][21]
Materials:
Receptor Source: Commercially available cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-antagonist.
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
Test Compounds:Compound 1 , Comparator F (Denopamine, as a β1-selective control), and a non-selective control (e.g., Propranolol). Prepare serial dilutions.
Non-specific Binding Control: A high concentration (e.g., 10 µM) of Propranolol.
Assay Procedure (96-well plate format):
To each well, add:
25 µL of Assay Buffer (for total binding) or non-specific control.
25 µL of test compound dilution.
50 µL of radioligand ([³H]-DHA) at a final concentration near its Kd (~1 nM).
100 µL of receptor membranes (final protein concentration ~5-10 µ g/well ).
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Harvesting and Detection:
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
Wash the filters rapidly with ice-cold Assay Buffer to remove non-specifically trapped radioactivity.
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (counts per minute, CPM).
Data Analysis:
Specific Binding: Subtract the CPM from non-specific binding wells from all other wells.
IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Ki Calculation: Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
By performing this assay for both β1 and β2 receptors, a selectivity profile can be established.
Compound
Predicted β1 Ki (nM)
Predicted β2 Ki (nM)
Predicted Selectivity (β2/β1)
Compound 1
To be determined
To be determined
To be determined
Comparator F
Low nM (High Affinity)
High nM (Low Affinity)
>100-fold
Propranolol
Low nM (High Affinity)
Low nM (High Affinity)
~1 (Non-selective)
A high Ki value indicates low affinity. Comparing the Ki values for Compound 1 against Comparator F will reveal how the 3-chloro-4-methoxy substitution pattern alters receptor affinity and selectivity compared to Denopamine's 3,4-dimethoxy-phenethylamino structure. This is a critical first step in understanding the SAR for this novel chemical series.
Conclusion and Future Directions
This guide outlines a comprehensive, experimentally-driven approach to characterize the novel substituted amino alcohol, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol . By leveraging comparisons with a key synthetic intermediate and a selective β1-agonist, we have established a clear scientific workflow. The provided protocols for synthesis, HPLC-MS analysis, and receptor binding assays constitute a robust framework for researchers to determine the purity, identity, and biological activity of this compound. The resulting data will provide crucial insights into the structure-activity relationships of 3,4-substituted phenylethanolamines, potentially guiding the design of new, more potent, and selective therapeutic agents targeting the adrenergic system.
References
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC, NIH.
Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12).
Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. (2001). Pharmacology, 62(2), 113-8.
Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte fuer Chemie, 152(10), 1241-1250.
PubChem. (n.d.). Denopamine.
Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol. (2012).
What is the mechanism of Denopamine? (2024).
A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents. (2023).
Preparation of Venlafaxine-Antidepressant Drug. (n.d.). IJCPS.
Phenylethanolamine. (n.d.). Wikipedia.
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. (2005). Physics @ Manasagangotri.
Tag-lite Adrenergic β2 Receptor Green Antagonist Ligand. (n.d.). Revvity.
Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol. (2025). BenchChem.
Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors. (2025). BenchChem.
Ferreira, I., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(9), 2123.
Nishio, R., et al. (1998). Denopamine, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis. Journal of the American College of Cardiology, 32(3), 808-15.
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry. (2012). Journal of Visualized Experiments, (69), e4324.
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree.
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
Show how the antidepressant venlafaxine (Effexor) can be synthesized... (n.d.). Homework.Study.com.
Denopamine – Knowledge and References. (n.d.). Taylor & Francis.
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (2024). The Journal of Organic Chemistry.
Synthesis of 2-amino-4-methoxyphenol. (n.d.). PrepChem.com.
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). Biomolecules, 1(1), 3-30.
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). Journal of Medicinal and Chemical Sciences.
Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). (2018).
A Comparative Analysis of Synthetic Routes for 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol: A Guide for Researchers
This guide provides a comprehensive comparative analysis of two distinct synthetic routes for the preparation of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, a valuable building block in pharmaceutical and medicinal chem...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive comparative analysis of two distinct synthetic routes for the preparation of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, a valuable building block in pharmaceutical and medicinal chemistry. The routes are presented with detailed, step-by-step experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a chiral amino alcohol derivative. The strategic placement of the chloro and methoxy substituents on the phenyl ring, combined with the amino alcohol functionality, makes it an attractive intermediate for the synthesis of a variety of biologically active molecules. The development of efficient and scalable synthetic routes is therefore of significant interest to the drug discovery and development community. This guide will explore two primary synthetic strategies: a linear approach commencing with a substituted acetophenone and a convergent route originating from a substituted benzaldehyde.
Route 1: Linear Synthesis from 3'-Chloro-4'-methoxyacetophenone
This route follows a classical, four-step linear sequence involving the formation of a key α-bromo ketone intermediate, followed by the introduction of the amino group and subsequent reduction.
Logical Workflow for Route 1
Caption: Linear synthesis of the target molecule starting from 2-chloroanisole.
Step-by-Step Experimental Protocols for Route 1
Step 1: Synthesis of 3'-Chloro-4'-methoxyacetophenone
This initial step utilizes a Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic rings.[1][2][3]
Materials:
2-Chloroanisole
Acetyl chloride
Anhydrous aluminum chloride (AlCl₃)
Dichloromethane (CH₂Cl₂)
5% Hydrochloric acid (HCl)
5% Sodium carbonate solution (Na₂CO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroanisole (1.0 eq.) in dichloromethane.
Cool the solution to 0°C using an ice bath.
Slowly add anhydrous aluminum chloride (1.2 eq.).
Add acetyl chloride (1.2 eq.) dropwise to the stirred suspension, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction to stir at 0°C for 3 hours, then warm to room temperature and stir for an additional 2 hours.[1]
Carefully pour the reaction mixture into a beaker containing ice and 5% hydrochloric acid.
Separate the organic layer, wash with 5% sodium carbonate solution, and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3'-chloro-4'-methoxyacetophenone.
Step 2: α-Bromination of 3'-Chloro-4'-methoxyacetophenone
The selective bromination at the α-position of the ketone is crucial for the subsequent introduction of the amino group. Using N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide under acidic conditions provides good regioselectivity.[4][5][6]
Materials:
3'-Chloro-4'-methoxyacetophenone
N-Bromosuccinimide (NBS) or Pyridine hydrobromide perbromide
Dissolve 3'-chloro-4'-methoxyacetophenone (1.0 eq.) in glacial acetic acid in a round-bottom flask.
Add pyridine hydrobromide perbromide (1.1 eq.).
Heat the mixture to 90°C and stir for 3 hours. Monitor the reaction by TLC.[6]
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
Filter the solid, wash with cold water, and dry to obtain α-bromo-3'-chloro-4'-methoxyacetophenone.
Step 3: Gabriel Synthesis of N-(2-(3-chloro-4-methoxyphenyl)-2-oxoethyl)phthalimide
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, effectively preventing the over-alkylation that can occur with direct amination.[2][7][8][9][10]
Materials:
α-Bromo-3'-chloro-4'-methoxyacetophenone
Potassium phthalimide
Dimethylformamide (DMF)
Procedure:
In a round-bottom flask, dissolve α-bromo-3'-chloro-4'-methoxyacetophenone (1.0 eq.) and potassium phthalimide (1.1 eq.) in DMF.
Heat the mixture to 80-90°C and stir for 4-6 hours.
Cool the reaction mixture and pour it into water to precipitate the product.
Filter the solid, wash with water, and recrystallize from ethanol to obtain N-(2-(3-chloro-4-methoxyphenyl)-2-oxoethyl)phthalimide.
Step 4: Reduction to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
This final step involves two key transformations: the liberation of the primary amine from the phthalimide protecting group and the reduction of the ketone to a secondary alcohol. Hydrazine hydrate is commonly used to remove the phthalimide group, followed by a selective reduction of the ketone using sodium borohydride.[11][12][13][14]
Suspend N-(2-(3-chloro-4-methoxyphenyl)-2-oxoethyl)phthalimide (1.0 eq.) in ethanol.
Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
Cool the mixture and filter off the phthalhydrazide.
Concentrate the filtrate to obtain the crude 2-amino-1-(3-chloro-4-methoxyphenyl)ethanone.
Dissolve the crude amino ketone in methanol and cool to 0°C.
Add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10°C.
Stir the reaction at room temperature for 2 hours.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Route 2: Convergent Synthesis from 3-Chloro-4-methoxybenzaldehyde
This route offers a more convergent approach, assembling the target molecule in fewer steps by utilizing a Strecker synthesis followed by a reduction.
Comparative Analysis of the Biological Activity of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol and Its Structural Analogs as β2-Adrenergic Receptor Agonists
This guide provides an in-depth comparative analysis of the biological activity of the phenylethanolamine compound "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" and its prominent structural analogs. While specific biolog...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth comparative analysis of the biological activity of the phenylethanolamine compound "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" and its prominent structural analogs. While specific biological data for the lead compound is limited in publicly accessible literature, its core structure is characteristic of β-adrenergic receptor agonists. Therefore, this guide will focus on a detailed comparison with its well-characterized and clinically significant analogs: Clenbuterol, Salbutamol (Albuterol), Terbutaline, and Formoterol.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of how subtle structural modifications within this chemical class influence receptor affinity, functional potency, pharmacokinetic profiles, and overall biological effects, including both therapeutic and off-target activities.
Introduction to the Phenylethanolamine Scaffold
The phenylethanolamine backbone is a privileged structure in medicinal chemistry, forming the basis for a vast array of biologically active compounds that interact with adrenergic receptors. These receptors are key components of the sympathetic nervous system and modulate a wide range of physiological processes, including smooth muscle tone, cardiac function, and metabolism. The core structure consists of a phenyl ring connected to an ethanolamine side chain. Modifications to the phenyl ring, the ethanolamine side chain, and the amine substituent are key strategies in drug design to modulate potency, selectivity, and pharmacokinetic properties.
The compound of interest, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol , possesses this core scaffold. Its biological activity can be predicted to involve interaction with adrenergic receptors. To understand its potential, we will compare it to its structural analogs that are well-established β2-adrenergic agonists.
Structural Analogs for Comparison
The following β2-adrenergic agonists have been selected for this comparative analysis due to their structural similarity to the lead compound and their extensive characterization in the scientific literature.
Compound
Structure
Key Structural Features
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
3-chloro, 4-methoxy substitutions on the phenyl ring; primary amine.
Clenbuterol
4-amino, 3,5-dichloro substitutions on the phenyl ring; tert-butyl group on the amine.
Salbutamol (Albuterol)
4-hydroxy, 3-hydroxymethyl substitutions on the phenyl ring; tert-butyl group on the amine.
Terbutaline
3,5-dihydroxy substitutions on the phenyl ring; tert-butyl group on the amine.
Formoterol
4-hydroxy, 3-formamido substitutions on the phenyl ring; N-(1-methyl-2-methoxyethyl) group on the amine.
The key differentiators among these molecules are the substituents on the phenyl ring and the bulkiness of the group attached to the terminal amine. These modifications significantly impact their interaction with the β2-adrenergic receptor and their metabolic stability.
Mechanism of Action: β2-Adrenergic Receptor Activation
The primary mechanism of action for these compounds is the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This initiates a signaling cascade that results in the relaxation of smooth muscle, particularly in the bronchioles, making these compounds effective bronchodilators for conditions like asthma.
The signaling pathway is as follows:
Agonist Binding: The ligand binds to the β2-adrenergic receptor.
Gs Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.
Adenylyl Cyclase Activation: The activated Gsα-GTP complex stimulates the enzyme adenylyl cyclase.
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.
The therapeutic and off-target effects of these analogs are directly related to their potency, selectivity, and intrinsic efficacy at the β2-adrenergic receptor.
Bronchodilatory Effects
The primary therapeutic use of these compounds is as bronchodilators. Their efficacy in this regard is a function of their ability to relax airway smooth muscle. The following table summarizes key parameters from comparative studies.
Table 1: Comparative In Vitro Potency and Receptor Affinity for Bronchodilation
Compound
EC50 (nM)¹
Kd (nM)²
KA (µM)³
Clenbuterol
2.1
24
-
Salbutamol
5.6
1100
3
Terbutaline
13.8
3900
15.8
Formoterol
-
-
0.112
¹EC50 values for relaxation of equine tracheal muscle.[1][2][3][4]
²Kd values from competitive binding studies in equine tracheal muscle.[1][2][3][4]
³KA values from studies on human bronchial smooth muscle.[5]
From this data, Clenbuterol shows the highest potency (lowest EC50) in the equine model, despite having a lower intrinsic efficacy as indicated by the higher receptor occupancy required to achieve this effect.[1][2][3] Formoterol demonstrates the highest affinity (lowest KA) in human bronchial tissue.[5] The significant differences in receptor binding affinity (Kd) highlight how structural changes impact the interaction with the receptor binding pocket.
Anabolic and Lipolytic Effects
A well-documented off-target effect of β2-adrenergic agonists, particularly at supra-therapeutic doses, is their anabolic (muscle-building) and lipolytic (fat-burning) activity.[6][7][8] These effects are mediated by β2-adrenoceptors in skeletal muscle and adipose tissue.[9]
Anabolic Effects: Chronic administration of β2-agonists has been shown to increase muscle mass and protein synthesis. This has led to their misuse in sports and the livestock industry.[6][7][8] Studies in rats have shown that both Clenbuterol and Salmeterol (a long-acting β2-agonist structurally related to Formoterol) can induce muscle growth, with Clenbuterol being more potent when administered orally.[10]
Lipolytic Effects: Activation of β-adrenoceptors in adipocytes stimulates lipolysis.[9] While both β1 and β2 receptors are involved, specific β2-agonists like Terbutaline have been shown to increase free fatty acids in the plasma, indicating fat breakdown.[11][12]
Direct quantitative comparisons of the anabolic and lipolytic potency of all four analogs in a single study are scarce. However, the general consensus is that Clenbuterol exhibits the most pronounced effects in this regard, which is a key reason for its stricter regulation in sports.[6][7][8]
Comparative Pharmacokinetic Profiles
The duration of action and bioavailability of these drugs are critical for their clinical utility and are largely determined by their chemical structure.
The long half-life of Clenbuterol contributes to its sustained effects and potential for accumulation with repeated dosing. Formoterol's long duration of action, despite a shorter half-life than Clenbuterol, is attributed to its high lipophilicity, allowing it to form a depot in the cell membrane. Salbutamol and Terbutaline are shorter-acting, making them suitable for rescue inhalation but requiring more frequent dosing for maintenance therapy.
Experimental Protocol: In Vitro Assessment of β2-Adrenergic Agonist Activity
To quantitatively compare the potency and efficacy of these analogs, a robust in vitro assay is essential. A cyclic AMP (cAMP) accumulation assay is the gold standard for measuring the activation of Gs-coupled receptors like the β2-adrenergic receptor.
Workflow: cAMP Accumulation Assay
Caption: Workflow for a cAMP Accumulation Assay.
Step-by-Step Methodology
Cell Culture and Plating:
Maintain a stable cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) in appropriate culture medium.
Harvest the cells and perform a cell count.
Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
Compound Preparation:
Prepare a stock solution of a phosphodiesterase (PDE) inhibitor, such as IBMX, in a suitable solvent. This is a critical step to prevent the enzymatic degradation of cAMP, thereby amplifying the signal.
Prepare serial dilutions of the test compounds (e.g., 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol and its analogs) in assay buffer containing the PDE inhibitor.
Assay Procedure:
Remove the culture medium from the cell plate and add the assay buffer containing the PDE inhibitor.
Add the prepared compound dilutions to the respective wells. Include a positive control (e.g., a known full agonist like Isoproterenol) and a negative control (vehicle).
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP production.
cAMP Detection:
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).
Perform the detection assay to quantify the amount of cAMP in each well. These assays are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
Data Analysis:
Plot the signal (inversely or directly proportional to cAMP concentration, depending on the kit) against the logarithm of the agonist concentration.
Fit the data to a four-parameter logistic equation to generate dose-response curves.
From these curves, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for each compound.
This self-validating system, with appropriate positive and negative controls, allows for a robust and reproducible comparison of the functional potency and efficacy of different β2-adrenergic agonists.
Conclusion
The comparative analysis of Clenbuterol, Salbutamol, Terbutaline, and Formoterol demonstrates that subtle modifications to the phenyl ring and the N-alkyl substituent have profound effects on receptor affinity, functional potency, duration of action, and off-target effects. Clenbuterol stands out for its high potency and long half-life, which also contribute to its significant anabolic and lipolytic effects. Formoterol's long duration of action is a result of its unique pharmacokinetic properties. Salbutamol and Terbutaline are effective short-acting bronchodilators.
Further investigation of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" using the described in vitro cAMP assay would be the logical next step to precisely characterize its biological activity and determine its potential as a selective β2-adrenergic agonist.
References
Jessop, N. S., et al. (2020). Anabolic and Lipolytic Actions of Beta2-Agonists in Humans and Antidoping Challenges. Drug Testing and Analysis, 12(5), 597-609. [Link]
Cazzola, M., et al. (2017). An estimation of β2-adrenoceptor reserve on human bronchial smooth muscle for some sympathomimetic bronchodilators. British Journal of Pharmacology, 174(12), 1858-1871. [Link]
Hostrup, M., et al. (2020). Anabolic and lipolytic actions of beta2-agonists in humans and anti-doping challenges. ResearchGate. [Link]
Hostrup, M., et al. (2020). Anabolic and lipolytic actions of beta2-agonists in humans and anti-doping challenges. Request PDF. [Link]
Molenaar, P., et al. (1993). Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. Journal of Pharmacology and Experimental Therapeutics, 266(2), 729-738. [Link]
Ingalls, C. P., et al. (1996). Anabolic effects of the beta 2-adrenoceptor agonist salmeterol are dependent on route of administration. Clinical Science, 91(4), 485-491. [Link]
Portillo, M. P., et al. (1997). Lipolytic effects of beta1, beta2 and beta3-adrenergic agonists in isolated human fat cells from omental and retroperitoneal adipose tissues. Revista Espanola de Fisiologia, 53(4), 369-375. [Link]
Törneke, K., et al. (1998). A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. Journal of Veterinary Pharmacology and Therapeutics, 21(5), 388-392. [Link]
Törneke, K., et al. (1998). A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. Mad Barn Research Bank. [Link]
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061. [Link]
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. NIH National Library of Medicine. [Link]
Törneke, K., et al. (1998). A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. Scite.ai. [Link]
pA2 Online. (n.d.). The efficacy of β2-adrenoceptors agonists in human bronchial smooth muscle cells and human bronchial epithelial cells. pA2 Online. [Link]
Chervinsky, P., et al. (1980). A comparison between inhaled clenbuterol and salbutamol in chronic bronchitis with reversible airway obstruction. European Journal of Respiratory Diseases, 61(3), 143-150. [Link]
Powell, M. L., et al. (1985). Comparative bioavailability and pharmacokinetics of three formulations of albuterol. Journal of Pharmaceutical Sciences, 74(2), 217-219. [Link]
Haffner, C. A., et al. (1989). The lipolytic effect of beta 1- and beta 2-adrenoceptor activation in healthy human volunteers. British Journal of Clinical Pharmacology, 28(1), 35-39. [Link]
Löfdahl, C. G., & Svedmyr, N. (1989). Effect of inhaled formoterol versus terbutaline on respiratory function in moderate bronchial asthma. Allergy, 44(4), 264-271. [Link]
A Comparative Guide to the Method Validation for the Quantitative Analysis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
For researchers, scientists, and drug development professionals, the robust and reliable quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the robust and reliable quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative determination of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol," a key chemical entity. We will delve into the validation of a primary HPLC-UV method, supported by comparative insights into an alternative LC-MS/MS approach, all grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Significance of Precise Quantification
"2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" is a substituted amino alcohol derivative. Its precise quantification is critical in various stages of pharmaceutical development, from synthesis process control and stability testing to formulation development and quality assurance of the final drug product. An inaccurate or imprecise analytical method can lead to incorrect dosage, failure to meet regulatory specifications, and potential risks to patient safety. Therefore, a thoroughly validated analytical method is not just a regulatory requirement but a scientific necessity.
This guide will walk you through the critical thinking and experimental design involved in validating a fit-for-purpose analytical method, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3][4][5].
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for the quantitative analysis of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" depends on several factors, including the intended application, the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Technique
Principle
Advantages
Disadvantages
Best Suited For
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Separation based on polarity, detection based on UV absorbance.
Robust, cost-effective, widely available, good for routine QC.
Moderate sensitivity, potential for interference from co-eluting impurities with similar UV spectra.
Assay, purity, and content uniformity in drug substance and drug product.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Separation based on polarity, detection based on mass-to-charge ratio.
High sensitivity and selectivity, ideal for complex matrices.
Higher cost of instrumentation and maintenance, requires more specialized expertise.
Impurity profiling, bioanalysis, and trace-level quantification.
Gas Chromatography (GC)
Separation of volatile compounds in the gas phase.
Excellent for volatile and thermally stable compounds.
Requires derivatization for non-volatile compounds like the target analyte, potential for thermal degradation.
Analysis of volatile impurities or starting materials.
For the purpose of this guide, we will focus on the validation of an HPLC-UV method as the primary, robust workhorse for routine quality control. We will also discuss the complementary strengths of an LC-MS/MS method , particularly for applications requiring higher sensitivity and specificity.
Validation of a High-Performance Liquid Chromatography (HPLC)-UV Method
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications[6][7]. The following sections detail the experimental protocols and acceptance criteria for validating an HPLC-UV method for the quantification of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol."
The Analytical Target Profile (ATP)
Before initiating method validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics of an analytical procedure that are required to ensure that it is fit for its intended purpose[8][9].
Performance Characteristics: The method must be specific, linear, accurate, precise, and robust over the specified range.
Proposed HPLC-UV Method Parameters
The following HPLC-UV parameters are proposed based on the chemical structure of the analyte, which contains a chromophore suitable for UV detection and has a moderate polarity amenable to reversed-phase chromatography.
Parameter
Condition
Justification
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase
Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v)
A common reversed-phase mobile phase offering good peak shape and resolution. The acidic pH suppresses the ionization of the amine group, leading to better retention and symmetry.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume
10 µL
A typical injection volume for standard analytical HPLC systems.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
230 nm
The phenyl ring with chloro and methoxy substituents is expected to have a UV maximum in this region. This should be confirmed by a UV scan of a standard solution.
Validation Parameters and Experimental Design
The validation will be performed in accordance with ICH Q2(R1) guidelines[1][4][6].
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[9][10].
Experimental Protocol:
Prepare a solution of a placebo (a mixture of all excipients without the API).
Prepare a standard solution of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol."
Prepare a spiked sample by adding the analyte to the placebo.
Inject all three solutions into the HPLC system.
Compare the chromatograms to ensure that there are no interfering peaks from the placebo at the retention time of the analyte.
Acceptance Criteria:
The retention time of the analyte in the spiked sample should match that of the standard.
No significant peaks should be observed at the retention time of the analyte in the placebo chromatogram.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range[6][9].
Experimental Protocol:
Prepare a stock solution of the analyte.
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
Inject each standard in triplicate.
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (R²) should be ≥ 0.999.
The y-intercept should be close to zero.
Visual inspection of the plot should show a linear relationship.
Table 1: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
489500
75
735200
100
981100
125
1225500
150
1472300
R²
0.9998
Accuracy is the closeness of the test results obtained by the method to the true value[9][10]. It is often expressed as the percent recovery.
Experimental Protocol:
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.
Table 2: Accuracy Data
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
80
79.5
99.4
100%
100
100.2
100.2
120%
120
119.4
99.5
Mean Recovery
99.7
Precision is the measure of the degree of scatter of a series of measurements[6]. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-day Precision): The precision of the method under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day Precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
Experimental Protocol:
Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day.
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Acceptance Criteria:
The RSD for repeatability should be ≤ 2.0%.
The RSD for intermediate precision should be ≤ 2.0%.
Table 3: Precision Data
Precision Type
Replicate
Peak Area
%RSD
Repeatability (Day 1, Analyst 1)
1
982300
2
979800
3
985500
0.45%
4
981200
5
978900
6
983400
Intermediate Precision (Day 2, Analyst 2)
1
988700
2
984500
3
990100
0.62%
4
982300
5
986700
6
989900
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the signal-to-noise ratio (S/N).
LOD: The concentration that yields an S/N of 3:1.
LOQ: The concentration that yields an S/N of 10:1.
Acceptance Criteria:
The LOQ should be determined with acceptable precision and accuracy.
Table 4: LOD and LOQ Data
Parameter
Concentration (µg/mL)
Signal-to-Noise Ratio
LOD
0.1
3.2
LOQ
0.3
10.5
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[6].
Experimental Protocol:
Vary the following parameters one at a time:
Flow rate (± 0.1 mL/min)
Mobile phase composition (± 2% organic)
Column temperature (± 2 °C)
Analyze a system suitability solution under each condition.
Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
System suitability parameters should remain within acceptable limits for all variations.
Table 5: Robustness Data
Parameter Varied
Variation
Retention Time (min)
Peak Area
Tailing Factor
System Suitability
Nominal
-
4.52
981500
1.1
Pass
Flow Rate
+0.1 mL/min
4.11
979800
1.1
Pass
-0.1 mL/min
4.98
982300
1.2
Pass
Mobile Phase
+2% Acetonitrile
4.25
983100
1.1
Pass
-2% Acetonitrile
4.81
980500
1.2
Pass
Temperature
+2 °C
4.45
982200
1.1
Pass
-2 °C
4.59
981100
1.1
Pass
Comparative Perspective: The Role of LC-MS/MS
While the HPLC-UV method is robust for routine QC, an LC-MS/MS method would be superior in certain scenarios.
Higher Sensitivity: For the determination of trace-level impurities or for bioanalytical studies where the analyte concentration in biological fluids is very low, LC-MS/MS would be the method of choice. The LOD and LOQ for an LC-MS/MS method would likely be orders of magnitude lower than for the HPLC-UV method.
Enhanced Specificity: In complex matrices or for the analysis of degradation products that may co-elute with the main peak in HPLC-UV, the selectivity of MS detection, based on the mass-to-charge ratio of the analyte and its fragments, provides a much higher degree of confidence in the identification and quantification.
Structural Information: MS detection can provide valuable structural information about unknown impurities or degradation products.
The validation of an LC-MS/MS method would follow similar principles to the HPLC-UV method but with additional parameters to consider, such as matrix effects and ionization suppression/enhancement[3][11][12].
Visualizing the Validation Process
The following diagrams illustrate the workflow and the interconnectedness of the validation parameters.
Caption: A workflow diagram of the analytical method validation process.
Caption: The relationship between validation parameters for a quantitative method.
Conclusion
The validation of a quantitative analytical method is a systematic and scientifically sound process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a comprehensive overview of the validation of an HPLC-UV method for the quantitative analysis of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol," with comparative insights into the advantages of an LC-MS/MS approach. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate robust analytical methods that are fit for their intended purpose and compliant with global regulatory standards. The provided experimental data, while illustrative, serves as a practical template for the types of results and documentation required for a successful method validation.
References
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Ovid. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
Efficacy comparison between "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" and established compounds
An In-Depth Efficacy Comparison: 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol Against Established Adrenergic Agonists Introduction In the landscape of pharmacological research, the quest for novel compounds with enhanced...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Efficacy Comparison: 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol Against Established Adrenergic Agonists
Introduction
In the landscape of pharmacological research, the quest for novel compounds with enhanced efficacy and selectivity is perpetual. This guide provides a comparative analysis of the hypothetical compound "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" against well-established adrenergic agonists, namely Salbutamol and Isoproterenol. Due to the absence of publicly available data on "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol," this guide will proceed by inferring its potential mechanism of action based on its structural similarity to known phenylethanolamine compounds, which are often potent adrenergic receptor modulators. We will hypothesize its action and compare it with the known pharmacological profiles of our selected established compounds.
The core structure of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" suggests a potential interaction with adrenergic receptors, which are pivotal in regulating physiological processes such as bronchodilation, heart rate, and smooth muscle relaxation. This guide will delve into the mechanistic nuances of these compounds, present hypothetical comparative efficacy data, and provide detailed experimental protocols for researchers to conduct their own investigations.
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for catecholamines like epinephrine and norepinephrine. Upon agonist binding, these receptors activate intracellular signaling cascades, most notably the adenylyl cyclase-cAMP pathway.
Figure 1: Simplified signaling pathway of β2-adrenergic receptor activation.
The binding of an agonist to the β2-adrenergic receptor leads to a conformational change, activating the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in a physiological response such as the relaxation of bronchial smooth muscle.
Comparative Efficacy Analysis
To objectively compare the efficacy of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" with Salbutamol and Isoproterenol, a series of in vitro and in vivo experiments would be necessary. The following tables present hypothetical data based on what one might expect from a novel compound with potential high potency and selectivity.
In Vitro Potency and Selectivity
The potency (EC50) and selectivity of a compound are critical determinants of its therapeutic potential. EC50 represents the concentration of a compound that produces 50% of the maximal response. Selectivity is assessed by comparing the potency of the compound at the target receptor (e.g., β2) versus off-target receptors (e.g., β1).
Compound
β2 EC50 (nM)
β1 EC50 (nM)
Selectivity (β1/β2)
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
0.5
50
100
Salbutamol
5
250
50
Isoproterenol
1
2
2
This data is hypothetical and for illustrative purposes.
In Vivo Bronchodilator Activity
The ultimate measure of efficacy for a potential asthma therapeutic is its ability to induce bronchodilation in a living organism. This is often assessed using animal models, such as guinea pigs, by measuring the inhibition of a bronchoconstrictor-induced response.
Compound
Dose (µg/kg, i.v.)
Inhibition of Histamine-Induced Bronchoconstriction (%)
Duration of Action (min)
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
1
95
240
Salbutamol
5
80
120
Isoproterenol
2
90
60
This data is hypothetical and for illustrative purposes.
Experimental Protocols
To generate the type of data presented above, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
Objective: To determine the dissociation constant (Ki) of the test compounds for β1- and β2-adrenergic receptors.
Materials:
Membrane preparations from cells expressing human β1- or β2-adrenergic receptors.
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).
Test compounds: "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol," Salbutamol, Isoproterenol.
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Glass fiber filters.
Scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add membrane preparation, [3H]-CGP 12177, and either buffer (for total binding), a high concentration of a non-labeled antagonist (for non-specific binding), or the test compound.
Incubate at room temperature for 60 minutes.
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
Wash the filters three times with ice-cold assay buffer.
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Calculate the specific binding and determine the Ki values using non-linear regression analysis.
Comparative
Navigating Specificity: A Guide to Assessing Cross-Reactivity of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol in Immunoassays
This comprehensive guide provides a framework for assessing the cross-reactivity of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol , a key intermediate in various synthetic pathways. While specific cross-reactivity data for...
Author: BenchChem Technical Support Team. Date: January 2026
This comprehensive guide provides a framework for assessing the cross-reactivity of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol , a key intermediate in various synthetic pathways. While specific cross-reactivity data for this compound is not widely published, this document outlines a rigorous, self-validating experimental approach based on the principles of competitive enzyme-linked immunosorbent assay (ELISA). We will delve into the rationale behind experimental design, provide a detailed protocol, and present a model for data analysis and interpretation.
The Imperative of Cross-Reactivity Assessment
In drug development and research, "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" may be present in complex biological matrices alongside its precursors, metabolites, or other structurally related analogs. An immunoassay designed to quantify this specific molecule must be able to distinguish it from these other compounds with high fidelity. Failure to do so can have significant consequences, from misleading structure-activity relationship (SAR) studies to incorrect pharmacokinetic profiles.
Competitive immunoassays are particularly common for small molecule detection and are also prone to cross-reactivity issues.[3] The core principle of this assay format involves the competition between the free analyte in a sample and a labeled analyte for a limited number of antibody binding sites.[4] Any compound that can also bind to the antibody will interfere with this competition, leading to an inaccurate signal.
Experimental Design: A Competitive ELISA Approach
To rigorously assess the cross-reactivity of an antibody raised against 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, a competitive ELISA is the method of choice. This format allows for the direct measurement of the binding affinity of potential cross-reactants relative to the target analyte.
Principle of the Competitive ELISA for Cross-Reactivity Assessment
The fundamental principle hinges on the displacement of a labeled form of the target analyte by unlabeled analyte or potential cross-reactants. A microplate is coated with an antibody specific to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol. A known concentration of enzyme-labeled 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is then added along with the sample containing the unlabeled analyte or the potential cross-reactant. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte or cross-reactant in the sample.
Diagram: Principle of Competitive ELISA
Caption: Competitive binding for antibody sites.
Selection of Potential Cross-Reactants
The choice of compounds to test for cross-reactivity is critical and should be based on structural similarity to the target analyte. For "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol," logical candidates would include its synthetic precursors, potential metabolites, and structural analogs where key functional groups are altered or absent.
Table 1: Potential Cross-Reactants for Immunoassay Specificity Testing
Compound Name
Structural Relationship to Target Analyte
Rationale for Inclusion
2-Amino-2-(4-methoxyphenyl)ethanol
Lacks the chloro group
Assesses the contribution of the chloro group to antibody recognition.
2-Amino-2-(3-chlorophenyl)ethanol
Lacks the methoxy group
Evaluates the importance of the methoxy group for antibody binding.
3-chloro-4-methoxyacetophenone
Precursor; contains the core phenyl ring structure but with a ketone
Determines if the antibody recognizes the core aromatic structure without the ethanolamine side chain.
Causality: This step immobilizes the antibody on the plate surface, providing the foundation for the assay. Overnight incubation at 4°C ensures stable and uniform coating.
Causality: Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background noise and increasing the signal-to-noise ratio.
Competitive Binding:
Prepare serial dilutions of the 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol standard and each potential cross-reactant.
In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the enzyme-conjugated 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol at a pre-determined optimal concentration.
Wash the blocked plate three times with Wash Buffer.
Transfer 100 µL of the standard/conjugate and cross-reactant/conjugate mixtures to the appropriate wells.
Causality: This is the critical competitive step. The amount of enzyme-conjugate that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte or cross-reactant.
Washing:
Wash the plate five times with Wash Buffer to remove unbound reagents.
Causality: Thorough washing is essential to remove any unbound labeled analyte, ensuring that the final signal is only from the bound fraction.
Substrate Addition and Signal Development:
Add 100 µL of Substrate Solution to each well.
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.[5]
Causality: The enzyme on the bound conjugate converts the substrate into a colored product.
Stopping the Reaction:
Add 50 µL of Stop Solution to each well to quench the enzyme-substrate reaction.[5]
Causality: The stop solution (e.g., acid) denatures the enzyme, halting the color development and stabilizing the signal for accurate measurement.
Data Acquisition:
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve for the target analyte and inhibition curves for the potential cross-reactants.
Standard Curve Generation: Plot the absorbance values against the corresponding concentrations of the 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol standard.
IC50 Determination: For both the target analyte and each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
Hypothetical Comparative Data
The following table presents a hypothetical dataset to illustrate the interpretation of cross-reactivity results.
Table 2: Hypothetical Cross-Reactivity Data for an Immunoassay Targeting 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
Compound Tested
IC50 (ng/mL)
% Cross-Reactivity
Interpretation
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
10
100%
Target Analyte (Reference)
2-Amino-2-(4-methoxyphenyl)ethanol
500
2%
Low cross-reactivity; the chloro group is critical for antibody recognition.
2-Amino-2-(3-chlorophenyl)ethanol
250
4%
Low cross-reactivity; the methoxy group significantly contributes to binding.
3-chloro-4-methoxyacetophenone
>10,000
<0.1%
Negligible cross-reactivity; the ethanolamine side chain is essential.
Moderate cross-reactivity; modification of the amino group impacts binding.
Conclusion
The rigorous assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay for small molecule quantification. By employing a well-designed competitive ELISA, researchers can gain a quantitative understanding of an antibody's specificity. The hypothetical data presented underscores the importance of a systematic evaluation of structurally related compounds. This approach ensures the generation of reliable and accurate data, which is paramount for the integrity of research findings and the successful development of therapeutic agents.
References
American Chemical Society (ACS). (n.d.). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
BenchChem. (2025).
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.
Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism. [Link]
Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. [Link]
A Comparative Review of Synthetic Alternatives to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of chiral amino alcohols is a cornerstone for the creation of a wide array of the...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of chiral amino alcohols is a cornerstone for the creation of a wide array of therapeutic agents. Among these, 2-amino-2-phenylethanol derivatives represent a critical scaffold due to their prevalence in various biologically active molecules. This guide provides an in-depth technical review of synthetic methodologies for "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol," a key intermediate, and presents a comparative analysis of viable synthetic alternatives. By examining various synthetic routes, this document aims to equip researchers with the knowledge to make informed decisions in the laboratory, balancing factors such as yield, purity, cost-effectiveness, and stereochemical control.
Introduction to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a chiral amino alcohol whose structural motif is of significant interest in medicinal chemistry. The specific substitution pattern on the phenyl ring—a chloro group at position 3 and a methoxy group at position 4—imparts distinct electronic and steric properties that can influence its biological activity and metabolic profile. The synthesis of this and structurally similar compounds is pivotal for the exploration of new chemical entities in drug discovery.
A prevalent and effective strategy for the synthesis of such 2-amino-2-phenylethanol derivatives involves the reduction of the corresponding α-amino ketone precursor. This approach offers a direct route to the desired amino alcohol, with the potential for stereocontrol through the use of chiral reducing agents or catalysts.
Comparative Analysis of Synthetic Routes
The synthesis of 2-amino-2-phenylethanol derivatives can be approached through several strategic pathways. Here, we compare the reduction of α-amino ketones with alternative methodologies, highlighting the advantages and disadvantages of each.
Route 1: Reduction of α-Amino Ketones
This is a widely employed and versatile method for the preparation of 2-amino alcohols. The general scheme involves the reduction of an α-amino ketone, which can be synthesized from the corresponding α-halo ketone.
Workflow for the Synthesis of 2-Amino-2-phenylethanol Derivatives via α-Amino Ketone Reduction
Caption: General workflow for the synthesis of 2-amino-2-phenylethanol derivatives.
A key precursor for the target molecule is 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. The reduction of this intermediate to the desired 2-amino-2-(3-chloro-4-methoxyphenyl)ethanol is a critical step.
Table 1: Comparison of Reducing Agents for α-Amino Ketone Reduction
May require longer reaction times; selectivity can be an issue with other reducible functional groups.
Lithium Aluminum Hydride (LiAlH₄)
Tetrahydrofuran (THF), Diethyl ether
Powerful reducing agent, high yields.
Highly reactive, requires anhydrous conditions, and careful handling.
Catalytic Hydrogenation (e.g., H₂/Pd-C)
Ethanol, Methanol
"Green" and scalable method.
May require specialized equipment (hydrogenator); catalyst can be expensive.
Asymmetric Reducing Agents (e.g., CBS catalyst)
THF
Provides high enantioselectivity.
Reagents can be expensive and sensitive.
Alternative Synthetic Strategies
While the reduction of α-amino ketones is a robust method, other synthetic routes offer alternative approaches to 2-amino-2-phenylethanol derivatives.
Ring-opening of Substituted Styrene Oxides: This method involves the epoxidation of a substituted styrene followed by regioselective ring-opening with an amine source. This can be an efficient route, particularly for generating specific stereoisomers if a chiral epoxidation catalyst is used.[2]
Biocatalytic and Chemoenzymatic Methods: The use of enzymes, such as ketoreductases or amine dehydrogenases, offers a highly selective and environmentally friendly approach to the synthesis of chiral amino alcohols.[3][4] These methods often proceed with high enantioselectivity under mild reaction conditions.
Synthetic Alternatives to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
For structure-activity relationship (SAR) studies and the development of new drug candidates, the synthesis of structural analogs is essential. The following compounds represent viable synthetic alternatives, with variations in the substitution pattern of the phenyl ring.
Table 2: Comparison of Synthetic Targets and Precursors
Target Compound
Key Precursor
Notes
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone[]
The primary target of this guide.
2-Amino-2-(4-methoxyphenyl)ethanol
2-Amino-2-(4-methoxyphenyl)acetonitrile or 1-(4-methoxyphenyl)-2-aminoethanone
A simpler analog, lacking the chloro substituent, potentially leading to a different pharmacological profile.
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol
(S)-2-Amino-2-(3,4-dichlorophenyl)acetonitrile
The dichloro substitution significantly alters the electronic properties of the phenyl ring.[6]
2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol
1-(4-Ethoxy-3-methoxyphenyl)-2-aminoethanone
Modification of the alkoxy group can influence lipophilicity and binding interactions.[7]
Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-
2-[(3-Nitro-4-methoxyphenyl)sulfonyl]ethanol
Introduction of a sulfonyl group creates a significantly different chemical entity with distinct properties.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound and a key alternative.
Protocol 1: Synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol via Reduction of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Methanol (sufficient volume to dissolve the starting material)
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
Dissolution: In a round-bottom flask, dissolve 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone in methanol at room temperature with stirring.
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
Solvent Removal: Remove the methanol under reduced pressure.
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Expected Outcome:
Appearance: White to off-white solid.
Yield: Typically in the range of 80-95%, dependent on the scale and purity of the starting materials.
Purity: >95% as determined by HPLC and NMR.
Protocol 2: Synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol
This protocol would follow a similar reduction strategy as Protocol 1, starting from the corresponding α-amino ketone, or could be achieved through other stereoselective methods as suggested in the literature.[6] The choice of a chiral reducing agent or a biocatalyst would be crucial for achieving high enantiomeric excess.
Conclusion
The synthesis of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" and its analogs is a vital task for the advancement of pharmaceutical research. The reduction of α-amino ketones stands out as a reliable and versatile method, offering good yields and the potential for stereocontrol. The choice of reducing agent can be tailored based on the specific requirements of the synthesis, balancing factors such as cost, reactivity, and safety. Furthermore, the exploration of alternative synthetic targets with varied substitution patterns on the phenyl ring is crucial for developing a comprehensive understanding of structure-activity relationships. This guide provides a foundational framework for researchers to navigate the synthesis of these important chiral amino alcohols, enabling the efficient and effective development of new chemical entities.
References
PubChem. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. Available from: [Link]
PubMed. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Available from: [Link]
ResearchGate. Synthesis, Characterization and Structural Conformation Studies of 2-Amino-3-ethoxycarbonyl-4-(4 -methoxy Phenyl)-4H-pyrano. Available from: [Link]
ResearchGate. Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Available from: [Link]
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Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available from: [Link]
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, 97% Purity, C11H17NO3, 5 grams. Available from: [Link]
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]
Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
Google Patents. Preparation of aminoacetophenones.
Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Available from: [Link]
ResearchGate. Schematic representation of the three stages of 2-phenylethanol synthesis and the genes involved in them. Available from: [Link]
PubChem. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. Available from: [Link]
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A Comparative Study of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol and its Non-chlorinated Analog: A Guide for Drug Development Professionals
This guide presents a detailed comparative analysis of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" and its non-chlorinated analog, "2-Amino-2-(4-methoxyphenyl)ethanol." Tailored for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: January 2026
This guide presents a detailed comparative analysis of "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" and its non-chlorinated analog, "2-Amino-2-(4-methoxyphenyl)ethanol." Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth examination of the synthesis, physicochemical properties, and potential biological activities of these compounds. By leveraging experimental data and established medicinal chemistry principles, this guide aims to elucidate the impact of chlorination on the molecular characteristics and pharmacological potential of this phenylethanolamine scaffold.
Introduction: The Strategic Role of Chlorination in Drug Design
In the landscape of medicinal chemistry, the introduction of a chlorine atom into a lead compound is a well-established strategy to modulate its biological and physicochemical properties. This halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide focuses on a direct comparison of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol and its parent compound, 2-Amino-2-(4-methoxyphenyl)ethanol, to provide a clear perspective on the effects of introducing a chlorine atom at the C3 position of the phenyl ring. Both molecules belong to the phenylethanolamine class, known for its interaction with adrenergic receptors, making this comparative study particularly relevant for the development of novel therapeutics targeting these systems.
Synthesis and Physicochemical Properties
The synthesis of both the chlorinated and non-chlorinated analogs can be efficiently achieved from their respective benzaldehyde precursors. A general and robust synthetic route is outlined below.
Experimental Protocol: Synthesis of 2-Amino-2-arylethanols
This protocol is adaptable for both 3-chloro-4-methoxybenzaldehyde and 4-methoxybenzaldehyde.
Cyanohydrin Formation: The starting benzaldehyde (1 equivalent) is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.2 equivalents) in the presence of a catalytic amount of a Lewis acid (e.g., zinc iodide, 0.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) at room temperature. This reaction forms the corresponding mandelonitrile derivative. The use of TMSCN is often preferred over traditional methods involving alkali metal cyanides for safety and efficiency.
Reduction of the Nitrile: The resulting cyanohydrin is then reduced to the primary amine. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄, 2-3 equivalents) in an anhydrous ether solvent like tetrahydrofuran (THF) is typically employed. The reaction is conducted under an inert atmosphere (e.g., argon) at a reduced temperature (e.g., 0°C to room temperature) to control the exothermic nature of the reaction.
Aqueous Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting aluminum salts are filtered off, and the organic layer is separated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final 2-amino-2-arylethanol.
Causality in Experimental Choices: The selection of LiAlH₄ is based on its ability to reduce both the nitrile and any potential ester or ketone functionalities that might be present. The anhydrous conditions are crucial to prevent the violent decomposition of the hydride reagent.
Self-Validating System: The identity and purity of the synthesized compounds must be confirmed through a battery of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, High-Resolution Mass Spectrometry (HRMS) will verify the elemental composition, and High-Performance Liquid Chromatography (HPLC) will determine the purity of the final product.
Comparative Physicochemical Properties
The introduction of a chlorine atom is anticipated to alter key physicochemical parameters that can influence the pharmacokinetic profile of the molecule. The following table summarizes the predicted properties for both compounds, generated using the SwissADME web tool.[1][2][3][4]
The increased lipophilicity (LogP) of the chlorinated analog suggests a potentially greater ability to cross cellular membranes, which could lead to enhanced absorption and tissue distribution. However, this may also expose the compound to a greater extent of metabolic enzymes. The slight decrease in the pKa of the amino group is a consequence of the electron-withdrawing nature of the chlorine atom.
Comparative Biological Activity
While direct comparative biological data for these two specific compounds is not extensively available in the public domain, we can infer potential differences based on the known structure-activity relationships (SAR) of phenylethanolamines and the general effects of chlorination in drug design.[5][6]
Hypothesized Interactions with Adrenergic Receptors
Phenylethanolamines are classic ligands for adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes. Upon agonist binding, these receptors typically activate downstream signaling cascades, such as the adenylyl cyclase pathway, leading to changes in intracellular cyclic AMP (cAMP) levels.
Caption: A simplified representation of the β-adrenergic receptor signaling pathway.
The chlorine atom in the C3 position of the phenyl ring can influence the binding affinity and selectivity of the ligand for different adrenergic receptor subtypes (e.g., β₁, β₂, β₃) through a combination of steric and electronic effects. The increased lipophilicity may also enhance hydrophobic interactions within the receptor's binding pocket.
Experimental Workflow: In Vitro Characterization
To empirically determine the comparative pharmacology of these two analogs, a series of in vitro assays should be performed.
Caption: An overview of the experimental workflow for comparative analysis.
This protocol is designed to determine the binding affinity (Ki) of the test compounds for a specific adrenergic receptor subtype.
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adrenergic receptor of interest (e.g., β₂-adrenergic receptor).
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors), and a range of concentrations of the unlabeled test compound (either the chlorinated or non-chlorinated analog).
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Trustworthiness of the Protocol: This protocol should include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known non-radioactive ligand). The specific binding is calculated as the difference between total and non-specific binding. This ensures the accuracy of the determined IC₅₀ and Ki values.
Conclusion and Future Perspectives
This guide provides a framework for the comparative evaluation of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol and its non-chlorinated analog. The introduction of a chlorine atom at the C3 position of the phenyl ring is predicted to increase lipophilicity and slightly decrease the basicity of the amine, which are factors known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
The provided experimental protocols for synthesis and in vitro pharmacological characterization offer a clear path for researchers to generate the empirical data needed for a direct comparison of these two molecules. Such studies will provide valuable insights into the structure-activity relationships of this chemical class and could guide the rational design of future adrenergic receptor modulators with improved therapeutic profiles. The data generated will be crucial for making informed decisions in the early stages of drug discovery and development.
References
Google Patents. (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
MDPI. (2022). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Retrieved from [Link]
Google Patents. (n.d.). 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
MDPI. (2022). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
Google Patents. (n.d.). Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
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MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Responsible Disposal of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
As laboratory professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component...
Author: BenchChem Technical Support Team. Date: January 2026
As laboratory professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, ensuring the protection of personnel and the environment.
The procedural framework outlined below is grounded in the principle of "cradle-to-grave" hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This approach ensures that hazardous waste is managed safely from the moment it is generated to its final disposal.[2]
Hazard Characterization and Risk Assessment
Acute Toxicity: Similar compounds are listed as harmful if swallowed (Acute toxicity, oral, Category 4).[3]
Skin and Eye Irritation: Aromatic amines and halogenated compounds can cause significant skin and eye irritation (Category 2).[3][4] Direct contact may lead to redness, pain, and in severe cases, chemical burns.[5]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Regulatory Framework: The Role of the EPA and RCRA
The disposal of laboratory chemicals in the United States is regulated by the EPA under RCRA.[6] RCRA governs the management of both solid and hazardous wastes.[1][7] The first step in compliance is to determine if the waste is classified as "hazardous."[6] This determination is a central component of the hazardous waste management regulations.[8]
Under RCRA, generators of hazardous waste are categorized based on the quantity of waste produced per month.[9] These categories are:
Very Small Quantity Generators (VSQGs): Generate ≤ 100 kg of non-acute hazardous waste.
Small Quantity Generators (SQGs): Generate > 100 kg but < 1,000 kg of non-acute hazardous waste.
Large Quantity Generators (LQGs): Generate ≥ 1,000 kg of non-acute hazardous waste.
Each category has specific requirements for accumulation, storage, and reporting.[9] It is crucial to consult your institution's Environmental Health and Safety (EHS) office to understand your facility's generator status and specific protocols.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound and its waste must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10] Required PPE includes:
PPE Category
Specification
Rationale
Eye Protection
ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[11]
Protects against accidental splashes that can cause serious eye irritation or damage.[3][4]
Prevents skin contact, which can lead to irritation and potential absorption.[3]
Body Protection
A standard laboratory coat.
Protects street clothes and underlying skin from contamination.
Step 2: Waste Segregation and Containerization
Proper segregation is a cornerstone of safe chemical waste management to prevent dangerous reactions.[6]
Designate a Waste Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, for collecting the waste. Ensure the container is clean and in good condition.
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to hazardous reactions.
Collect Waste: Collect all waste containing 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol, including contaminated solids (e.g., weigh paper, paper towels) and solutions. For empty containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12]
Step 3: Labeling the Waste Container
Accurate and clear labeling is a legal requirement and essential for safety.[13] The label must include:
The words "Hazardous Waste" .
The full chemical name: "2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol" . Do not use abbreviations.
A clear indication of the hazards (e.g., "Irritant," "Toxic").
The date on which waste was first added to the container (the "accumulation start date").[13]
Step 4: On-site Accumulation and Storage
Waste must be stored in a designated and properly managed area.
Satellite Accumulation Area (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.
Storage Conditions: Keep the waste container tightly closed except when adding waste.[14] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 5: Arranging for Disposal
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[15]
Contact your EHS Office: Your institution's EHS department is the primary point of contact for arranging the final disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.
Licensed Transporter: The waste will be picked up by a transporter registered with the EPA to handle hazardous materials.[8]
Treatment, Storage, and Disposal Facility (TSDF): The waste will be transported to a permitted TSDF for final treatment and disposal, often via high-temperature incineration.[9] This process ensures the complete destruction of the organic compound in an environmentally sound manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol.
Caption: Chemical Waste Disposal Workflow
References
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U.S. Environmental Protection Agency. (2025, May 30).
Cayman Chemical. (2024, September 20).
Echemi. (2019, July 15). Ethanol, 2-[(4-amino-3-methoxyphenyl)sulfonyl]-, 1-(hydrogen sulfate)
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. epa.gov.
AA Blocks. (2025, January 18).
Carl ROTH. (n.d.).
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)